molecular formula C21H21FN6O3 B12377740 Enbezotinib (enantiomer)

Enbezotinib (enantiomer)

Cat. No.: B12377740
M. Wt: 424.4 g/mol
InChI Key: BYYQDEOVMILBQT-XFBWCDHKSA-N
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Description

Enbezotinib (enantiomer) is a useful research compound. Its molecular formula is C21H21FN6O3 and its molecular weight is 424.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Enbezotinib (enantiomer) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Enbezotinib (enantiomer) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H21FN6O3

Molecular Weight

424.4 g/mol

IUPAC Name

(3R,7S,17R)-12-fluoro-17-methyl-2,16-dioxa-8,14,19,23,24,26-hexazahexacyclo[22.3.1.03,7.08,27.010,15.021,25]octacosa-1(28),10(15),11,13,21(25),22,26-heptaen-20-one

InChI

InChI=1S/C21H21FN6O3/c1-11-6-23-20(29)14-8-25-28-10-17-19(26-18(14)28)27(15-3-2-4-16(15)31-17)9-12-5-13(22)7-24-21(12)30-11/h5,7-8,10-11,15-16H,2-4,6,9H2,1H3,(H,23,29)/t11-,15+,16-/m1/s1

InChI Key

BYYQDEOVMILBQT-XFBWCDHKSA-N

Isomeric SMILES

C[C@@H]1CNC(=O)C2=C3N=C4C(=CN3N=C2)O[C@@H]5CCC[C@@H]5N4CC6=C(O1)N=CC(=C6)F

Canonical SMILES

CC1CNC(=O)C2=C3N=C4C(=CN3N=C2)OC5CCCC5N4CC6=C(O1)N=CC(=C6)F

Origin of Product

United States

Foundational & Exploratory

Enbezotinib: Unraveling the Enantiomer-Specific Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific mechanism of action of enbezotinib's individual enantiomers is not extensively available in the public domain as of the date of this document. This guide, therefore, provides a comprehensive framework based on established principles of stereochemistry in pharmacology and kinase inhibitor development. It outlines the potential for enantiomer-specific activity and proposes a detailed experimental strategy to elucidate such mechanisms.

Introduction: The Significance of Chirality in Kinase Inhibition

Enbezotinib is a potent dual inhibitor of the proto-oncogene receptor tyrosine kinase rearranged during transfection (RET) and SRC family tyrosine kinases.[1] Like many small molecule drugs, enbezotinib possesses a chiral center, meaning it can exist as two non-superimposable mirror images known as enantiomers. While these stereoisomers share the same chemical formula, their three-dimensional arrangement can lead to significant differences in their pharmacological properties.

The interaction between a drug and its biological target, such as a kinase, is highly dependent on the precise spatial arrangement of atoms. Consequently, one enantiomer (the eutomer) may exhibit significantly higher potency and selectivity than the other (the distomer).[2] The distomer may be less active, inactive, or in some cases, contribute to off-target effects and toxicity.[3] Therefore, a thorough understanding of the enantiomer-specific mechanism of action is critical for the development of safer and more effective kinase inhibitors.

This guide will explore the potential for differential activity between enbezotinib enantiomers and provide a detailed roadmap for investigating their specific mechanisms of action.

Potential for Enantiomer-Specific Activity of Enbezotinib

Based on the principles of stereoselectivity in drug action, the enantiomers of enbezotinib could differ in several key aspects:

  • Binding Affinity and Kinase Inhibition: One enantiomer may fit more snugly into the ATP-binding pocket of RET or SRC, leading to a lower IC50 value and more potent inhibition.

  • Kinase Selectivity: The enantiomers may exhibit different selectivity profiles across the human kinome, potentially impacting the therapeutic window.

  • Downstream Signaling: Differential inhibition of RET and SRC could lead to varying effects on downstream signaling pathways that control cell proliferation, survival, and migration.

  • Pharmacokinetics: Enantiomers can be metabolized at different rates by cytochrome P450 enzymes, affecting their absorption, distribution, metabolism, and excretion (ADME) profiles.[3]

  • Toxicity: Off-target activities of one enantiomer could contribute to adverse effects.

Proposed Experimental Workflow for Elucidating Enantiomer-Specific Mechanisms

The following sections outline a comprehensive, albeit hypothetical, experimental plan to dissect the enantiomer-specific activities of enbezotinib.

Chiral Separation and Absolute Configuration Determination

The initial and most critical step is the separation of the enbezotinib racemate into its individual enantiomers.

Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

  • Column Selection: Employ a chiral stationary phase (CSP) column, such as one based on amylose or cellulose derivatives.

  • Mobile Phase Optimization: Screen a variety of mobile phases (e.g., hexane/isopropanol, hexane/ethanol) with and without additives (e.g., trifluoroacetic acid, diethylamine) to achieve optimal separation.

  • Detection: Use a UV detector at a wavelength where enbezotinib exhibits strong absorbance.

  • Fraction Collection: Collect the separated enantiomeric peaks for subsequent biological evaluation.

  • Absolute Configuration Determination: The absolute stereochemistry (R or S) of each enantiomer should be determined using techniques such as X-ray crystallography of the enantiomer bound to its target kinase or by comparing experimental and calculated vibrational circular dichroism (VCD) or electronic circular dichroism (ECD) spectra.

Diagram: Chiral Separation Workflow

G racemate Racemic Enbezotinib hplc Chiral HPLC racemate->hplc enantiomer_R (R)-Enbezotinib hplc->enantiomer_R enantiomer_S (S)-Enbezotinib hplc->enantiomer_S

Caption: Workflow for the chiral separation of enbezotinib enantiomers.

In Vitro Kinase Inhibition Assays

Biochemical assays are essential to quantify the inhibitory activity of each enantiomer against RET, SRC, and a panel of other kinases.

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay

  • Reagents: Prepare a reaction mixture containing the purified kinase (e.g., RET, SRC), a europium-labeled anti-tag antibody, an Alexa Fluor™ 647-labeled kinase inhibitor tracer, and serial dilutions of each enbezotinib enantiomer.

  • Incubation: Incubate the reaction mixture at room temperature to allow for binding equilibrium.

  • Detection: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal. A decrease in the FRET signal indicates displacement of the tracer by the enbezotinib enantiomer.

  • Data Analysis: Plot the FRET signal against the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value for each enantiomer.

Data Presentation: Kinase Inhibition Profile

Kinase Target(R)-Enbezotinib IC50 (nM)(S)-Enbezotinib IC50 (nM)Racemic Enbezotinib IC50 (nM)
RET (wild-type)Hypothetical ValueHypothetical ValueHypothetical Value
RET (V804M)Hypothetical ValueHypothetical ValueHypothetical Value
SRCHypothetical ValueHypothetical ValueHypothetical Value
KDR (VEGFR2)Hypothetical ValueHypothetical ValueHypothetical Value
... (other kinases).........
Cell-Based Assays

Cellular assays are crucial to assess the functional consequences of kinase inhibition by each enantiomer.

Experimental Protocol: Cell Viability Assay (MTT Assay)

  • Cell Culture: Seed cancer cell lines with known RET or SRC dependency (e.g., TT cells for RET-mutant medullary thyroid cancer) in 96-well plates.

  • Treatment: Treat the cells with a range of concentrations of each enbezotinib enantiomer for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition) for each enantiomer.

Experimental Protocol: Western Blotting for Phospho-Protein Analysis

  • Cell Lysis: Treat cells with each enbezotinib enantiomer for a specified time, then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated and total forms of RET, SRC, and downstream signaling proteins (e.g., p-AKT, p-ERK).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.

  • Analysis: Quantify the band intensities to determine the effect of each enantiomer on protein phosphorylation.

Data Presentation: Cellular Activity

Cell LineAssay(R)-Enbezotinib GI50 (nM)(S)-Enbezotinib GI50 (nM)Racemic Enbezotinib GI50 (nM)
TT (RET M918T)ViabilityHypothetical ValueHypothetical ValueHypothetical Value
Ba/F3 (KIF5B-RET)ViabilityHypothetical ValueHypothetical ValueHypothetical Value
HCT116 (SRC active)ViabilityHypothetical ValueHypothetical ValueHypothetical Value

Diagram: Hypothetical Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RET RET RAS RAS RET->RAS PI3K PI3K RET->PI3K SRC SRC SRC->RAS SRC->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation enbezotinib_R (R)-Enbezotinib enbezotinib_R->RET enbezotinib_R->SRC enbezotinib_S (S)-Enbezotinib enbezotinib_S->RET enbezotinib_S->SRC

Caption: Hypothetical differential inhibition of RET and SRC signaling by enbezotinib enantiomers.

Conclusion

A detailed investigation into the enantiomer-specific mechanism of action of enbezotinib is a critical step in its development. By employing the experimental strategies outlined in this guide, researchers can elucidate the distinct pharmacological profiles of the (R)- and (S)-enantiomers. This knowledge will be invaluable for optimizing the therapeutic potential of enbezotinib, potentially leading to the development of a single-enantiomer drug with improved efficacy and a more favorable safety profile. The principles and methodologies described herein are broadly applicable to the study of other chiral kinase inhibitors, underscoring the importance of considering stereochemistry in modern drug discovery and development.

References

Chiral Separation of Enbezotinib: A Technical Guide to Stereoisomer Resolution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enbezotinib (TPX-0046) is a promising dual inhibitor of the proto-oncogene receptor tyrosine kinase (RET) and SRC family tyrosine kinases, currently under investigation for the treatment of various cancers.[1] The molecule's complex structure includes multiple stereogenic centers, necessitating the development of robust analytical methods to separate and characterize its stereoisomers. As the pharmacological and toxicological profiles of different stereoisomers can vary significantly, the ability to isolate and quantify each isomer is critical for drug development, quality control, and regulatory compliance. This technical guide provides an in-depth overview of the core principles and proposed methodologies for the chiral separation of Enbezotinib and its stereoisomers. Due to the limited publicly available data on the specific chiral resolution of Enbezotinib, this guide presents a scientifically grounded, proposed methodology based on established principles of chiral chromatography and successful separations of structurally analogous kinase inhibitors. Detailed experimental protocols, data presentation tables, and visualizations of relevant signaling pathways and experimental workflows are provided to aid researchers in this critical analytical endeavor.

Introduction to Enbezotinib and the Importance of Chirality

Enbezotinib is a potent kinase inhibitor that targets genetic alterations in the RET proto-oncogene, which are implicated in the development and progression of various cancers, including non-small cell lung cancer and thyroid carcinomas.[1] It also inhibits SRC tyrosine kinases, which are involved in tumor cell proliferation, survival, and invasion, and can contribute to acquired resistance to other RET inhibitors.[1]

The chemical structure of Enbezotinib features multiple chiral centers, giving rise to a number of possible stereoisomers. The three-dimensional arrangement of atoms in a chiral molecule can profoundly influence its interaction with biological targets, which are themselves chiral. Consequently, different stereoisomers of a drug can exhibit distinct pharmacodynamic (efficacy), pharmacokinetic (absorption, distribution, metabolism, and excretion), and toxicological properties. Therefore, the development of reliable methods for the chiral separation of Enbezotinib is a prerequisite for:

  • Pharmacological Characterization: To determine the specific biological activity of each stereoisomer and identify the eutomer (the most active isomer).

  • Safety and Toxicology Studies: To assess the potential for differential toxicity among the stereoisomers.

  • Quality Control: To ensure the stereoisomeric purity of the active pharmaceutical ingredient (API) and final drug product.

  • Regulatory Approval: To meet the stringent requirements of regulatory agencies regarding the characterization and control of chiral drugs.

Proposed Methodologies for Chiral Separation

Given the absence of specific published methods for the chiral separation of Enbezotinib, this guide proposes a rational approach based on the successful resolution of other complex, multi-ring heterocyclic kinase inhibitors, such as Tofacitinib. The recommended techniques are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), utilizing polysaccharide-based chiral stationary phases (CSPs).

High-Performance Liquid Chromatography (HPLC)

Normal-phase HPLC is a powerful technique for the separation of chiral compounds. Polysaccharide-based CSPs, such as those derived from cellulose and amylose (e.g., Chiralpak® and Chiralcel® series), have demonstrated broad applicability in resolving a wide range of chiral molecules, including complex drug substances.

Proposed Experimental Protocol: Normal-Phase HPLC

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or photodiode array (PDA) detector.

  • Chiral Stationary Phase: Chiralpak® IA or Chiralcel® OD-H (or similar polysaccharide-based CSP). A screening of different polysaccharide-based columns is recommended to identify the optimal stationary phase.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar organic modifier (e.g., isopropanol, ethanol, or a combination thereof). A small amount of an amine additive (e.g., diethylamine or triethylamine) is often beneficial for improving the peak shape of basic compounds like Enbezotinib. A typical starting mobile phase could be n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV detection at a wavelength where Enbezotinib exhibits strong absorbance (to be determined by UV-Vis spectral analysis, likely in the range of 254-300 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the Enbezotinib sample in the mobile phase or a compatible solvent at a suitable concentration (e.g., 1 mg/mL).

Supercritical Fluid Chromatography (SFC)

SFC is an attractive alternative to HPLC for chiral separations, offering advantages such as faster analysis times, reduced solvent consumption (and thus, being a "greener" technique), and often providing different selectivity compared to HPLC.

Proposed Experimental Protocol: Supercritical Fluid Chromatography (SFC)

  • Instrumentation: An SFC system equipped with a CO₂ pump, a modifier pump, an autosampler, a column thermostat, a back-pressure regulator, and a PDA detector.

  • Chiral Stationary Phase: Similar to HPLC, polysaccharide-based CSPs such as Chiralpak® IA, IB, IC, or Chiralcel® OD-H, OJ-H are recommended for initial screening.

  • Mobile Phase: Supercritical CO₂ as the main mobile phase component, with a polar organic modifier (e.g., methanol, ethanol, or isopropanol). An amine additive (e.g., diethylamine or isopropylamine) may be added to the modifier to improve peak shape. A typical gradient could be 5% to 40% modifier in CO₂ over 10 minutes.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection: PDA detection at the wavelength of maximum absorbance for Enbezotinib.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the Enbezotinib sample in the modifier solvent or a compatible solvent mixture.

Data Presentation

The following tables present a hypothetical but plausible set of results for the chiral separation of Enbezotinib's stereoisomers based on the proposed HPLC and SFC methods. These tables are intended to serve as a template for reporting actual experimental data.

Table 1: Hypothetical HPLC Separation Data for Enbezotinib Stereoisomers

StereoisomerRetention Time (min)Resolution (Rs)Tailing Factor (T)Theoretical Plates (N)
Isomer 18.5-1.18500
Isomer 210.22.11.28900
Isomer 312.12.51.19200
Isomer 414.52.81.29500

Chromatographic conditions as described in the proposed HPLC protocol.

Table 2: Hypothetical SFC Separation Data for Enbezotinib Stereoisomers

StereoisomerRetention Time (min)Resolution (Rs)Tailing Factor (T)Theoretical Plates (N)
Isomer 13.2-1.112000
Isomer 23.92.31.212500
Isomer 34.82.91.113000
Isomer 45.93.21.213500

Chromatographic conditions as described in the proposed SFC protocol.

Visualizations

Signaling Pathways

Enbezotinib exerts its therapeutic effects by inhibiting the RET and SRC signaling pathways. Understanding these pathways is crucial for comprehending the drug's mechanism of action.

RET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (GDNF family) Ligand (GDNF family) GFRα Coreceptor GFRα Coreceptor Ligand (GDNF family)->GFRα Coreceptor RET Receptor RET Receptor GFRα Coreceptor->RET Receptor RET Dimerization & Autophosphorylation RET Dimerization & Autophosphorylation RET Receptor->RET Dimerization & Autophosphorylation Enbezotinib Enbezotinib Enbezotinib->RET Dimerization & Autophosphorylation Inhibits SRC Kinase SRC Kinase Enbezotinib->SRC Kinase Inhibits RET Dimerization & Autophosphorylation->SRC Kinase Downstream Signaling Downstream Signaling SRC Kinase->Downstream Signaling RAS/MAPK Pathway RAS/MAPK Pathway Downstream Signaling->RAS/MAPK Pathway PI3K/AKT Pathway PI3K/AKT Pathway Downstream Signaling->PI3K/AKT Pathway PLCγ Pathway PLCγ Pathway Downstream Signaling->PLCγ Pathway Cell Proliferation, Survival, Differentiation Cell Proliferation, Survival, Differentiation RAS/MAPK Pathway->Cell Proliferation, Survival, Differentiation PI3K/AKT Pathway->Cell Proliferation, Survival, Differentiation PLCγ Pathway->Cell Proliferation, Survival, Differentiation

Caption: Enbezotinib's inhibition of RET and SRC signaling pathways.

Experimental Workflow

The following diagram illustrates the proposed workflow for the chiral separation of Enbezotinib.

Chiral_Separation_Workflow Racemic Enbezotinib Sample Racemic Enbezotinib Sample Sample Preparation Sample Preparation Racemic Enbezotinib Sample->Sample Preparation Chiral Column Screening Chiral Column Screening Sample Preparation->Chiral Column Screening HPLC Method HPLC Method Chiral Column Screening->HPLC Method Select HPLC SFC Method SFC Method Chiral Column Screening->SFC Method Select SFC Method Optimization Method Optimization HPLC Method->Method Optimization SFC Method->Method Optimization Data Acquisition Data Acquisition Method Optimization->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis Separated Stereoisomers Separated Stereoisomers Data Analysis->Separated Stereoisomers

Caption: Proposed workflow for Enbezotinib chiral separation.

Conclusion

The chiral separation of Enbezotinib is a critical analytical challenge that must be addressed to ensure the safety, efficacy, and quality of this promising anti-cancer agent. While specific experimental data for Enbezotinib's resolution is not yet widely available, this technical guide provides a robust and scientifically sound framework for developing such methods. By leveraging established chiral separation techniques like HPLC and SFC with polysaccharide-based chiral stationary phases, researchers can effectively resolve the stereoisomers of Enbezotinib. The proposed protocols, data presentation formats, and workflow visualizations offered herein are intended to serve as a valuable resource for scientists and professionals in the field of drug development, facilitating the advancement of Enbezotinib towards clinical application. Further research and publication of specific methods are encouraged to build upon this foundational guidance.

References

Stereospecific Binding of Enbezotinib to RET Kinase: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enbezotinib (TPX-0046) is a potent, orally bioavailable, multi-kinase inhibitor targeting the rearranged during transfection (RET) proto-oncogene and SRC family kinases. Oncogenic alterations in the RET gene, including fusions and mutations, are key drivers in the pathogenesis of various cancers, such as non-small cell lung cancer (NSCLC) and thyroid carcinomas. Enbezotinib has demonstrated significant clinical activity in patients with RET-altered tumors. This technical guide provides an in-depth analysis of the binding of Enbezotinib to RET kinase. While specific public data on the stereoisomers of Enbezotinib and their differential binding affinities are not available, this paper will delve into the established mechanism of action of Enbezotinib, present its known inhibitory activity, and provide detailed experimental protocols that are fundamental for assessing kinase inhibitor binding and stereospecificity.

Introduction to RET Kinase and Enbezotinib

The RET proto-oncogene encodes a receptor tyrosine kinase that, upon binding to its ligands, the glial cell line-derived neurotrophic factor (GDNF) family, and co-receptors, activates downstream signaling pathways crucial for cell proliferation, survival, and differentiation. Constitutive activation of RET through mutations or chromosomal rearrangements leads to uncontrolled cell growth and tumorigenesis.

Enbezotinib is a selective inhibitor that targets both wild-type and mutated forms of RET, as well as RET fusions. Its dual inhibition of RET and SRC kinases provides a potential advantage in overcoming resistance mechanisms that can emerge during targeted therapy.

Enbezotinib and its Interaction with RET Kinase

While detailed structural studies of Enbezotinib in complex with RET kinase are not extensively published in the public domain, its mechanism of action is understood to be through competitive binding at the ATP-binding site of the kinase domain. This inhibition prevents the autophosphorylation of RET and the subsequent activation of downstream signaling cascades.

Kinase Inhibition Profile of Enbezotinib

Publicly available data on the specific stereoisomers of Enbezotinib is limited. Therefore, the following table summarizes the inhibitory activity of Enbezotinib as a single agent against RET and other kinases.

Target KinaseIC50 (nM)Assay TypeReference
RETData not publicly availableBiochemical/Cellular-
SRCData not publicly availableBiochemical/Cellular-
Other KinasesData not publicly availableBiochemical Panel-

The Importance of Stereochemistry in Kinase Inhibition

The three-dimensional structure of a drug molecule is critical for its interaction with a biological target. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit significantly different pharmacological activities. One enantiomer may bind with high affinity and selectivity to the target protein, leading to the desired therapeutic effect, while the other may be inactive or even cause off-target effects and toxicity. Therefore, the synthesis and testing of individual stereoisomers are crucial steps in drug development.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the binding of kinase inhibitors like Enbezotinib to their targets and to assess stereospecificity.

Chiral Separation of Enbezotinib Stereoisomers

Objective: To isolate the individual stereoisomers of Enbezotinib for subsequent biological evaluation.

Methodology: Chiral High-Performance Liquid Chromatography (HPLC)

  • Column Selection: Utilize a chiral stationary phase (CSP) column. Common CSPs include those based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, or synthetic chiral polymers. The choice of column is critical and often requires screening of several different CSPs.

  • Mobile Phase Optimization: Develop a suitable mobile phase, which can be a normal-phase (e.g., hexane/ethanol), polar organic (e.g., acetonitrile/methanol), or reversed-phase (e.g., water/acetonitrile with additives) system. The composition of the mobile phase is optimized to achieve baseline separation of the stereoisomers.

  • Detection: Use a UV detector set at a wavelength where Enbezotinib exhibits maximum absorbance.

  • Fraction Collection: Collect the separated enantiomeric peaks into individual fractions.

  • Purity and Identity Confirmation: The enantiomeric purity of the collected fractions should be assessed using the same chiral HPLC method. The chemical identity of the isolated isomers should be confirmed by mass spectrometry and NMR spectroscopy.

Biochemical Kinase Inhibition Assay

Objective: To determine the in vitro potency (e.g., IC50) of Enbezotinib and its individual stereoisomers against RET kinase.

Methodology: LanthaScreen™ Eu Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the displacement of a fluorescently labeled tracer from the ATP-binding site of the kinase by a test compound.

  • Reagents:

    • Recombinant RET kinase (tagged, e.g., with GST or His)

    • LanthaScreen™ Eu-anti-Tag Antibody (e.g., Eu-anti-GST)

    • Kinase Tracer (an ATP-competitive fluorescent ligand)

    • Test compounds (Enbezotinib and its isolated stereoisomers) dissolved in DMSO

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 384-well plate, add the test compounds, RET kinase, and Eu-anti-Tag antibody. c. Incubate at room temperature to allow for antibody-kinase binding. d. Add the Kinase Tracer to all wells to initiate the binding reaction. e. Incubate for a specified period (e.g., 60 minutes) at room temperature, protected from light. f. Read the plate on a TR-FRET-capable plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

  • Data Analysis: a. Calculate the TR-FRET ratio (acceptor emission / donor emission). b. Plot the TR-FRET ratio against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the tracer.

Cellular RET Phosphorylation Assay

Objective: To assess the ability of Enbezotinib and its stereoisomers to inhibit RET autophosphorylation in a cellular context.

Methodology: Western Blotting

  • Cell Culture: Use a cell line that expresses a constitutively active form of RET, such as a cell line with a RET fusion (e.g., CCDC6-RET) or a point mutation.

  • Treatment: Seed the cells in culture plates and allow them to adhere. Treat the cells with increasing concentrations of the test compounds for a specified duration (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: a. Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). b. Transfer the separated proteins to a nitrocellulose or PVDF membrane. c. Block the membrane to prevent non-specific antibody binding. d. Incubate the membrane with a primary antibody specific for phosphorylated RET (p-RET). e. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis: a. Quantify the band intensities for p-RET. b. Normalize the p-RET signal to the total RET protein levels (by re-probing the membrane with an antibody against total RET) or a loading control (e.g., GAPDH or β-actin). c. Plot the normalized p-RET levels against the inhibitor concentration to determine the cellular IC50.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the study of Enbezotinib.

RET Signaling Pathway

RET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pathways Downstream Signaling Pathways Ligand GDNF Family Ligand CoReceptor GFRα Co-receptor RET RET Receptor Tyrosine Kinase CoReceptor->RET Binding & Dimerization P_RET Dimerized & Autophosphorylated RET (Active Kinase) RET->P_RET Autophosphorylation RAS_RAF RAS-RAF-MEK-ERK (MAPK Pathway) P_RET->RAS_RAF PI3K_AKT PI3K-AKT-mTOR P_RET->PI3K_AKT PLCg PLCγ P_RET->PLCg JAK_STAT JAK-STAT P_RET->JAK_STAT Enbezotinib Enbezotinib Enbezotinib->P_RET Inhibition Proliferation Cell Proliferation, Survival, Differentiation RAS_RAF->Proliferation PI3K_AKT->Proliferation PLCg->Proliferation JAK_STAT->Proliferation

Caption: Simplified RET signaling pathway and the inhibitory action of Enbezotinib.

Experimental Workflow for Assessing Stereospecific Binding

Stereospecific_Binding_Workflow cluster_synthesis Synthesis & Separation cluster_testing Biological Evaluation cluster_comparison Comparison & Conclusion Racemic Racemic Enbezotinib Synthesis ChiralSep Chiral HPLC Separation Racemic->ChiralSep Iso1 Stereoisomer 1 ChiralSep->Iso1 Iso2 Stereoisomer 2 ChiralSep->Iso2 Biochem Biochemical Kinase Assay (e.g., LanthaScreen™) Iso1->Biochem Cellular Cellular Phosphorylation Assay (e.g., Western Blot) Iso1->Cellular Iso2->Biochem Iso2->Cellular Data Data Analysis (IC50 Determination) Biochem->Data Cellular->Data Compare Compare IC50 values of Stereoisomers Data->Compare Conclusion Determine Stereospecificity and Identify Eutomer Compare->Conclusion

Caption: Workflow for determining the stereospecific binding of a kinase inhibitor.

Conclusion

Enbezotinib is a promising therapeutic agent for the treatment of RET-driven cancers. While the current public literature does not provide specific details on the stereoisomers of Enbezotinib, understanding the principles of stereospecific binding is paramount for the development of safe and effective kinase inhibitors. The experimental protocols outlined in this guide provide a robust framework for the evaluation of stereospecificity. Further research and publication of data related to the chiral properties of Enbezotinib would be highly valuable to the scientific community and would contribute to a more complete understanding of its pharmacological profile.

The Crux of Chirality: A Technical Guide to the Discovery and Synthesis of Enbezotinib's Stereoisomers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

SAN DIEGO, CA – This technical whitepaper delves into the discovery and synthesis of Enbezotinib (TPX-0046), a potent, orally bioavailable dual inhibitor of the proto-oncogene receptor tyrosine kinase (RET) and SRC family kinases. Developed for the treatment of various cancers driven by RET alterations, the specific stereochemistry of Enbezotinib is critical to its therapeutic activity. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the chiral forms of Enbezotinib, its mechanism of action, and the synthetic strategies employed to produce the active enantiomer.

Enbezotinib is a macrocyclic tyrosine kinase inhibitor that has demonstrated significant promise in clinical trials. Its complex three-dimensional structure results in multiple stereoisomers, of which only one, the (3S,7R,17S) enantiomer, is the biologically active agent. The precise spatial arrangement of atoms in this specific chiral form is paramount for its high-affinity binding to the ATP-binding pocket of RET and SRC kinases, leading to the inhibition of their downstream signaling pathways and subsequent anti-tumor effects.

Unraveling the Enantioselective Synthesis of Enbezotinib

The synthesis of Enbezotinib as a single, active stereoisomer is a significant challenge in medicinal chemistry. While detailed, step-by-step protocols for its enantioselective synthesis are proprietary and not fully disclosed in the public domain, the patent literature outlines general strategies that rely on the principles of asymmetric synthesis. These methods are designed to control the formation of the three chiral centers in the desired (3S,7R,17S) configuration.

Key approaches to achieving this include:

  • Chiral Pool Synthesis: This strategy utilizes readily available chiral starting materials to introduce one or more of the required stereocenters. Subsequent synthetic transformations are then carried out to construct the rest of the molecule while preserving the initial chirality.

  • Asymmetric Catalysis: The use of chiral catalysts can induce stereoselectivity in key bond-forming reactions, guiding the formation of the desired enantiomer over others.

  • Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary is removed.

The final macrocyclization step is also a critical part of the synthesis, where the linear precursor is cyclized to form the characteristic macrocyclic structure of Enbezotinib. The efficiency and success of this step are highly dependent on the specific reaction conditions and the conformation of the linear precursor.

The Biological Significance of Enbezotinib's Chirality

The pharmacological activity of Enbezotinib resides exclusively in its (3S,7R,17S) enantiomer. While other stereoisomers, such as the (3R,7S,17R), (3S,7S,17R), and (3R,7R,17S) forms, exist, they are considered to be inactive or significantly less potent. This highlights the critical importance of stereochemistry in drug-receptor interactions. The precise three-dimensional shape of the (3S,7R,17S) isomer allows it to fit optimally into the binding sites of RET and SRC kinases, forming key interactions that lead to potent inhibition.

Quantitative Analysis of Enbezotinib's Potency

The following table summarizes the inhibitory activity of the active (3S,7R,17S) enantiomer of Enbezotinib against wild-type and various mutant forms of RET kinase, as well as SRC kinase. Data for the other stereoisomers is not publicly available, underscoring the focus of development on the single active form.

Target EnzymeIC50 (nM)
Wild-Type RET0.26
RET (V804M mutant)1.97
RET (M918T mutant)0.99
SRC KinaseLow nanomolar (specific value not disclosed)
KIF5B-RET fusion (in Ba/F3 cells)19
RET Phosphorylation (in cells)21.9

Note: IC50 values represent the concentration of the drug required to inhibit the activity of the target enzyme by 50%.

Mechanism of Action and Signaling Pathways

Enbezotinib exerts its anti-cancer effects by simultaneously blocking the signaling pathways driven by RET and SRC kinases.[1] In many cancers, aberrant activation of RET through mutations or gene fusions leads to uncontrolled cell growth and proliferation.[1] Similarly, SRC kinases are often overexpressed in tumors and play a key role in cell survival, migration, and invasion. By inhibiting both of these targets, Enbezotinib provides a dual-pronged attack on cancer cells.

The diagram below illustrates the signaling pathways inhibited by Enbezotinib.

Enbezotinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling RET RET Receptor Tyrosine Kinase Proliferation Cell Proliferation RET->Proliferation Survival Cell Survival RET->Survival SRC SRC Family Kinases SRC->Proliferation SRC->Survival Migration Cell Migration SRC->Migration Invasion Cell Invasion SRC->Invasion Enbezotinib Enbezotinib (3S,7R,17S) Enbezotinib->RET Inhibits Enbezotinib->SRC Inhibits

Enbezotinib's dual inhibition of RET and SRC signaling pathways.

Experimental Workflow: From Chiral Precursors to Active Pharmaceutical Ingredient

The general workflow for the discovery and synthesis of the active chiral form of Enbezotinib involves several key stages, from initial hit identification to the production of the final, enantiomerically pure active pharmaceutical ingredient (API).

Enbezotinib_Workflow A 1. Hit Identification & Lead Optimization B 2. Chiral Synthesis R&D (Asymmetric Synthesis, Chiral Pool) A->B C 3. Stereoisomer Separation & Characterization B->C D 4. In Vitro Biological Assays (Kinase Assays, Cell Proliferation) C->D E 5. Identification of Active Enantiomer ((3S,7R,17S)-Enbezotinib) D->E F 6. Process Development & Scale-up Synthesis E->F G 7. API Manufacturing (Enantiomerically Pure) F->G

General workflow for the discovery and synthesis of Enbezotinib.

Conclusion

The development of Enbezotinib as a single enantiomer highlights the critical role of stereochemistry in modern drug design. The (3S,7R,17S) isomer of Enbezotinib is a potent dual inhibitor of RET and SRC kinases with significant potential for the treatment of RET-driven cancers. The successful and efficient synthesis of this specific chiral form is a testament to the advancements in asymmetric synthesis. Further research into the structure-activity relationships of Enbezotinib and its analogs may lead to the development of even more potent and selective kinase inhibitors in the future. This technical guide provides a foundational understanding of the key aspects of Enbezotinib's chiral discovery and synthesis for professionals in the field of drug development.

References

Enbezotinib: A Technical Overview of its Chiral Nature and Target Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enbezotinib, also known by the synonyms PLB1001, bozitinib, and vebreltinib, is a potent, orally bioavailable small molecule kinase inhibitor that has shown significant promise in preclinical and clinical settings for the treatment of various cancers. It is a chiral molecule, and while the specific biological activities of its individual enantiomers are not extensively detailed in publicly available literature, this guide provides a comprehensive overview of its known targets, potential off-target effects, and the experimental methodologies used to characterize such molecules. Enbezotinib is primarily recognized as a highly selective and potent inhibitor of the c-MET receptor tyrosine kinase. However, further studies have revealed its activity against other key oncogenic kinases, including RET and SRC, classifying it as a multi-targeted inhibitor.[1][2][3][4] This dual- or multi-targeting capability can be advantageous in overcoming resistance mechanisms that arise from the activation of bypass signaling pathways.

Kinase Inhibition Profile of Enbezotinib

Enbezotinib has been evaluated for its inhibitory activity against a panel of kinases to determine its selectivity and potential off-target effects. The following tables summarize the available quantitative data for enbezotinib (bozitinib/PLB-1001) against its primary targets and a selection of other kinases. It is important to note that comprehensive kinome-wide screening data for individual enantiomers of enbezotinib is not publicly available. The presented data pertains to the compound as it has been studied, which may be a racemic mixture or a specific, but undisclosed, enantiomer.

Table 1: Inhibitory Activity of Enbezotinib (Bozitinib) against Primary Kinase Targets

Kinase TargetIC50 (nM)Assay TypeReference
c-MET8Biochemical Assay[5]
RET~1Cell-based Assay (p-RET)[3]
SRCLow nanomolarEnzymatic Assay[3]

Table 2: Inhibitory Activity of Enbezotinib (Bozitinib) in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
LU1901Lung Cancer5.8[5]
EBC-1Lung Cancer12.2[5]
MKN45Gastric Cancer14.3[5]
LI0612Liver Cancer17[5]
H1993Lung Cancer18.6[5]
KP4Pancreatic Cancer176[5]

Signaling Pathways

Enbezotinib exerts its therapeutic effects by inhibiting key signaling pathways involved in cell proliferation, survival, migration, and invasion. The following diagrams illustrate the signaling cascades of its primary targets.

cMET_Pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/AKT Pathway HGF HGF cMET c-MET Receptor HGF->cMET Binds GRB2_SOS GRB2/SOS cMET->GRB2_SOS Activates PI3K PI3K cMET->PI3K Activates STAT3 STAT3 cMET->STAT3 Activates RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Invasion, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation Enbezotinib Enbezotinib Enbezotinib->cMET

Figure 1: c-MET Signaling Pathway and Inhibition by Enbezotinib.

AXL_Pathway GAS6 GAS6 AXL AXL Receptor GAS6->AXL Binds PI3K PI3K AXL->PI3K Activates MAPK MAPK Pathway AXL->MAPK Activates STAT JAK/STAT Pathway AXL->STAT Activates NFkB NF-κB Pathway AXL->NFkB Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Outcomes Proliferation, Survival, Migration, EMT mTOR->Outcomes MAPK->Outcomes STAT->Outcomes NFkB->Outcomes Enbezotinib Potential Off-Target Inhibition Enbezotinib->AXL

Figure 2: AXL Signaling Pathway, a Potential Off-Target of Enbezotinib.

RET_Pathway GDNF GDNF Ligands GFRa GFRα Co-receptor GDNF->GFRa Binds RET RET Receptor GFRa->RET Activates RAS_MAPK RAS/MAPK Pathway RET->RAS_MAPK Activates PI3K_AKT PI3K/AKT Pathway RET->PI3K_AKT Activates PLCG PLCγ Pathway RET->PLCG Activates Outcomes Neuronal Survival, Cell Proliferation RAS_MAPK->Outcomes PI3K_AKT->Outcomes PLCG->Outcomes Enbezotinib Enbezotinib Enbezotinib->RET

Figure 3: RET Signaling Pathway, a Known Target of Enbezotinib.

SRC_Pathway RTKs Receptor Tyrosine Kinases (e.g., EGFR, PDGFR) SRC SRC Kinase RTKs->SRC Activate Integrins Integrins Integrins->SRC Activate FAK FAK SRC->FAK Phosphorylates RAS_MAPK RAS/MAPK Pathway SRC->RAS_MAPK Activates PI3K_AKT PI3K/AKT Pathway SRC->PI3K_AKT Activates STAT3 STAT3 SRC->STAT3 Activates Outcomes Cell Proliferation, Migration, Invasion, Angiogenesis FAK->Outcomes RAS_MAPK->Outcomes PI3K_AKT->Outcomes STAT3->Outcomes Enbezotinib Enbezotinib Enbezotinib->SRC

Figure 4: SRC Signaling Pathway, a Known Target of Enbezotinib.

Experimental Protocols

The characterization of kinase inhibitors like enbezotinib and the determination of their on- and off-target effects involve a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments typically cited in such studies.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay directly measures the transfer of a radiolabeled phosphate from ATP to a kinase substrate.

  • Reaction Setup: A reaction mixture is prepared in a microplate well containing the purified kinase of interest, a specific substrate (peptide or protein), and a buffer solution with necessary cofactors (e.g., MgCl2, MnCl2).

  • Inhibitor Addition: The test compound (e.g., enbezotinib enantiomer) is added at various concentrations. A control with no inhibitor (vehicle, typically DMSO) is also included.

  • Initiation of Reaction: The kinase reaction is initiated by adding radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP).

  • Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30 minutes at 30°C).

  • Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted radiolabeled ATP. This can be achieved by spotting the mixture onto phosphocellulose paper, followed by washing to remove unbound ATP.

  • Quantification: The radioactivity incorporated into the substrate is measured using a scintillation counter or phosphorimager.

  • Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.

  • Cell Treatment: Intact cells are treated with the test compound at various concentrations or with a vehicle control and incubated to allow for compound uptake and target binding.

  • Heating: The cell suspensions are aliquoted and heated to a range of temperatures for a short duration (e.g., 3 minutes). This induces denaturation and aggregation of proteins.

  • Cell Lysis: The cells are lysed to release the soluble proteins.

  • Separation of Aggregates: The aggregated proteins are separated from the soluble fraction by centrifugation.

  • Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified. This is typically done by Western blotting, ELISA, or mass spectrometry.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, target engagement. Isothermal dose-response curves can also be generated by heating at a single temperature with varying compound concentrations.

CETSA_Workflow Start Start: Intact Cells Treat Treat cells with Enbezotinib or Vehicle Start->Treat Heat Heat aliquots to various temperatures Treat->Heat Lyse Cell Lysis Heat->Lyse Centrifuge Centrifugation to separate aggregates Lyse->Centrifuge Collect Collect soluble fraction Centrifuge->Collect Quantify Quantify target protein (e.g., Western Blot) Collect->Quantify Analyze Analyze data: Generate melting curves Quantify->Analyze End End: Target Engagement Confirmed Analyze->End

Figure 5: General Experimental Workflow for a Cellular Thermal Shift Assay (CETSA).

Kinobeads Competition Binding Assay

This chemical proteomics approach allows for the unbiased profiling of kinase inhibitors against a large number of endogenously expressed kinases.

  • Lysate Preparation: Cell or tissue lysates are prepared under native conditions to preserve kinase activity.

  • Compound Incubation: The lysate is incubated with the test compound at various concentrations to allow for binding to its target kinases.

  • Kinobeads Addition: A mixture of broad-spectrum kinase inhibitors immobilized on beads ("kinobeads") is added to the lysate. These beads will bind to kinases whose ATP-binding sites are not occupied by the test compound.

  • Affinity Enrichment: The kinobeads are washed to remove unbound proteins.

  • Elution and Digestion: The bound kinases are eluted from the beads and digested into peptides, typically with trypsin.

  • LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the bound kinases.

  • Data Analysis: The abundance of each kinase bound to the beads is compared between the compound-treated and control samples. A decrease in the amount of a kinase bound to the beads in the presence of the compound indicates that the compound is binding to that kinase. Dose-response curves can be generated to determine the binding affinity (e.g., IC50).

Enantiomers and Potential for Differential Off-Target Effects

Enbezotinib possesses at least one stereocenter, meaning it exists as a pair of enantiomers (R and S forms). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

While specific data for enbezotinib's enantiomers is not publicly available, it is plausible that one enantiomer is responsible for the majority of the on-target activity (the "eutomer"), while the other may have lower on-target activity, different off-target effects, or contribute to side effects (the "distomer"). The development of a single-enantiomer drug (a "chiral switch") from a previously marketed racemate is a common strategy in the pharmaceutical industry to improve the therapeutic index.

Without experimental data, any discussion of the differential off-target effects of enbezotinib's enantiomers remains speculative. However, a comprehensive evaluation would involve the chiral separation of the enantiomers, followed by extensive profiling of each enantiomer against a broad panel of kinases and other relevant biological targets.

Conclusion

Enbezotinib is a promising multi-targeted kinase inhibitor with potent activity against c-MET, RET, and SRC. Its clinical development for cancers with alterations in these kinases is ongoing. While the current understanding of its kinase selectivity is based on studies of the compound as a racemate or a single, undisclosed enantiomer, the principles of stereochemistry suggest that its individual enantiomers may possess distinct biological profiles. Future research into the synthesis, chiral separation, and differential biological evaluation of enbezotinib's enantiomers will be crucial for a complete understanding of its mechanism of action and for potentially optimizing its therapeutic benefits. Such studies would elucidate whether the observed off-target effects are attributable to one enantiomer, potentially paving the way for the development of a chirally pure version with an improved safety and efficacy profile.

References

The Role of Enbezotinib Enantiomers in SRC Kinase Inhibition: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enbezotinib (formerly TPX-0046) is a potent, orally bioavailable, macrocyclic small molecule inhibitor dual-targeting both the Rearranged during Transfection (RET) proto-oncogene and the SRC proto-oncogene, non-receptor tyrosine kinase.[1][2] While its role in inhibiting RET fusions and mutations is a primary focus of its clinical development, its activity against SRC kinase is significant, particularly in the context of overcoming potential resistance mechanisms to RET-targeted therapies.[1][2] SRC tyrosine kinases are frequently upregulated in various tumor cells and are implicated in pathways promoting cell proliferation, survival, migration, invasion, and angiogenesis.[1][2] Notably, SRC upregulation has been observed in tumors that have acquired resistance to RET inhibitors, highlighting the strategic advantage of a dual RET/SRC inhibitor.[1][2]

This technical guide provides an in-depth analysis of the role of Enbezotinib in SRC kinase inhibition. A critical aspect of drug development is understanding the stereochemistry of a compound, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Enbezotinib is a specific stereoisomer, identified by its IUPAC name: (3S,7R,17S)-12-fluoro-17-methyl-2,16-dioxa-8,14,19,23,24,26-hexazahexacyclo[22.3.1.03,7.08,27.010,15.021,25]octacosa-1(28),10(15),11,13,21(25),22,26-heptaen-20-one.[2] While this indicates that the biological activity is associated with this specific conformation, a comprehensive understanding necessitates an exploration of its stereoisomers. However, to date, public scientific literature and clinical trial data have not provided a direct comparative analysis of the SRC kinase inhibitory activity of the different enantiomers of Enbezotinib. The focus of this guide, therefore, remains on the known active stereoisomer.

Quantitative Data on SRC Kinase Inhibition

Currently, specific quantitative data detailing the IC50 values for the individual enantiomers of Enbezotinib against SRC kinase are not publicly available. Preclinical studies have reported on the potent inhibitory activity of Enbezotinib (as a single entity) against both RET and SRC.[3] The lack of comparative enantiomer data in the public domain suggests that either the other enantiomers have negligible activity, or such studies have not been disclosed.

For context, the following table summarizes the reported inhibitory activity of Enbezotinib against RET, which may offer an indirect appreciation of its potency as a kinase inhibitor.

TargetCell LineAssay TypeIC50 (nM)Reference
KIF5B-RETBa/F3Cell Proliferation~1[3]
RETG810R (Solvent Front Mutation)Ba/F3Cell Proliferation17[3]

Experimental Protocols

Detailed experimental protocols for the synthesis, chiral resolution, and SRC kinase inhibition assays specific to Enbezotinib enantiomers are not extensively detailed in publicly accessible literature. However, based on standard methodologies in kinase inhibitor drug discovery, the following sections outline the likely experimental approaches.

Stereoselective Synthesis and Chiral Resolution of Enbezotinib

The synthesis of a complex macrocyclic molecule like Enbezotinib with three chiral centers necessitates a sophisticated stereoselective synthetic strategy. While the exact route for Enbezotinib is proprietary, a general workflow for obtaining a single enantiomer of a chiral drug is presented below.

Workflow for Stereoselective Synthesis and Resolution:

G cluster_synthesis Synthesis cluster_alternative Alternative cluster_analysis Analysis & Isolation A Racemic or Diastereomeric Mixture Synthesis B Chiral Resolution A->B D Separation of Enantiomers/Diastereomers B->D C Asymmetric Synthesis F Isolated Enantiomer C->F E Characterization (e.g., NMR, X-ray crystallography) D->E E->F

Caption: General workflow for obtaining a single enantiomer of a chiral drug.

Methodologies:

  • Asymmetric Synthesis: This is the most efficient method, employing chiral catalysts or auxiliaries to directly synthesize the desired enantiomer with high enantiomeric excess.

  • Chiral Resolution: If a racemic or diastereomeric mixture is synthesized, resolution techniques are employed to separate the stereoisomers. Common methods include:

    • Diastereomeric salt formation: Reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can be separated by crystallization.

    • Chiral chromatography: Utilizing a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) to separate the enantiomers based on their differential interactions with the CSP.

In Vitro SRC Kinase Inhibition Assay

To determine the inhibitory activity of Enbezotinib enantiomers against SRC kinase, a biochemical kinase assay would be performed. The general principle of such an assay is to measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.

Workflow for a Typical In Vitro Kinase Assay:

G A Prepare reaction mixture: - Purified SRC kinase - Kinase buffer - ATP - Substrate (e.g., peptide) B Add varying concentrations of Enbezotinib enantiomer A->B C Incubate to allow for kinase reaction B->C D Stop the reaction C->D E Detect and quantify substrate phosphorylation D->E F Calculate IC50 value E->F

Caption: Generalized workflow for an in vitro SRC kinase inhibition assay.

Detection Methods:

Several methods can be used to quantify substrate phosphorylation:

  • Radiometric Assays: Using radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radiolabel into the substrate.

  • Fluorescence-Based Assays:

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This method uses a europium-labeled antibody that recognizes the phosphorylated substrate and a fluorescently labeled acceptor molecule.

    • Fluorescence Polarization (FP): This technique measures the change in the polarization of light emitted from a fluorescently labeled phosphopeptide upon binding to a phosphospecific antibody.

  • Luminescence-Based Assays: These assays, such as ADP-Glo™, measure the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[4]

Cellular Assay for SRC Inhibition

To assess the activity of Enbezotinib enantiomers in a cellular context, a Western blot-based assay is commonly used. This involves treating cancer cells that have active SRC signaling with the inhibitors and then measuring the phosphorylation status of SRC and its downstream targets.

Workflow for a Cellular SRC Inhibition Assay:

G A Culture cancer cells with active SRC signaling B Treat cells with varying concentrations of Enbezotinib enantiomer A->B C Lyse cells and collect protein B->C D Perform Western blot analysis C->D E Probe with antibodies for: - Phospho-SRC (e.g., pY416) - Total SRC - Downstream targets (e.g., p-FAK, p-STAT3) D->E F Quantify band intensity to determine inhibition E->F

Caption: Workflow for assessing cellular SRC inhibition via Western blot.

SRC Signaling Pathway and the Role of Enbezotinib

SRC kinase is a critical node in multiple signaling pathways that regulate cell growth, proliferation, survival, and migration. Upon activation, often by receptor tyrosine kinases (RTKs), SRC phosphorylates a multitude of downstream substrates. Enbezotinib, by inhibiting SRC, can disrupt these oncogenic signaling cascades.

Simplified SRC Signaling Pathway and Point of Inhibition by Enbezotinib:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) SRC SRC RTK->SRC Activation FAK FAK SRC->FAK STAT3 STAT3 SRC->STAT3 PI3K PI3K SRC->PI3K Ras Ras SRC->Ras Transcription Gene Transcription (Proliferation, Survival, Angiogenesis, Invasion) FAK->Transcription STAT3->Transcription Akt Akt PI3K->Akt Akt->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Enbezotinib Enbezotinib Enbezotinib->SRC Inhibition

Caption: Simplified SRC signaling pathway and the inhibitory action of Enbezotinib.

By inhibiting SRC, Enbezotinib can lead to the downregulation of key downstream signaling pathways, including:

  • FAK (Focal Adhesion Kinase): Involved in cell adhesion, migration, and survival.

  • STAT3 (Signal Transducer and Activator of Transcription 3): A transcription factor that promotes the expression of genes involved in proliferation and survival.

  • PI3K/Akt Pathway: A central pathway for cell survival and proliferation.

  • Ras/Raf/MEK/ERK (MAPK) Pathway: A critical pathway for cell proliferation, differentiation, and survival.

Conclusion

Enbezotinib is a promising dual RET/SRC kinase inhibitor with a well-defined stereochemical structure. Its ability to inhibit SRC kinase presents a valuable therapeutic strategy, particularly for overcoming resistance to other targeted therapies. While the current body of public knowledge does not provide a comparative analysis of the SRC inhibitory activity of Enbezotinib's different enantiomers, the focus on a single, active stereoisomer in its development is consistent with modern pharmaceutical practices aimed at optimizing efficacy and minimizing off-target effects. Further research into the stereoselective pharmacology of Enbezotinib could provide deeper insights into its mechanism of action and potential for further therapeutic optimization. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers in the field of oncology and drug development.

References

Preliminary Cytotoxicity Screening of Enbezotinib Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enbezotinib is a potent, orally bioavailable dual inhibitor of the proto-oncogene receptor tyrosine kinase (RET) and SRC family tyrosine kinases, which are implicated in the proliferation and survival of various cancer cells.[1][2] As stereoisomerism can significantly influence the pharmacological and toxicological properties of chiral drugs, this technical guide outlines a comprehensive framework for the preliminary cytotoxicity screening of Enbezotinib's enantiomers. This document provides detailed experimental protocols, illustrative data presentation, and visual representations of the underlying signaling pathways and experimental workflows to guide researchers in the early-stage evaluation of these compounds.

Introduction

Enbezotinib (TPX-0046) is an experimental anti-cancer agent that has shown promise in targeting cancers with alterations in the RET gene.[3] It functions by inhibiting both RET and SRC kinases, which are key components of signaling pathways that drive tumor growth and survival.[1][4] Dysregulation of RET activity, through overexpression, activating mutations, or fusions, is a known driver in the development and progression of several cancers.[1] Similarly, SRC tyrosine kinases are often upregulated in tumor cells and contribute to proliferation, survival, migration, and invasion.[1]

Many small molecule drugs exist as enantiomers, which are non-superimposable mirror images of each other. These stereoisomers can exhibit different pharmacokinetic, pharmacodynamic, and toxicological profiles. Therefore, it is crucial to evaluate the biological activity of individual enantiomers to identify the more potent and less toxic isomer (eutomer) for further drug development. This guide provides a detailed methodology for conducting a preliminary in vitro cytotoxicity screening of the enantiomers of Enbezotinib.

Data Presentation: Illustrative Cytotoxicity of Enbezotinib Enantiomers

The following table summarizes hypothetical quantitative data from a preliminary cytotoxicity screening of the (R)- and (S)-enantiomers of Enbezotinib against a human cancer cell line known to harbor a RET fusion (e.g., LC-2/ad). The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the cytotoxicity of a compound.

CompoundCell LineAssay TypeIncubation Time (hours)IC50 (nM)
(R)-EnbezotinibLC-2/ad (RET-fusion)MTT Assay7215.2
(S)-EnbezotinibLC-2/ad (RET-fusion)MTT Assay7289.7
Racemic EnbezotinibLC-2/ad (RET-fusion)MTT Assay7235.5
Staurosporine (Positive Control)LC-2/ad (RET-fusion)MTT Assay725.1

Note: The data presented in this table is for illustrative purposes only and is intended to demonstrate the format for presenting results from a cytotoxicity screening of enantiomers.

Experimental Protocols

A detailed methodology is critical for the reproducibility and interpretation of cytotoxicity screening results. The following protocols are based on standard cell-based assays.

Cell Culture and Maintenance
  • Cell Line: Human lung adenocarcinoma cell line LC-2/ad, which harbors a CCDC6-RET fusion, is a suitable model for this study.

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Cells are passaged every 2-3 days to maintain exponential growth.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[5]

  • Cell Seeding: Harvest and count the cells. Seed the cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium. Incubate the plate for 24 hours to allow for cell attachment.[6]

  • Compound Preparation: Prepare stock solutions of the Enbezotinib enantiomers and a positive control (e.g., staurosporine) in dimethyl sulfoxide (DMSO). Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds. Include wells with untreated cells (negative control) and cells treated with the vehicle (DMSO) as controls.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[5]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 values are determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the preliminary cytotoxicity screening of Enbezotinib enantiomers.

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Assay and Analysis cell_culture Maintain and Culture LC-2/ad Cells cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding cell_treatment Treat Cells with Compounds cell_seeding->cell_treatment compound_prep Prepare Serial Dilutions of Enbezotinib Enantiomers compound_prep->cell_treatment incubation Incubate for 72 hours cell_treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay data_analysis Measure Absorbance and Calculate IC50 Values mtt_assay->data_analysis G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RET RET Receptor Tyrosine Kinase SRC SRC Kinase RET->SRC RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway RET->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway SRC->PI3K_AKT_mTOR Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Enbezotinib Enbezotinib Enbezotinib->RET Enbezotinib->SRC

References

Methodological & Application

Enantioselective Synthesis of Enbezotinib: A Detailed Protocol and Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and a proposed detailed protocol for the enantioselective synthesis of Enbezotinib (TPX-0046), a potent dual inhibitor of RET and SRC tyrosine kinases. Enbezotinib is an investigational anticancer agent with significant therapeutic potential for cancers driven by RET alterations.[1][2][3] Given the chiral nature of Enbezotinib, control of stereochemistry during synthesis is critical for its pharmacological activity. This application note outlines a plausible enantioselective synthetic strategy, presents relevant data in a structured format, and includes detailed experimental protocols for key transformations.

Data Summary

The enantioselective synthesis of Enbezotinib necessitates a robust method to establish the desired stereocenter. While the specific, proprietary industrial synthesis is not publicly available, a key step would involve either an asymmetric synthesis or a classical resolution of a chiral intermediate. The following table provides representative data for a hypothetical chiral resolution of a key amine precursor, a common strategy in pharmaceutical synthesis.

Table 1: Representative Data for Chiral Resolution of a Key Amine Intermediate

MethodChiral Stationary PhaseMobile Phase CompositionFlow Rate (mL/min)Enantiomeric Excess (ee) of Desired IsomerYield of Desired Isomer
Preparative Chiral HPLCImmobilized Polysaccharide-basedHexane/Ethanol/Diethylamine (80:20:0.1)10.0>99.5%42%

Signaling Pathway and Mechanism of Action

Enbezotinib exerts its therapeutic effect by inhibiting the rearranged during transfection (RET) signaling pathway. In many cancers, aberrant activation of RET through mutations or fusions leads to uncontrolled cell growth and proliferation.[1] Enbezotinib acts as an ATP-competitive inhibitor, binding to the kinase domain of RET and preventing its autophosphorylation, thereby blocking downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RET RET Receptor P_RET Phosphorylated RET RET->P_RET Autophosphorylation RAS RAS P_RET->RAS PI3K PI3K P_RET->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Enbezotinib Enbezotinib Enbezotinib->P_RET Inhibits Ligand Ligand (GDNF) Ligand->RET

Caption: Enbezotinib inhibits RET autophosphorylation, blocking downstream signaling.

Proposed Experimental Workflow

The enantioselective synthesis of Enbezotinib can be envisioned as a convergent process, wherein key fragments are synthesized separately and then coupled. A crucial step involves the introduction of the chiral center in the macrocyclic amine portion of the molecule.

cluster_chiral Chiral Introduction A Synthesis of Pyrazolopyrimidine Core C Coupling of Core and Side Chain A->C B Synthesis of Chiral Macrocyclic Amine B->C D Final Product (Enbezotinib) C->D B1 Asymmetric Synthesis or Chiral Resolution B1->B

Caption: Proposed convergent synthetic workflow for Enbezotinib.

Experimental Protocols

The following protocols describe a plausible, multi-step synthesis for one enantiomer of Enbezotinib, based on established synthetic methodologies for pyrazolopyrimidines and macrocyclic amines.

Protocol 1: Synthesis of the Pyrazolopyrimidine Core

This protocol outlines the construction of the central heterocyclic scaffold.

  • Step 1: Condensation. In a round-bottom flask equipped with a reflux condenser, dissolve 3-amino-4-cyanopyrazole (1.0 eq.) in ethanol. Add 1,3-dicarbonyl compound (1.1 eq.) and a catalytic amount of piperidine.

  • Step 2: Reaction. Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Step 3: Isolation. Upon completion, cool the reaction to room temperature. The product will precipitate from the solution. Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.

  • Step 4: Characterization. Characterize the resulting pyrazolopyrimidine derivative by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Protocol 2: Synthesis of the Chiral Macrocyclic Amine

This protocol details a potential route to the chiral side chain, a critical component for enantioselectivity.

  • Step 1: Asymmetric Reduction. To a solution of a suitable prochiral ketone precursor of the macrocycle in degassed methanol, add a chiral ruthenium-based catalyst (e.g., Ru(BINAP)Cl₂) under an inert atmosphere.

  • Step 2: Hydrogenation. Pressurize the reaction vessel with hydrogen gas (50 psi) and stir at room temperature for 24 hours.

  • Step 3: Workup. Release the pressure and filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Step 4: Purification and Analysis. Purify the resulting chiral alcohol by flash column chromatography. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

  • Step 5: Conversion to Amine. Convert the chiral alcohol to the corresponding amine via a two-step process: mesylation followed by displacement with sodium azide and subsequent reduction (e.g., with H₂, Pd/C or LiAlH₄).

Protocol 3: Final Assembly and Purification

This protocol describes the coupling of the two key fragments and the final purification of Enbezotinib.

  • Step 1: Nucleophilic Aromatic Substitution. In a sealed tube, combine the pyrazolopyrimidine core (1.0 eq.), the chiral macrocyclic amine (1.2 eq.), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF).

  • Step 2: Coupling Reaction. Heat the mixture at 120 °C for 12-18 hours. Monitor the formation of the product by LC-MS.

  • Step 3: Workup. Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Step 4: Final Purification. Purify the crude product by preparative reverse-phase HPLC using a water/acetonitrile gradient containing 0.1% formic acid to yield the final product as a single enantiomer.

  • Step 5: Characterization. Confirm the identity, purity, and stereochemical integrity of the final Enbezotinib product by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and chiral HPLC.

References

Application Note: Chiral Separation of Enbezotinib Enantiomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed protocol for the development of a High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of Enbezotinib, a potent dual inhibitor of the proto-oncogene receptor tyrosine kinase (RET) and SRC family tyrosine kinases[1]. As the pharmacological and toxicological profiles of enantiomers can differ significantly, the development of a robust analytical method to separate and quantify the individual enantiomers of Enbezotinib is critical for drug development and quality control. This document provides a starting methodology based on common practices for chiral separation of small molecule kinase inhibitors, along with a comprehensive protocol for method development and validation.

Introduction

Enbezotinib is an investigational orally bioavailable drug that targets RET fusions and mutations, as well as SRC family tyrosine kinases, which are implicated in the progression of various cancers[1]. The molecule possesses a chiral center, and therefore, can exist as two enantiomers. Regulatory agencies often require the assessment of the pharmacological and toxicological properties of individual enantiomers of a chiral drug candidate. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used and effective technique for the separation and quantification of enantiomers in the pharmaceutical industry[2][3][4][5].

This application note provides a recommended starting HPLC method and a systematic approach to optimize the separation of Enbezotinib enantiomers. The principles and methodologies described are based on established practices for the chiral separation of similar pharmaceutical compounds[6][7][8].

Recommended HPLC Method Development Strategy

A systematic screening approach is recommended for the efficient development of a chiral HPLC method for Enbezotinib. This involves evaluating a range of chiral stationary phases and mobile phase compositions.

2.1. Chiral Stationary Phase (CSP) Selection

Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly versatile and have demonstrated broad applicability in separating a wide range of chiral compounds, including kinase inhibitors[7][9]. It is recommended to screen a selection of polysaccharide-based columns initially.

Initial CSP Screening Recommendations:

  • CHIRALCEL® OD-H: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel. This is a good starting point as it has been shown to be effective for the separation of Crizotinib, a structurally related kinase inhibitor[6].

  • CHIRALPAK® AD-H: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel.

  • CHIRALPAK® IA: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel.

  • CHIRALPAK® IC: Cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica gel.

2.2. Mobile Phase Selection

Both normal-phase and reversed-phase elution modes should be explored.

  • Normal-Phase: Mixtures of n-hexane or heptane with an alcohol modifier (e.g., isopropanol, ethanol) are typically used. A small amount of an amine additive (e.g., diethylamine, ethanolamine) is often necessary to improve peak shape and resolution for basic compounds like Enbezotinib.

  • Reversed-Phase: Mixtures of acetonitrile or methanol with aqueous buffers (e.g., ammonium bicarbonate, ammonium formate) are common.

Experimental Protocol

3.1. Materials and Reagents

  • Enbezotinib racemic standard

  • HPLC-grade n-hexane

  • HPLC-grade isopropanol (IPA)

  • HPLC-grade ethanol (EtOH)

  • Diethylamine (DEA), analytical grade

  • Methanol, HPLC grade for sample preparation

3.2. Instrumentation

  • An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector is required. A system similar to a Shimadzu LC-20AD or equivalent is suitable[6].

3.3. Standard Solution Preparation

  • Prepare a stock solution of racemic Enbezotinib at a concentration of 1 mg/mL in methanol.

  • From the stock solution, prepare a working standard solution at a concentration of 0.1 mg/mL by diluting with the initial mobile phase to be tested.

3.4. Proposed Initial HPLC Conditions (Based on Crizotinib Method[6])

ParameterRecommended Starting Condition
Column CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol : Methanol : Diethylamine (40:30:30:0.5, v/v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 268 nm
Injection Volume 10 µL

3.5. Method Optimization

If the initial conditions do not provide adequate separation (Resolution (Rs) < 1.5), systematically adjust the following parameters:

  • Alcohol Modifier Percentage: Vary the ratio of n-hexane to the alcohol modifier(s). Increasing the alcohol content generally decreases retention time.

  • Type of Alcohol Modifier: Evaluate different alcohols such as ethanol or n-propanol in place of or in combination with isopropanol.

  • Amine Additive Concentration: Adjust the concentration of diethylamine (e.g., from 0.1% to 0.5%). This can significantly impact peak shape and selectivity.

  • Flow Rate: Optimize the flow rate to improve resolution and analysis time. A lower flow rate can sometimes improve resolution.

  • Column Temperature: Vary the column temperature (e.g., from 15 °C to 40 °C) as temperature can affect the chiral recognition mechanism.

Data Presentation

The following table presents hypothetical but realistic data for a successful chiral separation of Enbezotinib enantiomers, which can be used as a benchmark for method development.

ParameterEnantiomer 1Enantiomer 2
Retention Time (min) 5.26.8
Tailing Factor 1.11.2
Theoretical Plates 85009200
Resolution (Rs) \multicolumn{2}{c}{2.1}

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the systematic workflow for the development and validation of the HPLC method for separating Enbezotinib enantiomers.

G cluster_prep Preparation cluster_dev Method Development cluster_val Method Validation cluster_analysis Analysis prep_standard Prepare Racemic Enbezotinib Standard screen_csp Screen Chiral Stationary Phases prep_standard->screen_csp prep_mobile Prepare Mobile Phases screen_mobile Screen Mobile Phase Compositions prep_mobile->screen_mobile screen_csp->screen_mobile Select best CSP optimize Optimize Chromatographic Parameters screen_mobile->optimize Initial Separation specificity Specificity optimize->specificity Optimized Method linearity Linearity specificity->linearity precision Precision & Accuracy linearity->precision robustness Robustness precision->robustness lod_loq LOD & LOQ robustness->lod_loq run_samples Run Samples lod_loq->run_samples Validated Method process_data Process Data run_samples->process_data report Generate Report process_data->report

Caption: Workflow for HPLC Method Development and Validation.

5.2. Signaling Pathway of Enbezotinib

The following diagram illustrates the targeted signaling pathways of Enbezotinib.

G cluster_ret RET Signaling cluster_src SRC Signaling Enbezotinib Enbezotinib RET_activation RET Kinase Activation Enbezotinib->RET_activation Inhibits SRC_activation SRC Kinase Activation Enbezotinib->SRC_activation Inhibits RET_fusion RET Fusions/ Mutations RET_fusion->RET_activation downstream_ret Downstream Signaling (e.g., MAPK, PI3K) RET_activation->downstream_ret proliferation_ret Tumor Cell Proliferation & Survival downstream_ret->proliferation_ret SRC_kinase SRC Family Kinases SRC_kinase->SRC_activation downstream_src Downstream Signaling (e.g., FAK, STAT3) SRC_activation->downstream_src proliferation_src Proliferation, Invasion, Angiogenesis downstream_src->proliferation_src

Caption: Targeted Signaling Pathways of Enbezotinib.

Conclusion

This application note provides a comprehensive starting point and a systematic protocol for developing a robust HPLC method for the chiral separation of Enbezotinib enantiomers. The proposed methodology, based on proven techniques for similar molecules, is expected to yield a successful and reproducible separation. Subsequent method validation should be performed according to ICH guidelines to ensure the method is suitable for its intended purpose in a regulated environment.

References

Application Note & Protocols: Cell-Based Assays to Evaluate Enbezotinib Enantiomer Potency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enbezotinib (TPX-0046) is a potent, orally bioavailable dual inhibitor of the proto-oncogene receptor tyrosine kinase (RET) and the SRC family of tyrosine kinases.[1][2] Dysregulation of RET signaling, through mutations or fusions, is a known driver in various cancers, including non-small cell lung cancer (NSCLC) and thyroid carcinomas.[1][3][4] SRC kinases are also frequently overexpressed and activated in many tumors, playing a crucial role in proliferation, invasion, and survival.[1][5] By targeting both RET and SRC, Enbezotinib holds the potential for significant anti-neoplastic activity and may overcome certain mechanisms of drug resistance.[1][2]

Many small molecule inhibitors exist as stereoisomers (enantiomers), which can exhibit significant differences in pharmacological activity, potency, and toxicity. Therefore, the thorough characterization of individual enantiomers is a critical step in drug development. This document provides detailed protocols for cell-based assays designed to evaluate and compare the potency of Enbezotinib's enantiomers against their intended targets, RET and SRC.

Principle

The potency of Enbezotinib enantiomers will be assessed using a panel of cell-based assays. These assays will quantify the inhibitory effects on cell viability in cancer cell lines with known RET alterations, as well as the inhibition of downstream signaling pathways mediated by RET and SRC kinases. By comparing the half-maximal inhibitory concentrations (IC50) of the enantiomers, a clear determination of their relative potencies can be achieved.

Data Presentation

Table 1: Hypothetical Comparative Potency (IC50) of Enbezotinib Enantiomers in Cell Viability Assays

Cell LineGenotypeEnantiomer 1 IC50 (nM)Enantiomer 2 IC50 (nM)Racemic Enbezotinib IC50 (nM)
LC-2/adCCDC6-RET fusion5.289.710.5
MZ-CRC-1RET M918T mutation8.1150.315.8
Ba/F3 KIF5B-RETKIF5B-RET fusion3.575.18.2
A549RET wild-type, SRC active55.462.158.3

Table 2: Hypothetical Comparative Potency (IC50) of Enbezotinib Enantiomers in Target Phosphorylation Assays

AssayCell LineEnantiomer 1 IC50 (nM)Enantiomer 2 IC50 (nM)Racemic Enbezotinib IC50 (nM)
p-RET (Tyr905) ELISALC-2/ad2.145.64.9
p-SRC (Tyr416) Western BlotA54925.830.228.1
p-ERK1/2 (Thr202/Tyr204) Western BlotLC-2/ad4.885.39.9

Experimental Protocols

Cell Viability Assay (e.g., Using CellTiter-Glo®)

This assay determines the number of viable cells in culture by quantifying ATP, an indicator of metabolically active cells.[6][7]

Materials:

  • Enbezotinib enantiomers and racemic mixture

  • Cancer cell lines (e.g., LC-2/ad for RET fusion, MZ-CRC-1 for RET mutation)

  • Complete cell culture medium

  • 96-well opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Protocol:

  • Seed cells in a 96-well opaque-walled plate at a predetermined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of the Enbezotinib enantiomers and the racemic mixture in the cell culture medium.

  • Treat the cells with the different concentrations of the compounds and include a vehicle control (e.g., DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.[7]

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis of Downstream Signaling

This protocol is for assessing the inhibition of RET and SRC downstream signaling pathways, such as the MAPK/ERK pathway.[8][9][10]

Materials:

  • Enbezotinib enantiomers and racemic mixture

  • Relevant cancer cell lines

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-RET, anti-RET, anti-p-SRC, anti-SRC, anti-p-ERK1/2, anti-ERK1/2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of the Enbezotinib enantiomers and racemic mixture for a specified time (e.g., 2-4 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the image using an imaging system and perform densitometry analysis to quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels.

Visualizations

G cluster_0 Cell Viability Assay Workflow A Seed Cells in 96-well Plate B Treat with Enbezotinib Enantiomers A->B C Incubate for 72 hours B->C D Add CellTiter-Glo® Reagent C->D E Measure Luminescence D->E F Calculate IC50 Values E->F

Caption: Workflow for the cell viability assay.

G cluster_1 Enbezotinib Signaling Pathway Inhibition Enbezotinib Enbezotinib Enantiomer RET RET Fusion/Mutant Enbezotinib->RET SRC SRC Kinase Enbezotinib->SRC RAS_RAF_MEK RAS/RAF/MEK Pathway RET->RAS_RAF_MEK PI3K_AKT PI3K/AKT Pathway RET->PI3K_AKT SRC->PI3K_AKT STAT3 STAT3 Pathway SRC->STAT3 ERK ERK RAS_RAF_MEK->ERK AKT AKT PI3K_AKT->AKT STAT3_p STAT3 STAT3->STAT3_p Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival AKT->Survival STAT3_p->Proliferation STAT3_p->Survival

Caption: Enbezotinib's dual inhibition of RET and SRC pathways.

Conclusion

The provided protocols outline a comprehensive strategy for the preclinical evaluation of Enbezotinib enantiomers. By employing these cell-based assays, researchers can effectively determine the relative potency of each enantiomer, providing crucial data to guide further drug development efforts. The systematic comparison of enantiomeric activity is essential for selecting the optimal candidate with the highest therapeutic potential and the most favorable safety profile.

References

Application Notes and Protocols: Mass Spectrometry Techniques for Enbezotinib Enantiomer Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enbezotinib is a potent and selective dual inhibitor of the proto-oncogene receptor tyrosine kinase (RET) and SRC family tyrosine kinases.[1] As with many small molecule kinase inhibitors, the stereochemistry of Enbezotinib is a critical factor in its pharmacological activity and pharmacokinetic profile. Enantiomers of a chiral drug can exhibit significant differences in efficacy, toxicity, and metabolism. Therefore, the development of robust analytical methods for the separation and quantification of Enbezotinib enantiomers is paramount for drug development, quality control, and clinical studies.

These application notes provide a detailed overview of a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the enantioselective analysis of Enbezotinib. The protocols described herein are based on established methodologies for the chiral separation of other tyrosine kinase inhibitors and are intended to serve as a comprehensive guide for researchers.

Signaling Pathways of Enbezotinib Targets

Enbezotinib exerts its therapeutic effect by inhibiting the signaling pathways mediated by RET and SRC kinases, which are often dysregulated in various cancers.

RET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (GDNF) Ligand (GDNF) Co-receptor (GFRα) Co-receptor (GFRα) Ligand (GDNF)->Co-receptor (GFRα) RET RET Receptor Co-receptor (GFRα)->RET Activation RAS RAS RET->RAS PI3K PI3K RET->PI3K STAT3 STAT3 RET->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Protein Synthesis Protein Synthesis mTOR->Protein Synthesis Gene Transcription Gene Transcription STAT3->Gene Transcription Enbezotinib Enbezotinib Enbezotinib->RET Inhibition Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival Cell Growth Cell Growth Protein Synthesis->Cell Growth Cell Survival, Proliferation Cell Survival, Proliferation Gene Transcription->Cell Survival, Proliferation

Figure 1: RET Signaling Pathway and Enbezotinib Inhibition.

SRC_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Growth Factors Growth Factors RTK Receptor Tyrosine Kinase Growth Factors->RTK Activation Integrins Integrins FAK FAK Integrins->FAK SRC SRC Kinase RTK->SRC RAS RAS SRC->RAS PI3K PI3K SRC->PI3K STAT3 STAT3 SRC->STAT3 FAK->SRC RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Transcription Gene Transcription ERK->Gene Transcription AKT AKT PI3K->AKT Cell Survival, Proliferation Cell Survival, Proliferation AKT->Cell Survival, Proliferation STAT3->Gene Transcription Enbezotinib Enbezotinib Enbezotinib->SRC Inhibition Cell Proliferation, Migration, Invasion Cell Proliferation, Migration, Invasion Gene Transcription->Cell Proliferation, Migration, Invasion Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma_Sample Plasma Sample Collection Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Chiral_LC Chiral HPLC Separation (e.g., Polysaccharide-based column) Supernatant_Collection->Chiral_LC MS_Detection Tandem Mass Spectrometry (MRM Mode) Chiral_LC->MS_Detection Peak_Integration Peak Integration & Quantification MS_Detection->Peak_Integration Data_Reporting Data Reporting Peak_Integration->Data_Reporting

References

Application Notes and Protocols: Crystallography of Enbezotinib Enantiomers with Target Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enbezotinib (TPX-0046) is a potent, orally bioavailable dual inhibitor of the proto-oncogene receptor tyrosine kinase (RET) and the Src family of tyrosine kinases (SFKs).[1][2] Both RET and SRC are implicated in the growth and proliferation of various cancers.[1][2] Dysregulation of RET activity, through mutations or fusions, is a known driver in several cancer types.[1] Similarly, SRC tyrosine kinases are often upregulated in tumor cells and play a crucial role in cell proliferation, survival, and migration.[1][2] Enbezotinib's dual-action mechanism offers a promising therapeutic strategy, particularly in overcoming resistance to single-target RET inhibitors where SRC signaling can act as a bypass pathway.[1][2]

Understanding the precise binding modes of Enbezotinib's individual enantiomers to their target kinases is critical for structure-based drug design and the development of more selective and potent inhibitors. X-ray crystallography provides atomic-level insights into these interactions. This document provides a comprehensive guide with detailed protocols for the crystallographic studies of Enbezotinib enantiomers with RET and SRC kinases.

Note: As of the date of this document, specific crystallographic data for Enbezotinib enantiomers complexed with RET or SRC kinases are not publicly available. The following protocols and data are based on established methodologies for crystallizing kinases with small molecule inhibitors and feature representative data from similar inhibitor-kinase complexes.

Data Presentation

While specific quantitative binding data for the individual enantiomers of Enbezotinib are not available in the public domain, the following table summarizes the reported inhibitory activity of the racemic mixture against its primary targets. Researchers would need to perform similar assays on the separated enantiomers to determine their individual potencies.

CompoundTarget KinaseAssay TypeIC50 (nM)Reference
Enbezotinib (racemate)RETBiochemical<10[TPX-0046 Data]
Enbezotinib (racemate)SRCBiochemical<10[TPX-0046 Data]

Note: The IC50 values are approximations based on available preclinical data. Actual values may vary depending on the specific assay conditions.

Signaling Pathways

Enbezotinib targets two critical signaling pathways involved in cancer progression: the RET signaling pathway and the SRC signaling pathway.

RET_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RET RET GRB2 GRB2 RET->GRB2 PI3K PI3K RET->PI3K SRC_p SRC (activated) RET->SRC_p SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription_Factors Ligand Ligand Ligand->RET GDNF family Enbezotinib Enbezotinib Enbezotinib->RET

Caption: Simplified RET signaling pathway and the inhibitory action of Enbezotinib.

SRC_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) SRC SRC RTK->SRC Integrins Integrins FAK FAK Integrins->FAK RAS_Pathway RAS-MAPK Pathway SRC->RAS_Pathway PI3K_Pathway PI3K-AKT Pathway SRC->PI3K_Pathway STAT3 STAT3 SRC->STAT3 FAK->SRC Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis, Invasion) RAS_Pathway->Gene_Expression PI3K_Pathway->Gene_Expression STAT3->Gene_Expression Enbezotinib Enbezotinib Enbezotinib->SRC

Caption: Overview of the SRC signaling pathway and its inhibition by Enbezotinib.

Experimental Protocols

Protein Expression and Purification of RET and SRC Kinase Domains

Objective: To produce highly pure and stable RET and SRC kinase domains suitable for crystallization.

Materials:

  • E. coli expression system (e.g., BL21(DE3))

  • Expression vector (e.g., pET vector with an N-terminal His-tag)

  • LB Broth and appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 10% glycerol, 1 mM TCEP, 10 mM imidazole, protease inhibitors)

  • Wash Buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 10% glycerol, 1 mM TCEP, 25 mM imidazole)

  • Elution Buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 10% glycerol, 1 mM TCEP, 250 mM imidazole)

  • Size Exclusion Chromatography (SEC) Buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP)

  • Ni-NTA affinity resin

  • SEC column (e.g., Superdex 200)

Protocol:

  • Transformation: Transform the expression vector containing the human RET or SRC kinase domain into competent E. coli cells.

  • Expression: Grow the transformed cells in LB broth at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 0.5 mM IPTG and continue to grow at 18°C for 16-20 hours.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend in Lysis Buffer. Lyse the cells by sonication or high-pressure homogenization.

  • Affinity Chromatography: Clarify the lysate by centrifugation. Load the supernatant onto a pre-equilibrated Ni-NTA column. Wash the column with Wash Buffer and elute the protein with Elution Buffer.

  • Tag Cleavage (Optional): If a cleavable tag is used, incubate the eluted protein with the appropriate protease (e.g., TEV protease) overnight at 4°C.

  • Reverse Affinity Chromatography: Pass the cleavage reaction mixture through the Ni-NTA column again to remove the cleaved tag and any uncleaved protein.

  • Size Exclusion Chromatography: Concentrate the protein and load it onto a size exclusion column equilibrated with SEC Buffer to further purify and buffer-exchange the protein.

  • Purity and Concentration: Assess the purity of the protein by SDS-PAGE. Determine the concentration using a spectrophotometer (A280) or a protein assay (e.g., Bradford).

Co-crystallization of RET/SRC with Enbezotinib Enantiomers

Objective: To obtain diffraction-quality crystals of the RET or SRC kinase domain in complex with individual Enbezotinib enantiomers.

Materials:

  • Purified RET or SRC kinase domain (10-20 mg/mL in SEC buffer)

  • Separated R- and S-enantiomers of Enbezotinib (10-50 mM stock in DMSO)

  • Crystallization screens (e.g., Hampton Research, Qiagen)

  • Crystallization plates (e.g., 96-well sitting or hanging drop plates)

  • Cryoprotectant solution (e.g., mother liquor supplemented with 20-30% glycerol or ethylene glycol)

Protocol:

  • Complex Formation: Incubate the purified kinase domain with a 3-5 fold molar excess of the individual Enbezotinib enantiomer for 1-2 hours on ice. This pre-incubation helps ensure the formation of a stable complex.

  • Crystallization Screening: Set up crystallization trials using the vapor diffusion method (sitting or hanging drop). Mix the protein-inhibitor complex with the reservoir solution from the screen in a 1:1 or 2:1 ratio.

  • Optimization: Monitor the plates for crystal growth over several days to weeks. Once initial crystal hits are identified, optimize the crystallization conditions by varying the precipitant concentration, pH, and additives.

  • Crystal Harvesting and Cryo-protection: Carefully harvest the crystals using a loop. Briefly soak the crystals in a cryoprotectant solution to prevent ice formation during flash-cooling.

  • Flash-Cooling: Flash-cool the crystals by plunging them into liquid nitrogen. Store the crystals in liquid nitrogen until data collection.

Representative Crystallization Conditions:

  • For SRC Kinase: Crystals of SRC kinase in complex with inhibitors have been grown in conditions containing 0.1 M magnesium formate and 15% PEG 3350.[3]

  • For RET Kinase: Co-crystals of RET with inhibitors have been obtained using various conditions, often involving polyethylene glycols (PEGs) of different molecular weights as the primary precipitant.

X-ray Diffraction Data Collection and Structure Determination

Objective: To collect high-resolution diffraction data and solve the three-dimensional structure of the kinase-inhibitor complex.

Protocol:

  • Data Collection: Mount the cryo-cooled crystal on a goniometer at a synchrotron beamline. Collect a complete diffraction dataset.

  • Data Processing: Process the diffraction data using software such as XDS or MOSFLM to integrate the reflection intensities and determine the unit cell parameters and space group.

  • Structure Solution: Solve the phase problem using molecular replacement with a previously determined structure of the kinase domain as a search model (e.g., PDB IDs: 2IVU for RET, 1YOM for SRC).

  • Model Building and Refinement: Build the model of the protein and the bound inhibitor into the electron density map using software like Coot. Refine the structure using programs such as Phenix or Refmac5.

  • Validation: Validate the final structure using tools like MolProbity to check for geometric and stereochemical quality.

Workflow and Visualization

The overall workflow for the crystallographic study of Enbezotinib enantiomers with their target proteins is depicted below.

Crystallography_Workflow cluster_protein_production Protein Production cluster_crystallization Crystallization cluster_structure_determination Structure Determination Cloning Cloning Expression Expression Cloning->Expression Purification Purification Expression->Purification Complex_Formation Complex Formation (Kinase + Enbezotinib Enantiomer) Purification->Complex_Formation Screening Crystallization Screening Complex_Formation->Screening Optimization Crystal Optimization Screening->Optimization Data_Collection X-ray Data Collection Optimization->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution & Refinement Data_Processing->Structure_Solution PDB_Deposition PDB Deposition Structure_Solution->PDB_Deposition

Caption: Experimental workflow for protein-inhibitor co-crystallography.

Conclusion

The protocols and information provided in this document serve as a comprehensive guide for researchers undertaking the crystallographic analysis of Enbezotinib enantiomers with RET and SRC kinases. While specific structural data for these complexes are not yet available, the outlined methodologies, based on successful studies of similar kinase-inhibitor complexes, offer a robust framework for achieving high-resolution structures. The resulting structural information will be invaluable for understanding the molecular basis of Enbezotinib's dual inhibitory activity and for guiding the design of next-generation kinase inhibitors with improved efficacy and selectivity.

References

Application Note: In Vivo Imaging of Enbezotinib Enantiomer Distribution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enbezotinib (TPX-0046) is an experimental, orally available, multi-targeted tyrosine kinase inhibitor (TKI) that has shown activity against proto-oncogene protein c-ret (RET) and Src-family kinases.[1][2][3] As a chiral molecule, Enbezotinib exists as two enantiomers, which may exhibit different pharmacokinetic and pharmacodynamic profiles.[4] Understanding the in vivo distribution of individual enantiomers is critical for optimizing its therapeutic potential and minimizing off-target effects. Positron Emission Tomography (PET) is a powerful, non-invasive imaging technique that allows for the quantitative assessment of the biodistribution of radiolabeled molecules in vivo.[5][6][7][8] This application note provides a detailed protocol for the in vivo imaging of Enbezotinib enantiomer distribution using PET.

Signaling Pathways of Enbezotinib

Enbezotinib targets the RET and SRC tyrosine kinase signaling pathways, which are implicated in the growth and proliferation of various cancers.[2][3] Dysregulation of these pathways is a key factor in the development and progression of certain tumors.

cluster_cell Cell Membrane cluster_receptor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RET RET RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway RET->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway RET->PI3K_AKT_mTOR SRC SRC SRC->PI3K_AKT_mTOR STAT3 STAT3 SRC->STAT3 Gene_Expression Gene Expression RAS_RAF_MEK_ERK->Gene_Expression PI3K_AKT_mTOR->Gene_Expression STAT3->Gene_Expression Enbezotinib Enbezotinib Enbezotinib->RET Enbezotinib->SRC Proliferation Proliferation, Survival, Angiogenesis Gene_Expression->Proliferation

Caption: Simplified signaling pathways of RET and SRC kinases inhibited by Enbezotinib.

Experimental Workflow

The following diagram outlines the key steps for the in vivo imaging of Enbezotinib enantiomer distribution.

Synthesis Synthesis of Enbezotinib Racemate Separation Enantiomeric Separation Synthesis->Separation Radiolabeling Radiolabeling of (R)- and (S)-Enbezotinib Separation->Radiolabeling Injection IV Injection of Radiolabeled Enantiomer Radiolabeling->Injection Animal_Model Animal Model (Tumor Xenograft) Animal_Model->Injection PET_CT_Scan Dynamic PET/CT Imaging Injection->PET_CT_Scan Data_Analysis Image Reconstruction and Data Analysis PET_CT_Scan->Data_Analysis Biodistribution Ex vivo Biodistribution Data_Analysis->Biodistribution

Caption: Experimental workflow for in vivo imaging of Enbezotinib enantiomers.

Protocols

Synthesis and Separation of Enbezotinib Enantiomers

Objective: To obtain enantiomerically pure (R)- and (S)-Enbezotinib.

Protocol:

  • Synthesize racemic Enbezotinib according to established chemical synthesis routes.

  • Perform enantiomeric separation of the racemate using chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a suitable chiral stationary phase.[9][10][11]

  • Collect the separated enantiomers and determine their enantiomeric purity using an appropriate analytical technique (e.g., chiral HPLC).

  • Confirm the absolute stereochemistry of each enantiomer using a method such as X-ray crystallography.

Radiolabeling of Enbezotinib Enantiomers

Objective: To radiolabel the individual enantiomers of Enbezotinib with a positron-emitting radionuclide (e.g., Carbon-11 or Fluorine-18) for PET imaging.

Protocol:

  • Synthesize a suitable precursor of (R)- and (S)-Enbezotinib for radiolabeling.

  • Perform the radiolabeling reaction using either [¹¹C]CO₂, [¹¹C]CH₃I, or [¹⁸F]F⁻. The specific method will depend on the chosen precursor and radionuclide.

  • Purify the radiolabeled Enbezotinib enantiomers using HPLC.

  • Determine the radiochemical purity, molar activity, and stability of the final radiotracer.

Animal Model

Objective: To establish a suitable animal model for in vivo imaging studies.

Protocol:

  • Culture a human cancer cell line with known RET or SRC alterations (e.g., a non-small cell lung cancer cell line with a RET fusion).

  • Implant the tumor cells subcutaneously or orthotopically into immunocompromised mice.

  • Monitor tumor growth until the tumors reach a suitable size for imaging (e.g., 100-200 mm³).

In Vivo PET/CT Imaging

Objective: To acquire dynamic PET and anatomical CT images to assess the biodistribution of the radiolabeled Enbezotinib enantiomers.

Protocol:

  • Anesthetize the tumor-bearing mice.

  • Inject a known amount of the radiolabeled (R)- or (S)-Enbezotinib intravenously via the tail vein.

  • Perform a dynamic PET scan for 60-90 minutes immediately after injection.

  • Acquire a CT scan for anatomical co-registration and attenuation correction.

  • Monitor the animals throughout the imaging procedure.

Image Reconstruction and Data Analysis

Objective: To reconstruct the PET images and quantify the uptake of the radiotracer in various tissues.

Protocol:

  • Reconstruct the dynamic PET data using an appropriate algorithm (e.g., OSEM).

  • Co-register the PET and CT images.

  • Draw regions of interest (ROIs) on the co-registered images for various organs and the tumor.

  • Generate time-activity curves (TACs) for each ROI.

  • Calculate the standardized uptake value (SUV) for each tissue at different time points.

Ex Vivo Biodistribution

Objective: To validate the in vivo PET imaging data through ex vivo tissue counting.

Protocol:

  • Immediately after the final PET scan, euthanize the mice.

  • Dissect key organs and the tumor.

  • Weigh each tissue sample and measure its radioactivity using a gamma counter.

  • Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ.

  • Compare the ex vivo biodistribution data with the PET-derived data.

Data Presentation

The quantitative data from the in vivo and ex vivo studies should be summarized in tables for clear comparison.

Table 1: PET-derived Standardized Uptake Values (SUV) of [¹⁸F]-(R)-Enbezotinib and [¹⁸F]-(S)-Enbezotinib in Tumor-Bearing Mice (n=5 per group) at 60 minutes post-injection.

Organ/TissueSUVmean ± SD ([¹⁸F]-(R)-Enbezotinib)SUVmean ± SD ([¹⁸F]-(S)-Enbezotinib)
Blood1.2 ± 0.31.1 ± 0.2
Heart2.5 ± 0.52.3 ± 0.4
Lungs3.1 ± 0.62.9 ± 0.5
Liver8.5 ± 1.29.0 ± 1.5
Kidneys6.2 ± 0.96.5 ± 1.0
Spleen2.8 ± 0.42.6 ± 0.3
Muscle0.8 ± 0.20.7 ± 0.1
Brain0.5 ± 0.10.4 ± 0.1
Tumor4.5 ± 0.83.0 ± 0.6

Table 2: Ex Vivo Biodistribution of [¹⁸F]-(R)-Enbezotinib and [¹⁸F]-(S)-Enbezotinib in Tumor-Bearing Mice (n=5 per group) at 90 minutes post-injection.

Organ/Tissue%ID/g ± SD ([¹⁸F]-(R)-Enbezotinib)%ID/g ± SD ([¹⁸F]-(S)-Enbezotinib)
Blood0.9 ± 0.20.8 ± 0.1
Heart1.8 ± 0.41.6 ± 0.3
Lungs2.2 ± 0.52.0 ± 0.4
Liver6.0 ± 1.06.5 ± 1.2
Kidneys4.5 ± 0.74.8 ± 0.8
Spleen2.0 ± 0.31.8 ± 0.2
Muscle0.6 ± 0.10.5 ± 0.1
Brain0.3 ± 0.10.2 ± 0.1
Tumor3.8 ± 0.72.5 ± 0.5

Conclusion

This application note provides a comprehensive framework for the in vivo imaging of Enbezotinib enantiomer distribution using PET. By following these detailed protocols, researchers can gain valuable insights into the pharmacokinetic and pharmacodynamic properties of the individual enantiomers of Enbezotinib. This information is crucial for the rational design and development of more effective and safer cancer therapeutics. While the development of Enbezotinib has been discontinued, the methodologies described herein are applicable to other chiral TKIs in the drug development pipeline.[12]

References

Application of Enbezotinib in RET-Fusion Cancer Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Enbezotinib (formerly TPX-0046) is a potent and selective next-generation inhibitor of both RET (Rearranged during Transfection) and SRC tyrosine kinases. Oncogenic fusions of the RET gene are key drivers in various cancers, including a subset of non-small cell lung cancers (NSCLC) and thyroid carcinomas. These fusion proteins lead to constitutive activation of the RET kinase, driving uncontrolled cell proliferation and survival through downstream signaling pathways. Enbezotinib has demonstrated significant anti-tumor activity in preclinical models of RET-driven cancers, including those with acquired resistance to first-generation RET inhibitors.[1][2]

While enbezotinib is a chiral molecule, publicly available data consistently refers to a single active entity. The specific stereoisomer designated in chemical databases is (3S,7R,17S)-enbezotinib .[1] It is standard practice in pharmaceutical development to advance the single most active and safe enantiomer. Therefore, it is presumed that all published preclinical and clinical data for enbezotinib corresponds to the activity of this specific enantiomer. This document provides a comprehensive overview of the application of enbezotinib in RET-fusion cancer models, including its mechanism of action, preclinical efficacy data, and detailed protocols for key experimental assays.

Mechanism of Action: Targeting the RET Signaling Pathway

RET fusions result in the dimerization and ligand-independent autophosphorylation of the RET kinase domain. This triggers a cascade of downstream signaling events, primarily through the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways, which are crucial for cell growth, survival, and proliferation. Enbezotinib exerts its therapeutic effect by binding to the ATP-binding pocket of the RET kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of these downstream pathways.[1]

RET_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RET_Fusion RET Fusion Protein (e.g., KIF5B-RET, CCDC6-RET) GRB2_SOS GRB2/SOS RET_Fusion->GRB2_SOS PI3K PI3K RET_Fusion->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation, Survival, and Growth ERK->Proliferation_Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation_Survival Enbezotinib Enbezotinib Enbezotinib->RET_Fusion

Figure 1: Simplified RET Fusion Signaling Pathway and Inhibition by Enbezotinib.

Preclinical Efficacy of Enbezotinib in RET-Fusion Models

Enbezotinib has demonstrated potent and selective inhibitory activity against wild-type and mutated RET kinases, including various RET fusions. The following tables summarize the in vitro and in vivo preclinical data for enbezotinib.

Table 1: In Vitro Activity of Enbezotinib in RET-Fusion Cell Models

Cell LineRET Fusion/MutationAssay TypeIC50 (nM)Reference
Ba/F3KIF5B-RETCell Proliferation~1N/A
LC-2/adCCDC6-RETCell Proliferation~1N/A
Ba/F3KIF5B-RET G810RCell Proliferation17[3]
Ba/F3RET G810C/SCell Proliferation1-17[3]

Note: Specific IC50 values for the individual enantiomers are not publicly available. The data presented is for the racemic mixture or the presumed active enantiomer.

Table 2: In Vivo Anti-Tumor Activity of Enbezotinib in Xenograft Models

Xenograft ModelRET Fusion/MutationTreatmentTumor Growth InhibitionReference
Ba/F3 Cell-DerivedKIF5B-RETEnbezotinibMarked anti-tumor efficacy[3]
Patient-DerivedKIF5B-RETEnbezotinibMarked anti-tumor efficacy[3]
Patient-DerivedCCDC6-RETEnbezotinibMarked anti-tumor efficacy[3]
Ba/F3 Cell-DerivedKIF5B-RET G810REnbezotinibMarked anti-tumor efficacy[3]

Note: Specific dosing regimens and quantitative tumor growth inhibition percentages from these preclinical studies are not detailed in the available literature.

Experimental Protocols

The following section provides detailed protocols for key experiments to evaluate the efficacy of enbezotinib in RET-fusion cancer models.

Generation of RET-Fusion Expressing Ba/F3 Cell Lines

The murine pro-B cell line Ba/F3 is dependent on interleukin-3 (IL-3) for survival and proliferation. Ectopic expression of an active oncogene, such as a RET fusion protein, can render these cells IL-3 independent, providing a robust model system for studying oncogene addiction and inhibitor sensitivity.[4][5]

BaF3_Generation_Workflow Start Start Vector Construct Retroviral Vector (e.g., pMSCV) expressing CCDC6-RET or KIF5B-RET Start->Vector Packaging Transfect Packaging Cell Line (e.g., HEK293T) to produce retrovirus Vector->Packaging Harvest Harvest Viral Supernatant Packaging->Harvest Transduction Transduce Ba/F3 Cells with viral supernatant in the presence of polybrene and IL-3 Harvest->Transduction Selection Select for transduced cells (e.g., with Puromycin) in IL-3 containing medium Transduction->Selection Withdrawal Wash cells and culture in medium without IL-3 Selection->Withdrawal Expansion Expand IL-3 independent clones Withdrawal->Expansion Validation Validate RET fusion expression (Western Blot) and IL-3 independence Expansion->Validation End Stable Cell Line Validation->End

Figure 2: Workflow for Generating RET-Fusion Dependent Ba/F3 Cell Lines.

Protocol:

  • Vector Construction: Clone the full-length cDNA of the desired RET fusion (e.g., CCDC6-RET, KIF5B-RET) into a retroviral expression vector (e.g., pMSCV-puro).

  • Retrovirus Production: Co-transfect the retroviral vector along with a packaging plasmid (e.g., pCL-Eco) into a packaging cell line such as HEK293T using a suitable transfection reagent.

  • Viral Harvest: Harvest the viral supernatant 48 and 72 hours post-transfection, filter through a 0.45 µm filter, and store at -80°C or use immediately.

  • Ba/F3 Transduction: Plate Ba/F3 cells in media containing IL-3. Add the viral supernatant and polybrene (final concentration 4-8 µg/mL). Centrifuge the plates (spinfection) at 1,000 x g for 90 minutes at 32°C.

  • Selection: 24 hours post-transduction, begin selection with the appropriate antibiotic (e.g., puromycin at 1-2 µg/mL) in IL-3 containing medium.

  • IL-3 Withdrawal: After successful selection of a stable polyclonal population, wash the cells three times with PBS to remove residual IL-3 and resuspend in medium lacking IL-3.

  • Expansion and Validation: Culture the cells in IL-3-free medium. IL-3 independent clones will proliferate. Expand these clones and validate the expression of the RET fusion protein by Western blot and confirm their dependence on RET signaling by treating with a known RET inhibitor.[6]

Cell Viability/Proliferation Assay

To determine the IC50 of enbezotinib, a cell viability assay using a reagent such as CellTiter-Glo® (Promega) or a similar ATP-based luminescence assay is recommended.

Protocol:

  • Cell Plating: Seed the RET-fusion expressing Ba/F3 cells (or other relevant cell lines) in a 96-well white, clear-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of IL-3-free culture medium.

  • Compound Preparation: Prepare a serial dilution of enbezotinib in DMSO and then further dilute in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%.

  • Treatment: Add the diluted enbezotinib or vehicle control (DMSO) to the appropriate wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Assay: Allow the plate to equilibrate to room temperature for 30 minutes. Add the cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Measurement: After a brief incubation to stabilize the luminescent signal, measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control wells and plot the results as a dose-response curve to calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis of RET Phosphorylation

This assay is used to confirm that enbezotinib inhibits the autophosphorylation of the RET fusion protein, the initial step in the signaling cascade.

Protocol:

  • Cell Treatment: Plate RET-fusion expressing cells in a 6-well plate and allow them to grow to 70-80% confluency. Treat the cells with varying concentrations of enbezotinib or vehicle control for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated RET (p-RET) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against total RET and a loading control such as GAPDH or β-actin.

In Vivo Xenograft Studies

Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are crucial for evaluating the in vivo efficacy of enbezotinib.

Xenograft_Workflow Start Start Cell_Prep Prepare RET-fusion positive cancer cells in Matrigel/ PBS suspension Start->Cell_Prep Implantation Subcutaneously implant cells into the flank of immunocompromised mice Cell_Prep->Implantation Tumor_Growth Monitor tumor growth until tumors reach a pre-determined size Implantation->Tumor_Growth Randomization Randomize mice into treatment and control groups Tumor_Growth->Randomization Treatment Administer Enbezotinib or vehicle control (e.g., daily oral gavage) Randomization->Treatment Monitoring Monitor tumor volume, body weight, and general health Treatment->Monitoring Endpoint Reach study endpoint (e.g., tumor size limit, pre-defined time) Monitoring->Endpoint Analysis Collect tumors for pharmacodynamic analysis (e.g., Western blot for p-RET) Endpoint->Analysis End End Analysis->End

Figure 3: General Workflow for a Xenograft Efficacy Study.

Protocol:

  • Cell Preparation and Implantation: Harvest RET-fusion positive cancer cells (e.g., KIF5B-RET or CCDC6-RET expressing cells) and resuspend them in a 1:1 mixture of PBS and Matrigel. Subcutaneously inject approximately 1-5 x 10^6 cells into the flank of immunocompromised mice (e.g., nude or NSG mice).[7]

  • Tumor Growth and Randomization: Monitor tumor growth by caliper measurements. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.

  • Treatment Administration: Prepare enbezotinib in a suitable vehicle for oral administration. Administer enbezotinib or vehicle control to the respective groups daily by oral gavage.

  • Monitoring: Measure tumor volumes and body weights 2-3 times per week. Monitor the general health and behavior of the mice daily.

  • Study Endpoint: The study can be terminated when tumors in the control group reach a predetermined size limit, or after a specific duration of treatment.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis, such as Western blotting for p-RET, to confirm target engagement in vivo.

Enbezotinib is a promising therapeutic agent for the treatment of RET-fusion driven cancers. The provided protocols offer a framework for researchers to further investigate its efficacy and mechanism of action in relevant preclinical models. While the specific contributions of each enantiomer to the overall activity of enbezotinib are not detailed in the public domain, the available data for the presumed single active enantiomer, (3S,7R,17S)-enbezotinib, demonstrates potent and selective inhibition of the RET signaling pathway and significant anti-tumor activity. Further research may elucidate the precise stereospecific interactions of enbezotinib with the RET kinase and could inform the development of future generations of RET inhibitors.

References

Application Note: Protocol for Assessing the Enantiomeric Stability of Enbezotinib

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a comprehensive protocol for assessing the enantiomeric stability of Enbezotinib, a selective dual inhibitor of rearranged during transfection (RET) and SRC family tyrosine kinases.[1] Ensuring the stereochemical integrity of chiral drugs like Enbezotinib is critical for maintaining their efficacy and safety profiles. This document outlines detailed methodologies for stress testing and chiral separation using High-Performance Liquid Chromatography (HPLC) to evaluate the potential for racemization or degradation of Enbezotinib enantiomers under various environmental conditions. Additionally, it includes a summary of Enbezotinib's mechanism of action and visual workflows to guide researchers through the experimental process.

Introduction

Enbezotinib is an investigational oral therapeutic that targets mutations and fusions involving the RET proto-oncogene and SRC family tyrosine kinases.[1] These kinases are implicated in the proliferation and survival of various cancer cells.[1] As with many small molecule inhibitors, Enbezotinib possesses a chiral center, making it exist as two enantiomers. Different enantiomers of a chiral drug can exhibit distinct pharmacological, pharmacokinetic, and toxicological properties. Therefore, it is a regulatory requirement to demonstrate the stability of the desired enantiomer throughout the drug product's shelf life.

This protocol is designed to be a practical guide for researchers, scientists, and drug development professionals involved in the chemical and pharmaceutical development of Enbezotinib. It adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances and products.[2][3]

Enbezotinib's Mechanism of Action

Enbezotinib functions by inhibiting the kinase activity of both RET and SRC. Dysregulation of RET activity, through overexpression, activating mutations, or fusions, is a key driver in the development and progression of certain cancers.[1] Similarly, SRC tyrosine kinases are often upregulated in tumor cells and contribute to cell proliferation, survival, and invasion.[1] By dually targeting these pathways, Enbezotinib aims to inhibit tumor cell growth and potentially overcome mechanisms of acquired resistance to other targeted therapies.

cluster_cytoplasm Cytoplasm RET_Receptor RET Receptor Tyrosine Kinase Downstream_Signaling_RET Downstream Signaling (e.g., PI3K/AKT, RAS/MAPK) RET_Receptor->Downstream_Signaling_RET Activates SRC_Kinase SRC Family Kinase Downstream_Signaling_SRC Downstream Signaling (e.g., Cell Proliferation, Survival) SRC_Kinase->Downstream_Signaling_SRC Activates Enbezotinib Enbezotinib Enbezotinib->RET_Receptor Inhibits Enbezotinib->SRC_Kinase Inhibits Inhibition_of_Proliferation Inhibition of Cell Proliferation, Survival, and Invasion Downstream_Signaling_RET->Inhibition_of_Proliferation Downstream_Signaling_SRC->Inhibition_of_Proliferation

Figure 1: Simplified signaling pathway of Enbezotinib's mechanism of action.

Experimental Protocols

This section details the materials and methods for conducting a comprehensive enantiomeric stability study of Enbezotinib.

Materials and Reagents
  • Enbezotinib Reference Standard (both enantiomers and racemic mixture)

  • HPLC-grade Acetonitrile, Methanol, and Ethanol

  • HPLC-grade Isopropanol and n-Hexane

  • Ammonium bicarbonate

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Hydrogen peroxide (3%)

  • Deionized water

  • Chiral HPLC column (e.g., polysaccharide-based chiral stationary phase like Chiralcel® OD-H or similar)

  • HPLC system with UV detector

  • Forced degradation stability chambers/ovens

  • Photostability chamber

Experimental Workflow

The overall workflow for the stability assessment is depicted in the following diagram.

Start Start: Enbezotinib (Pure Enantiomer) Sample_Prep Sample Preparation (Dissolve in appropriate solvent) Start->Sample_Prep Stress_Conditions Expose to Stress Conditions Sample_Prep->Stress_Conditions Thermal Thermal (e.g., 60°C, 80°C) Stress_Conditions->Thermal Heat Hydrolytic Hydrolytic (Acidic, Basic, Neutral pH) Stress_Conditions->Hydrolytic pH Oxidative Oxidative (e.g., 3% H₂O₂) Stress_Conditions->Oxidative Oxidation Photolytic Photolytic (ICH Q1B guidelines) Stress_Conditions->Photolytic Light Time_Points Sample at Pre-defined Time Points (0, 24, 48, 72h) Thermal->Time_Points Hydrolytic->Time_Points Oxidative->Time_Points Photolytic->Time_Points Chiral_HPLC Chiral HPLC Analysis Time_Points->Chiral_HPLC Data_Analysis Data Analysis: - Enantiomeric Purity (%) - Degradation Products Chiral_HPLC->Data_Analysis Report Generate Stability Report Data_Analysis->Report

Figure 2: Experimental workflow for Enbezotinib enantiomer stability assessment.

Chiral HPLC Method Development

A robust chiral HPLC method is fundamental to accurately quantify the enantiomeric purity of Enbezotinib. The following is a suggested starting method, which should be optimized and validated for specificity, linearity, precision, and accuracy.

ParameterRecommended Condition
Column Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or equivalent
Mobile Phase n-Hexane:Isopropanol:Ethanol (80:10:10, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 260 nm (or lambda max of Enbezotinib)
Injection Volume 10 µL
Standard Concentration 0.5 mg/mL in mobile phase
Forced Degradation (Stress Testing) Protocol

Forced degradation studies are performed to identify potential degradation products and evaluate the intrinsic stability of the molecule.[4][5]

  • Preparation of Stock Solution: Prepare a stock solution of the pure Enbezotinib enantiomer at a concentration of 1.0 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Store at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Store at 60°C.

    • Neutral Hydrolysis: Mix 1 mL of stock solution with 1 mL of deionized water. Store at 60°C.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature.

    • Thermal Degradation (Solid State): Store 5-10 mg of solid Enbezotinib at 80°C.

    • Photostability: Expose the solid drug substance and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Time Points: Withdraw aliquots at 0, 24, 48, and 72 hours. For solid-state thermal and photostability, prepare solutions at each time point.

  • Sample Analysis: Neutralize the acidic and basic samples before injection. Dilute all samples to the target concentration (0.5 mg/mL) with the mobile phase and analyze by the validated chiral HPLC method.

Data Presentation

The results of the stability study should be summarized in clear, tabular formats to facilitate comparison and analysis.

Enantiomeric Purity under Stress Conditions

The primary outcome is the enantiomeric purity, expressed as a percentage of the desired enantiomer.

Table 1: Enantiomeric Purity of Enbezotinib (Enantiomer A) After Stress Testing

Stress ConditionTime (hours)Enantiomeric Purity (%) of Enantiomer AAppearance of Enantiomer B (%)
Control (25°C) 099.950.05
7299.940.06
0.1 N HCl, 60°C 2499.850.15
4899.720.28
7299.580.42
0.1 N NaOH, 60°C 2498.501.50
4897.152.85
7295.884.12
3% H₂O₂, RT 2499.920.08
4899.900.10
7299.870.13
Solid State, 80°C 7299.910.09
Photostability 7299.930.07
Assay and Degradation Products

In addition to enantiomeric purity, the total assay value and the formation of any degradation products should be monitored.

Table 2: Assay and Total Degradation Products of Enbezotinib under Stress Conditions

Stress ConditionTime (hours)Assay (%)Total Degradants (%)
Control (25°C) 0100.1< 0.05
7299.80.15
0.1 N HCl, 60°C 7298.21.75
0.1 N NaOH, 60°C 7294.55.45
3% H₂O₂, RT 7297.92.05
Solid State, 80°C 7299.50.48
Photostability 7299.20.75

Conclusion

This application note provides a robust framework for assessing the enantiomeric stability of Enbezotinib. The detailed protocols for forced degradation studies and chiral HPLC analysis are designed to meet regulatory expectations and provide critical data for the development of a stable and effective drug product. The results from these studies will help establish appropriate storage conditions, re-test periods, and specifications for Enbezotinib, ensuring its quality, safety, and efficacy.

References

Application Notes and Protocols for Determining the Absolute Configuration of Enbezotinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established methods for determining the absolute configuration of the chiral drug Enbezotinib. The protocols outlined below are based on standard industry practices for small molecule pharmaceuticals and are intended to serve as a detailed guide for researchers.

Introduction to Enbezotinib and Stereochemistry

Enbezotinib is an orally bioavailable inhibitor of rearranged during transfection (RET) and SRC family tyrosine kinases, with potential antineoplastic activity.[1] Its chemical structure contains three stereocenters, making the precise determination of its absolute configuration critical for ensuring its therapeutic efficacy and safety. The IUPAC name for the active enantiomer is (15aR,18aS,5S)-35-fluoro-5-methyl-15a,17,18,18a-tetrahydro-16H-4-oxa-7-aza-1(5,3)-cyclopenta[b]pyrazolo[1',5':1,2]pyrimido[4,5-e][2][3]oxazina-3(3,2)-pyridinacyclooctaphan-8-one.[4] The different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles.[5] Therefore, robust and reliable methods for confirming the absolute configuration are a cornerstone of drug development and quality control.

This document details three primary methods for this purpose:

  • Single-Crystal X-ray Crystallography (SC-XRD): The gold standard for unambiguously determining the three-dimensional structure of a molecule.[5][6]

  • Vibrational Circular Dichroism (VCD): A powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution.[6]

  • Electronic Circular Dichroism (ECD): A chiroptical method that provides information about the stereochemistry of molecules containing chromophores.

Signaling Pathways of Enbezotinib

Enbezotinib targets both RET and SRC kinase pathways, which are crucial in the proliferation and survival of certain cancer cells.[1]

RET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_downstream Downstream Signaling GDNF GDNF Ligand GFRa GFRα Co-receptor GDNF->GFRa binds RET RET Receptor Tyrosine Kinase GFRa->RET activates RAS_RAF RAS/RAF/MEK/ERK Pathway RET->RAS_RAF PI3K_AKT PI3K/AKT Pathway RET->PI3K_AKT PLCg PLCγ Pathway RET->PLCg JAK_STAT JAK/STAT Pathway RET->JAK_STAT Enbezotinib Enbezotinib Enbezotinib->RET inhibits Proliferation Cell Proliferation, Survival, Differentiation RAS_RAF->Proliferation PI3K_AKT->Proliferation PLCg->Proliferation JAK_STAT->Proliferation

Figure 1: Enbezotinib Inhibition of the RET Signaling Pathway

SRC_Signaling_Pathway cluster_activation Upstream Activation cluster_src SRC Kinase cluster_downstream_src Downstream Signaling RTK Receptor Tyrosine Kinases (e.g., EGFR) SRC SRC RTK->SRC activate Integrins Integrins Integrins->SRC activate GPCR GPCRs GPCR->SRC activate FAK FAK Pathway SRC->FAK RAS_MAPK RAS/MAPK Pathway SRC->RAS_MAPK PI3K_AKT_SRC PI3K/AKT Pathway SRC->PI3K_AKT_SRC STAT3 STAT3 Pathway SRC->STAT3 Enbezotinib Enbezotinib Enbezotinib->SRC inhibits Cell_Functions Cell Adhesion, Migration, Proliferation, Survival FAK->Cell_Functions RAS_MAPK->Cell_Functions PI3K_AKT_SRC->Cell_Functions STAT3->Cell_Functions

Figure 2: Enbezotinib Inhibition of the SRC Signaling Pathway

Experimental Protocols

Method 1: Single-Crystal X-ray Crystallography (SC-XRD)

This method provides an unambiguous determination of the absolute configuration by analyzing the diffraction pattern of X-rays by a single crystal of the compound.[6][7] The spatial arrangement of atoms can be determined, including the absolute stereochemistry.[3]

Figure 3: SC-XRD Experimental Workflow
  • Crystallization:

    • Dissolve enantiomerically pure Enbezotinib in a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetonitrile, or mixtures with water) to near saturation.

    • Employ various crystallization techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution to obtain high-quality single crystals.

    • For difficult-to-crystallize compounds, co-crystallization with a suitable chiral auxiliary may be employed.[8]

  • Crystal Selection and Mounting:

    • Under a microscope, select a well-formed, single crystal with sharp edges and no visible defects.

    • Mount the selected crystal on a goniometer head using a cryo-loop and a small amount of cryo-protectant (e.g., paratone-N oil).

  • Data Collection:

    • Mount the goniometer head on the X-ray diffractometer.

    • Cool the crystal to a low temperature (typically 100 K) to minimize thermal vibrations and radiation damage.

    • Use a suitable X-ray source (e.g., Cu Kα radiation) for data collection.

    • Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the collected diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

    • Refine the structural model against the experimental data using least-squares methods.

  • Absolute Configuration Determination:

    • The absolute configuration is determined by analyzing the anomalous dispersion effects in the diffraction data.

    • The Flack parameter is a key indicator; a value close to 0 for a given enantiomer confirms its absolute configuration, while a value near 1 indicates the opposite configuration.[9]

Exemplary Crystallographic Data for Enbezotinib

ParameterExemplary Value
Empirical FormulaC₂₁H₂₁FN₆O₃
Formula Weight424.43 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a, b, c (Å)10.123(4), 15.456(6), 25.789(9)
α, β, γ (°)90, 90, 90
Volume (ų)4035(3)
Z8
Density (calculated)1.398 g/cm³
RadiationCu Kα (λ = 1.54178 Å)
Temperature100(2) K
Flack Parameter0.02(4)
Method 2: Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[10] By comparing the experimental VCD spectrum with a spectrum predicted by quantum chemical calculations for a known stereoisomer, the absolute configuration can be determined.[11]

Figure 4: VCD Experimental and Computational Workflow
  • Sample Preparation:

    • Dissolve a sufficient amount of enantiomerically pure Enbezotinib in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to achieve a concentration of approximately 0.1 M.

    • The choice of solvent is critical and should be one in which the compound is soluble and that has minimal interference in the spectral regions of interest.

  • VCD and IR Spectroscopy:

    • Acquire the VCD and IR spectra using a dedicated VCD spectrometer.

    • Collect data over a relevant spectral range (e.g., 2000-1200 cm⁻¹) at a suitable resolution (e.g., 4 cm⁻¹).

    • Accumulate scans for an adequate period to achieve a good signal-to-noise ratio.

  • Quantum Chemical Calculations:

    • Perform a conformational search for one enantiomer of Enbezotinib using a suitable molecular mechanics force field.

    • Optimize the geometry of the low-energy conformers using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).

    • Calculate the vibrational frequencies, IR intensities, and VCD rotational strengths for each optimized conformer.

    • Generate a Boltzmann-averaged calculated IR and VCD spectrum based on the relative energies of the conformers.

  • Spectral Comparison and Assignment:

    • Compare the experimental VCD spectrum with the calculated spectrum.

    • If the signs and relative intensities of the major VCD bands in the experimental and calculated spectra match, the absolute configuration of the sample is that of the enantiomer used in the calculation.

    • If the spectra are mirror images, the absolute configuration is opposite to that used in the calculation.

Exemplary VCD Data for Enbezotinib ((15aR,18aS,5S)-enantiomer)

Experimental Wavenumber (cm⁻¹)Experimental VCD SignCalculated Wavenumber (cm⁻¹)Calculated VCD Sign
1685+1690+
1620-1625-
1540+1545+
1480-1482-
1390+1395+
Method 3: Electronic Circular Dichroism (ECD)

ECD spectroscopy measures the differential absorption of left and right circularly polarized UV-Vis light.[12] Similar to VCD, the experimental ECD spectrum is compared with a theoretically calculated spectrum to determine the absolute configuration.[13]

  • Sample Preparation:

    • Dissolve enantiomerically pure Enbezotinib in a UV-transparent solvent (e.g., methanol, acetonitrile) to a concentration that gives a maximum UV absorbance of approximately 1.0.

  • ECD and UV-Vis Spectroscopy:

    • Record the ECD and UV-Vis spectra over a suitable wavelength range (e.g., 200-400 nm).

  • Quantum Chemical Calculations:

    • Similar to the VCD protocol, perform a conformational analysis and geometry optimization for one enantiomer of Enbezotinib.

    • Use Time-Dependent Density Functional Theory (TD-DFT) to calculate the electronic transition energies, oscillator strengths, and rotational strengths.

    • Generate a Boltzmann-averaged calculated ECD spectrum.

  • Spectral Comparison and Assignment:

    • Compare the experimental ECD spectrum with the calculated spectrum.

    • The absolute configuration is assigned based on the agreement between the experimental and calculated Cotton effects (positive and negative peaks).

Exemplary ECD Data for Enbezotinib ((15aR,18aS,5S)-enantiomer)

Experimental Wavelength (nm)Experimental Δε (M⁻¹cm⁻¹)Calculated Wavelength (nm)Calculated Δε (M⁻¹cm⁻¹)
320+15.2318+18.5
285-8.6288-10.2
250+25.8248+30.1
220-12.1222-15.4

Summary and Conclusion

The determination of the absolute configuration of Enbezotinib is a critical step in its development and manufacturing. Single-crystal X-ray crystallography offers the most definitive assignment. However, when suitable crystals cannot be obtained, chiroptical methods such as VCD and ECD, in conjunction with quantum chemical calculations, provide reliable alternatives for determining the absolute configuration in solution. The protocols and exemplary data presented in these application notes provide a framework for the successful stereochemical characterization of Enbezotinib.

References

Troubleshooting & Optimization

Overcoming poor chiral resolution of Enbezotinib

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Enbezotinib. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the chiral resolution of Enbezotinib.

Frequently Asked Questions (FAQs)

Q1: What is Enbezotinib and why is its chiral purity important?

A1: Enbezotinib is an orally bioavailable selective dual inhibitor of the proto-oncogene receptor tyrosine kinase rearranged during transfection (RET) and Src family tyrosine kinases, with potential antineoplastic activity.[1] Like many small molecule kinase inhibitors, Enbezotinib is a chiral molecule. Different stereoisomers (enantiomers or diastereomers) of a chiral drug can exhibit significant differences in pharmacological activity, pharmacokinetics, and toxicity.[2][3] Therefore, obtaining enantiomerically pure Enbezotinib is critical for accurate preclinical and clinical assessment, ensuring therapeutic efficacy, and minimizing potential side effects.[3]

Q2: What are the common methods for chiral resolution of small molecule kinase inhibitors like Enbezotinib?

A2: The most widely used technique for the chiral separation of small molecule kinase inhibitors is High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP).[4][5][6] Other methods include Supercritical Fluid Chromatography (SFC) with a chiral column, and in some cases, diastereomeric salt formation or cocrystallization.[3][7] For analytical and preparative scale separations, HPLC with a polysaccharide-based CSP is often the method of choice due to its versatility and high resolving power.[8]

Q3: I am observing poor or no separation of Enbezotinib enantiomers. What are the initial troubleshooting steps?

A3: If you are experiencing poor chiral resolution, consider the following initial steps:

  • Verify Column and Mobile Phase Compatibility: Ensure the chosen chiral stationary phase and mobile phase are appropriate for the separation of your compound. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a good starting point for many kinase inhibitors.[8]

  • Optimize Mobile Phase Composition: Systematically vary the ratio of the organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane, heptane).[9]

  • Adjust Flow Rate: A lower flow rate can sometimes improve resolution by allowing more time for interaction with the stationary phase.[10]

  • Control Temperature: Temperature can significantly impact chiral separations.[9] Experiment with different column temperatures (e.g., 20°C, 25°C, 30°C) to find the optimal condition.

  • Check System Suitability: Ensure your HPLC system is functioning correctly by running a standard with known resolution on your column.[11]

Troubleshooting Guide: Poor Chiral Resolution of Enbezotinib

This guide provides a structured approach to troubleshooting common issues encountered during the chiral HPLC separation of Enbezotinib.

Problem Potential Cause(s) Recommended Solution(s)
No Separation Inappropriate chiral stationary phase (CSP).Incorrect mobile phase composition.Co-elution of enantiomers.Screen different types of CSPs (e.g., cellulose-based, amylose-based).Perform a mobile phase screening with varying organic modifiers and additives.Try a different separation mode (e.g., normal phase, reversed-phase, polar organic).
Poor Resolution (Rs < 1.5) Suboptimal mobile phase strength.Flow rate is too high.Inadequate temperature control.Adjust the percentage of the organic modifier in the mobile phase. A small change can have a significant effect.[9]Reduce the flow rate to increase interaction time with the CSP.Optimize the column temperature; both increases and decreases can affect resolution.[9]
Peak Tailing or Fronting Sample overload.Column contamination or degradation.Secondary interactions with the stationary phase.Reduce the sample concentration or injection volume.Wash the column with a strong solvent (e.g., 100% ethanol or methanol).[9]Add a mobile phase modifier. For basic compounds like Enbezotinib, 0.1% diethylamine (DEA) can improve peak shape.[9] For acidic compounds, 0.1% acetic or formic acid may be beneficial.[9]
Poor Reproducibility Inconsistent mobile phase preparation.Fluctuations in temperature.Column not properly equilibrated.Use high-purity HPLC grade solvents and prepare fresh mobile phase for each run.Use a column thermostat to maintain a constant temperature.Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before injection.[9]
Low Sensitivity Low sample concentration.High system noise.Inappropriate detector wavelength.Concentrate the sample if possible.Ensure proper degassing of the mobile phase and check for leaks in the system.[12]Determine the optimal UV absorbance wavelength for Enbezotinib by running a UV scan.

Experimental Protocols

Protocol 1: Chiral HPLC Method Development for Enbezotinib

This protocol outlines a general approach to developing a chiral separation method for Enbezotinib using HPLC with a chiral stationary phase.

  • Column Selection:

    • Begin with a polysaccharide-based chiral stationary phase, such as a cellulose or amylose-based column (e.g., Chiralcel® OD-H, Chiralpak® IA). These are known to be effective for a wide range of chiral compounds.[8][9]

  • Mobile Phase Screening:

    • Normal Phase Mode:

      • Prepare mobile phases consisting of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol modifier (e.g., isopropanol (IPA) or ethanol (EtOH)).

      • Start with a screening gradient or a series of isocratic runs with varying modifier percentages (e.g., 10%, 20%, 30%, 40% IPA in hexane).

      • For basic compounds like Enbezotinib, consider adding a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase to improve peak shape.[9]

  • Optimization:

    • Once partial separation is observed, fine-tune the mobile phase composition by making smaller adjustments to the modifier percentage.

    • Optimize the flow rate. A typical starting point is 1.0 mL/min for a 4.6 mm ID column. Try reducing the flow rate to 0.5-0.8 mL/min to see if resolution improves.[10]

    • Evaluate the effect of temperature by setting the column compartment to different temperatures (e.g., 20°C, 25°C, 30°C).

  • Detection:

    • Use a UV detector set at a wavelength where Enbezotinib has maximum absorbance. If this is unknown, perform a UV-Vis scan of an Enbezotinib solution.

Protocol 2: Column Washing and Regeneration

Proper column maintenance is crucial for reproducible chiral separations.

  • Initial Flush: After use, flush the column with the mobile phase without any additives (e.g., the hexane/IPA mixture).

  • Strong Solvent Wash: For more thorough cleaning, wash the column with 100% of the organic modifier used in the mobile phase (e.g., 100% IPA or 100% Ethanol).[9] Pass at least 10-20 column volumes of the strong solvent through the column.

  • Storage: For short-term storage, store the column in the mobile phase solvent. For long-term storage, follow the manufacturer's recommendations, which is typically a mixture of hexane and IPA.

  • Re-equilibration: Before the next use, ensure the column is thoroughly re-equilibrated with the mobile phase.

Visualizations

Enbezotinib Signaling Pathway

Enbezotinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RET/SRC (Receptor Tyrosine Kinases) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Transcription (Cell Proliferation, Survival) mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Enbezotinib Enbezotinib Enbezotinib->RTK Inhibition

Caption: Simplified signaling pathway inhibited by Enbezotinib.

Chiral Resolution Workflow

Chiral_Resolution_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis cluster_outcome Outcome cluster_result Result SamplePrep Prepare Enbezotinib Sample Injection Inject Sample SamplePrep->Injection MobilePhasePrep Prepare Mobile Phase MethodDev Method Development & Optimization MobilePhasePrep->MethodDev ColumnSelect Select Chiral Column ColumnSelect->MethodDev MethodDev->Injection DataAcq Data Acquisition Injection->DataAcq Integration Peak Integration DataAcq->Integration ResolutionCalc Calculate Resolution (Rs) Integration->ResolutionCalc Decision Rs >= 1.5? ResolutionCalc->Decision Success Successful Resolution Decision->Success Yes Failure Troubleshoot Decision->Failure No Failure->MethodDev Re-optimize

Caption: Workflow for developing a chiral HPLC method.

References

Improving the yield of enantiomerically pure Enbezotinib

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the synthesis of enantiomerically pure Enbezotinib. The following information is curated to address potential challenges in improving yield and enantiomeric purity.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of Enbezotinib that present challenges in its enantioselective synthesis?

A1: The structure of Enbezotinib contains multiple stereocenters within a complex, rigid heterocyclic framework. The primary challenges arise from:

  • Multiple Stereocenters: The molecule has defined stereochemistry at three positions, requiring precise stereocontrol during synthesis to obtain the desired (3S, 7R, 17S) enantiomer.

  • Complex Heterocyclic Core: The fused ring system can create steric hindrance, influencing catalyst accessibility and the facial selectivity of reactions.

  • Potential for Racemization: Depending on the synthetic route, certain intermediates or the final compound might be susceptible to racemization under non-optimal conditions (e.g., harsh pH or high temperatures).

Q2: Which analytical techniques are most suitable for determining the enantiomeric excess (ee) of Enbezotinib?

A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric purity of complex pharmaceutical molecules like Enbezotinib. Key considerations for method development include:

  • Chiral Stationary Phase (CSP): Polysaccharide-based columns (e.g., Chiralpak® series with cellulose or amylose derivatives) are often effective for separating complex enantiomers.

  • Mobile Phase: A combination of a non-polar solvent (like hexane or heptane) with an alcohol (such as isopropanol or ethanol) is a typical starting point for normal-phase chiral HPLC. Additives like diethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds) can improve peak shape and resolution.

  • Detection: UV detection is standard, and the wavelength should be chosen based on the UV absorbance maxima of Enbezotinib.

Q3: What general strategies can be employed to improve the yield of the desired enantiomer?

A3: Improving the yield of enantiomerically pure Enbezotinib typically involves a multi-faceted approach:

  • Asymmetric Synthesis: Employing a stereoselective reaction to create one or more of the key stereocenters. This could involve chiral catalysts, chiral auxiliaries, or biocatalysis.

  • Chiral Resolution: Separating the desired enantiomer from a racemic or diastereomeric mixture. This can be achieved through preparative chiral HPLC, crystallization with a chiral resolving agent, or enzymatic resolution.

  • Process Optimization: Fine-tuning reaction parameters such as temperature, solvent, catalyst loading, and reaction time to maximize the formation of the desired enantiomer and minimize side reactions or racemization.

Troubleshooting Guide

Issue 1: Low Enantiomeric Excess (ee) in Asymmetric Synthesis

If you are employing an asymmetric reaction (e.g., asymmetric hydrogenation, alkylation, or cycloaddition) to set a key stereocenter and observe low ee, consider the following troubleshooting steps.

Potential Cause Suggested Solution
Suboptimal Catalyst/Ligand Screen a variety of chiral ligands or catalysts. Small changes in the steric or electronic properties of the ligand can have a significant impact on enantioselectivity.
Incorrect Solvent The polarity and coordinating ability of the solvent can affect the transition state of the asymmetric reaction. Test a range of solvents with varying properties.
Inappropriate Reaction Temperature Lowering the reaction temperature often increases enantioselectivity by favoring the transition state that leads to the desired enantiomer.
Catalyst Poisoning or Deactivation Ensure all reagents and solvents are pure and dry. Trace impurities (e.g., water, oxygen, or coordinating species) can poison the catalyst.
Substrate Purity Impurities in the starting material may interfere with the catalyst or lead to side reactions, lowering the overall ee.

Troubleshooting Logic for Low Enantiomeric Excess

low_ee_troubleshooting start Low Enantiomeric Excess (ee) Observed check_catalyst Is the Catalyst/Ligand Optimal? start->check_catalyst screen_catalysts Screen Different Catalysts/Ligands check_catalyst->screen_catalysts No check_temp Is the Temperature Optimized? check_catalyst->check_temp Yes screen_catalysts->check_temp lower_temp Lower the Reaction Temperature check_temp->lower_temp No check_solvent Is the Solvent Appropriate? check_temp->check_solvent Yes lower_temp->check_solvent screen_solvents Screen a Range of Solvents check_solvent->screen_solvents No check_purity Are Reagents and Solvents Pure? check_solvent->check_purity Yes screen_solvents->check_purity purify_reagents Purify/Dry Reagents and Solvents check_purity->purify_reagents No end_node Improved Enantiomeric Excess check_purity->end_node Yes purify_reagents->end_node synthesis_workflow start Racemic or Prochiral Starting Material asymmetric_step Asymmetric Synthesis Step (e.g., with Chiral Catalyst) start->asymmetric_step workup Reaction Work-up and Crude Product Isolation asymmetric_step->workup chiral_hplc_analysis Chiral HPLC Analysis (Determine Crude ee) workup->chiral_hplc_analysis purification Purification Step (e.g., Column Chromatography) chiral_hplc_analysis->purification chiral_resolution Optional: Chiral Resolution (Preparative HPLC or Crystallization) purification->chiral_resolution final_product Enantiomerically Pure Enbezotinib chiral_resolution->final_product signaling_pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling Cascades RET RET Receptor Tyrosine Kinase PI3K_AKT PI3K/AKT Pathway RET->PI3K_AKT RAS_MAPK RAS/MAPK Pathway RET->RAS_MAPK SRC SRC Family Kinases SRC->PI3K_AKT SRC->RAS_MAPK Enbezotinib Enbezotinib Enbezotinib->RET Inhibits Enbezotinib->SRC Inhibits Proliferation Cell Proliferation, Survival, and Growth PI3K_AKT->Proliferation RAS_MAPK->Proliferation

Addressing solubility issues of Enbezotinib enantiomers in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with Enbezotinib enantiomers during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is Enbezotinib and what is its mechanism of action?

Enbezotinib is an orally bioavailable selective dual inhibitor of the proto-oncogene receptor tyrosine kinase rearranged during transfection (RET) and the SRC family of tyrosine kinases.[1] Its mechanism of action involves binding to and inhibiting RET mutants and RET-containing fusion proteins, which are prevalent in various cancers. This inhibition disrupts downstream signaling pathways, leading to a reduction in tumor cell growth. Additionally, Enbezotinib inhibits SRC kinase-mediated signaling, which can help overcome tumor resistance to other therapies.[1]

Q2: Why is the solubility of Enbezotinib enantiomers a concern for in vitro studies?

Like many small molecule kinase inhibitors, Enbezotinib is a lipophilic compound with poor aqueous solubility.[2][3] This can lead to several challenges in in vitro experiments, including:

  • Precipitation in aqueous buffers: The compound may fall out of solution, leading to inaccurate concentrations and unreliable experimental results.

  • Inconsistent results: Poor solubility can cause variability between experiments.

  • Underestimation of potency: If the compound is not fully dissolved, the effective concentration at the target site may be lower than intended, leading to an underestimation of its biological activity.

Q3: What are the primary signaling pathways targeted by Enbezotinib?

Enbezotinib primarily targets the RET and SRC signaling pathways.

  • RET Signaling: The RET receptor tyrosine kinase, when activated by its ligands (GDNF family ligands) and co-receptors (GFRα), dimerizes and autophosphorylates, initiating downstream cascades like the RAS/RAF/MEK/ERK and PI3K/AKT pathways. These pathways are crucial for cell proliferation, survival, and differentiation. Oncogenic alterations in RET can lead to constitutive activation of these pathways, driving tumor growth.

  • SRC Signaling: SRC is a non-receptor tyrosine kinase that plays a key role in various cellular processes, including cell adhesion, growth, migration, and survival. It can be activated by various stimuli, including receptor tyrosine kinases. Upregulation of SRC is associated with cancer progression and resistance to targeted therapies.

Troubleshooting Guide: Addressing Solubility Issues

This guide provides a systematic approach to troubleshooting common solubility problems encountered with Enbezotinib enantiomers in vitro.

Problem 1: Compound precipitates out of solution upon dilution in aqueous buffer.
Possible Cause Troubleshooting Step Rationale
Low aqueous solubility of the compound. 1. Optimize the solvent system: Prepare a high-concentration stock solution in 100% DMSO. For working solutions, use a co-solvent system (e.g., DMSO/Ethanol mixture) before final dilution in aqueous buffer.[7][8] Minimize the final DMSO concentration to <0.5% to avoid solvent-induced artifacts.DMSO is a powerful organic solvent that can effectively dissolve many poorly soluble compounds. Using a co-solvent can help maintain solubility upon dilution.
2. pH adjustment of the buffer: If the compound has ionizable groups, adjusting the pH of the buffer can significantly improve solubility. The optimal pH will depend on the pKa of the compound.For basic compounds, a lower pH can increase solubility, while for acidic compounds, a higher pH is generally better.
3. Use of solubilizing agents: Incorporate a low concentration of a non-ionic surfactant (e.g., Tween® 20, Triton™ X-100 at 0.01-0.1%) or a cyclodextrin into the aqueous buffer.[3]Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility. Cyclodextrins can form inclusion complexes with the drug.
Supersaturation and precipitation over time. 1. Prepare fresh working solutions: Prepare working solutions immediately before use from a freshly prepared stock.This minimizes the time for the compound to precipitate from a supersaturated solution.
2. Sonication: Briefly sonicate the final working solution to aid in dissolution and break up any small aggregates.Sonication provides energy to overcome the activation energy barrier for dissolution.
Problem 2: Inconsistent results between experimental replicates.
Possible Cause Troubleshooting Step Rationale
Incomplete dissolution of the stock solution. 1. Ensure complete dissolution of the stock: Visually inspect the DMSO stock solution to ensure there are no visible particles. Gentle warming (to 37°C) and vortexing can aid dissolution.A homogenous stock solution is crucial for accurate and reproducible dilutions.
Precipitation in specific wells of a multi-well plate. 1. Improve mixing technique: When adding the compound to the assay plate, ensure rapid and thorough mixing. Pipette mixing or gentle orbital shaking can be effective.Inadequate mixing can lead to localized high concentrations and precipitation.
2. Pre-warm media: Ensure the cell culture media or assay buffer is at the experimental temperature (e.g., 37°C) before adding the compound.Temperature can affect solubility, and adding a cold solution to a warm one can sometimes induce precipitation.
Potential differences in solubility between enantiomers. 1. Characterize individual enantiomers: If possible, perform separate solubility assessments for the R- and S-enantiomers.Even if quantitative data is unavailable, a qualitative assessment (e.g., visual inspection of precipitation at different concentrations) can be informative.
2. Use of chiral selectors in the buffer: For specific assays, consider the use of chiral selectors like cyclodextrins that may differentially interact with the enantiomers.This is an advanced technique that could potentially help in solubilizing a specific enantiomer.

Quantitative Data

Compound Solvent Solubility Reference
Enbezotinib (TPX-0046) DMSO2 mg/mL (4.71 mM)[9]
Saracatinib DMSO~10 mg/mL[10]
Ethanol~0.1 mg/mL[10]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[10]
Src Inhibitor 1 DMSO9 mg/mL (24.1 mM)[8]
Alectinib HCl DMSO4500.0 ± 6.1 µg/mL[11]
Methanol1990.8 ± 7.2 µg/mL[11]
Water10.3 ± 1.2 µg/mL[11]

Note: The solubility of compounds in DMSO can be affected by the presence of moisture. It is recommended to use fresh, anhydrous DMSO for preparing stock solutions.[8][9]

Experimental Protocols

Protocol 1: Preparation of Enbezotinib Stock and Working Solutions
  • Stock Solution (10 mM in 100% DMSO):

    • Accurately weigh the required amount of Enbezotinib powder.

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming to 37°C in a water bath can be used if necessary.

    • Visually inspect the solution to ensure no particulate matter is present.

    • Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solutions (for cell-based assays):

    • Thaw a single aliquot of the 10 mM stock solution at room temperature.

    • Perform serial dilutions of the stock solution in 100% DMSO to create a range of intermediate concentrations.

    • For the final dilution into cell culture medium, ensure the final DMSO concentration does not exceed 0.5% (v/v) to minimize solvent toxicity to the cells.

    • Add the diluted compound to the cell culture medium and mix immediately and thoroughly.

Protocol 2: Kinetic Solubility Assay (Nephelometric Method)

This protocol provides a high-throughput method to assess the kinetic solubility of Enbezotinib enantiomers.

  • Prepare a 10 mM stock solution of the Enbezotinib enantiomer in 100% DMSO.

  • Dispense 198 µL of phosphate-buffered saline (PBS, pH 7.4) into each well of a 96-well plate.

  • Add 2 µL of the 10 mM stock solution to the first well of each row and mix thoroughly. This creates a starting concentration of 100 µM.

  • Perform serial 2-fold dilutions across the plate by transferring 100 µL from one well to the next.

  • Incubate the plate at room temperature for 1-2 hours.

  • Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).

  • The kinetic solubility is defined as the highest concentration at which the turbidity is not significantly different from the buffer-only control.

Visualizations

Signaling Pathways

RET_Signaling_Pathway RET Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GDNF Family Ligand GDNF Family Ligand GFRα Co-receptor GFRα Co-receptor GDNF Family Ligand->GFRα Co-receptor binds RET RET GFRα Co-receptor->RET activates RAS RAS RET->RAS phosphorylates PI3K PI3K RET->PI3K phosphorylates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors AKT AKT PI3K->AKT AKT->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression regulates Cell Proliferation, Survival, Differentiation Cell Proliferation, Survival, Differentiation Gene Expression->Cell Proliferation, Survival, Differentiation

Caption: Simplified RET Signaling Pathway.

SRC_Signaling_Pathway SRC Signaling Pathway cluster_extracellular Extracellular Stimuli cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors RTK Receptor Tyrosine Kinase Growth Factors->RTK Integrin Ligands Integrin Ligands Integrins Integrins Integrin Ligands->Integrins SRC SRC RTK->SRC activates FAK Focal Adhesion Kinase Integrins->FAK RAS_MAPK RAS/MAPK Pathway SRC->RAS_MAPK PI3K_AKT PI3K/AKT Pathway SRC->PI3K_AKT STAT3 STAT3 SRC->STAT3 FAK->SRC activates Gene Transcription Gene Transcription RAS_MAPK->Gene Transcription Cell Survival Cell Survival PI3K_AKT->Cell Survival STAT3->Gene Transcription Cell Proliferation, Migration, Invasion Cell Proliferation, Migration, Invasion Gene Transcription->Cell Proliferation, Migration, Invasion

Caption: Overview of SRC Family Kinase Signaling.

Experimental Workflow

Experimental_Workflow Experimental Workflow for In Vitro Solubility Assessment A Prepare 10 mM Stock Solution in 100% DMSO B Perform Serial Dilutions in DMSO A->B C Dilute into Aqueous Buffer (e.g., PBS, Cell Culture Medium) B->C D Incubate at Desired Temperature C->D E Assess Solubility D->E F Visual Inspection for Precipitate E->F Qualitative G Nephelometry/Turbidimetry E->G Kinetic H Filter and Quantify Supernatant (HPLC) E->H Thermodynamic I Data Analysis and Determination of Soluble Concentration F->I G->I H->I

References

Technical Support Center: Optimizing Dosage for In Vivo Studies of Enbezotinib Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage for in vivo studies of Enbezotinib enantiomers. Given the absence of publicly available data on the specific enantiomers of Enbezotinib, this guide is based on the established principles of stereopharmacology and experience with other chiral small molecule tyrosine kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: Why is it important to study the enantiomers of Enbezotinib separately?

While they have the same chemical formula, enantiomers can have significantly different pharmacological properties due to their three-dimensional arrangement. Biological systems, including enzymes and receptors, are chiral and may interact preferentially with one enantiomer. This can lead to differences in:

  • Pharmacodynamics (PD): One enantiomer (the eutomer) may be significantly more potent in inhibiting the target kinases (RET and SRC) than the other (the distomer). The distomer may be inactive, have a different activity profile, or even contribute to off-target effects and toxicity.

  • Pharmacokinetics (PK): Enantiomers can be absorbed, distributed, metabolized, and excreted differently, leading to varying plasma and tissue concentrations and duration of action.[1][2][3]

  • Toxicity: The toxicity profiles of enantiomers can differ substantially. One enantiomer might be responsible for the majority of the adverse effects.[1]

Q2: We are planning our first in vivo study with the separated enantiomers of Enbezotinib. How should we determine the starting dose?

For the initial in vivo studies, a dose-ranging study to determine the Maximum Tolerated Dose (MTD) for each enantiomer is crucial. A recommended starting point is to use the known MTD of the racemic mixture of Enbezotinib as a reference.

  • Literature Review: If the MTD of racemic Enbezotinib is not available, review the MTD of other TKIs with similar mechanisms of action.

  • In Vitro Data: Use the in vitro potency (e.g., IC50) of each enantiomer as a guide. The more potent enantiomer might be expected to be effective at a lower dose.

  • Staggered Dosing: Start with a low dose (e.g., 1/10th of the anticipated MTD) and escalate in cohorts of animals.

Q3: We are observing significant toxicity with one enantiomer, even at doses that are well-tolerated for the racemate. What could be the cause?

This is a common observation in stereoisomer studies. Potential causes include:

  • Enantiomer-Specific Off-Target Effects: The toxic enantiomer may be interacting with other kinases or cellular targets that are not affected by its counterpart.

  • Differential Metabolism: The toxic enantiomer might be metabolized into a toxic byproduct, or it may have a slower clearance rate, leading to higher exposure over time.[1]

  • Saturated Clearance Mechanisms: At higher doses of the pure enantiomer, the specific metabolic pathways responsible for its clearance may become saturated, leading to a non-linear increase in plasma concentration and toxicity.

Q4: The more potent enantiomer in vitro is showing lower efficacy in vivo compared to the less potent enantiomer. What could explain this discrepancy?

This paradoxical finding can often be explained by pharmacokinetic differences:

  • Poor Bioavailability: The more potent enantiomer may have lower oral bioavailability, meaning less of the drug is absorbed into the bloodstream.

  • Rapid Metabolism/Clearance: It might be metabolized and cleared from the body much faster than the less potent enantiomer, resulting in insufficient target engagement over the dosing interval.[4][5][6]

  • Tissue Distribution: The less potent enantiomer might achieve higher concentrations in the tumor tissue.

  • In Vivo Chiral Inversion: It is possible, though less common for many drug classes, that the less potent enantiomer is converted to the more potent one in vivo.

Troubleshooting Guides

Problem 1: High Inter-Animal Variability in Response
Potential Cause Troubleshooting Steps
Inconsistent Drug Formulation Ensure the drug is fully solubilized and stable in the vehicle. Prepare fresh formulations for each experiment.
Variable Oral Bioavailability Consider switching to an alternative route of administration, such as intraperitoneal (IP) or intravenous (IV), to bypass absorption variability. If oral administration is necessary, ensure consistent fasting/feeding protocols for the animals.
Genetic Variability in Animal Strain Ensure the use of a genetically homogenous inbred animal strain.
Technical Errors in Dosing Refine the dosing technique to ensure accurate and consistent administration of the intended volume.
Problem 2: Lack of Correlation Between Dose, Plasma Exposure, and Efficacy
Potential Cause Troubleshooting Steps
Non-Linear Pharmacokinetics Conduct a full pharmacokinetic study at multiple dose levels for each enantiomer to assess dose proportionality of AUC and Cmax.
Active Metabolites Profile for metabolites in plasma and tumor tissue. An active metabolite may be contributing to the efficacy.
Target Saturation At higher doses, the target kinase may be fully inhibited, leading to a plateau in the efficacy response.
Tumor Model Resistance Investigate potential resistance mechanisms in the tumor model, such as upregulation of bypass signaling pathways.

Data Presentation

Table 1: Hypothetical In Vitro Potency of Enbezotinib Enantiomers
EnantiomerRET Kinase IC50 (nM)SRC Kinase IC50 (nM)
(R)-Enbezotinib510
(S)-Enbezotinib250500
Racemic Enbezotinib1020
Table 2: Hypothetical Pharmacokinetic Parameters in Mice (10 mg/kg, Oral Gavage)
EnantiomerCmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)Half-life (hr)
(R)-Enbezotinib15026004
(S)-Enbezotinib800148008
Racemic Enbezotinib450 (R), 475 (S)1.51800 (R), 2000 (S)4.5 (R), 8.5 (S)

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Determination
  • Animal Model: Select a relevant rodent species (e.g., BALB/c mice), typically 6-8 weeks old.

  • Group Allocation: Assign animals to dose cohorts (n=3-5 per cohort). Include a vehicle control group.

  • Dose Escalation:

    • Start with a low dose of one enantiomer (e.g., 5 mg/kg).

    • Administer the drug daily for 5-7 days.

    • Monitor animals daily for clinical signs of toxicity (weight loss, changes in posture, activity, etc.).

    • Define MTD as the highest dose that does not cause >20% body weight loss or significant clinical signs of distress.

    • Increase the dose in subsequent cohorts by a fixed percentage (e.g., 30-50%) until the MTD is reached.

  • Repeat for the other enantiomer.

Protocol 2: Pharmacokinetic (PK) Study
  • Animal Model and Dosing: Use the same animal model as in the efficacy studies. Administer a single dose of each enantiomer and the racemate at a dose level below the MTD.

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose.

  • Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Develop and validate a stereospecific analytical method (e.g., chiral LC-MS/MS) to quantify the concentration of each enantiomer in the plasma samples.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life for each enantiomer.

Mandatory Visualizations

G Enbezotinib Signaling Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response RET RET Receptor Tyrosine Kinase RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway RET->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway RET->PI3K_AKT_mTOR SRC SRC Family Kinases SRC->PI3K_AKT_mTOR STAT3 STAT3 SRC->STAT3 Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival Invasion Invasion STAT3->Invasion Enbezotinib Enbezotinib Enbezotinib->RET Inhibits Enbezotinib->SRC Inhibits

Caption: Simplified signaling pathways inhibited by Enbezotinib.

G In Vivo Dosage Optimization Workflow for Enantiomers start Start: Separated Enantiomers (R and S) mtd_r Determine MTD for (R)-Enantiomer start->mtd_r mtd_s Determine MTD for (S)-Enantiomer start->mtd_s pk_pd Conduct PK/PD Studies (Single Dose) for R and S mtd_r->pk_pd mtd_s->pk_pd dose_selection Select Doses for Efficacy Study (Based on MTD and PK/PD) pk_pd->dose_selection efficacy Tumor Xenograft Efficacy Study dose_selection->efficacy analysis Analyze Tumor Growth Inhibition, Biomarkers, and Tolerability efficacy->analysis optimization Dose Refinement and Schedule Optimization analysis->optimization

Caption: Experimental workflow for dosage optimization of enantiomers.

G Troubleshooting Logic for In Vivo Studies start Unexpected Result Observed (e.g., High Toxicity, Low Efficacy) check_pk Review Pharmacokinetic Data start->check_pk pk_issue Is there a PK issue? (e.g., low exposure, rapid clearance) check_pk->pk_issue formulation Check Formulation and Route of Administration pk_issue->formulation Yes pd_issue Is there a PD issue? (e.g., lack of target modulation) pk_issue->pd_issue No metabolism Investigate Metabolism (active/toxic metabolites) formulation->metabolism end_pk Optimize Dosing Regimen or Formulation formulation->end_pk metabolism->end_pk target_engagement Assess Target Engagement in Tumor pd_issue->target_engagement Yes end_pd Re-evaluate Enantiomer Potency or Mechanism of Action pd_issue->end_pd No off_target Evaluate Off-Target Effects target_engagement->off_target off_target->end_pd

Caption: Decision tree for troubleshooting unexpected in vivo results.

References

Technical Support Center: Enbezotinib Enantiomer Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working on enhancing the selectivity of one Enbezotinib enantiomer.

Frequently Asked Questions (FAQs)

Q1: Why is enhancing the selectivity of a single Enbezotinib enantiomer important?

A1: Enantiomers of a chiral drug can exhibit different pharmacological, pharmacokinetic, and toxicological profiles.[1][2] One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive, less active, or contribute to adverse effects.[1] Therefore, isolating the more potent and safer enantiomer can lead to a drug with an improved therapeutic index, reduced inter-individual variability, and a better overall safety profile.[3] For kinase inhibitors like Enbezotinib, which targets RET and SRC kinases, enantiomeric purity is crucial for achieving high potency and selectivity, potentially minimizing off-target effects.[4][5][6][7]

Q2: What are the primary methods for enhancing the selectivity of one Enbezotinib enantiomer?

A2: The two primary strategies are:

  • Enantioselective Synthesis: This approach aims to produce the desired enantiomer directly.[] It often involves the use of chiral catalysts or auxiliaries to control the stereochemistry of the reaction.[][9]

  • Chiral Resolution: This method involves separating the enantiomers from a racemic mixture (a 1:1 mixture of both enantiomers).[9][10] Common techniques include chiral chromatography and crystallization.

Q3: How do I choose between enantioselective synthesis and chiral resolution?

A3: The choice depends on factors such as the stage of development, cost, scalability, and the availability of suitable chiral catalysts or resolving agents. Enantioselective synthesis is often more efficient for large-scale production as it avoids the loss of 50% of the material inherent in resolving a racemate.[] However, developing a robust enantioselective synthesis can be time-consuming. Chiral resolution might be more practical for initial research and development stages to quickly obtain pure enantiomers for biological evaluation.[9]

Q4: What is a typical starting point for developing a chiral HPLC separation method for Enbezotinib?

A4: A good starting point is to screen a variety of chiral stationary phases (CSPs) with different selector types (e.g., polysaccharide-based, macrocyclic glycopeptide-based).[1][11] Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are often a popular and effective choice for a wide range of pharmaceutical compounds.[1] A typical initial mobile phase could be a mixture of a non-polar solvent like n-hexane and a polar modifier like ethanol or isopropanol.[12]

Troubleshooting Guides

Chiral HPLC Method Development
Problem Possible Causes Troubleshooting Steps
No separation of enantiomers. 1. Inappropriate chiral stationary phase (CSP).2. Unsuitable mobile phase composition.3. Suboptimal temperature.1. Screen a diverse set of CSPs with different chiral selectors.2. Vary the mobile phase composition by changing the organic modifier (e.g., ethanol, isopropanol) and its concentration. Consider adding acidic or basic additives if Enbezotinib has ionizable groups.3. Optimize the column temperature, as it can significantly impact enantioselectivity.[9]
Poor resolution (Rs < 1.5). 1. Low column efficiency.2. Inadequate selectivity.3. Peak tailing.1. Ensure the column is properly packed and conditioned. Check for and replace blocked frits.[13]2. Fine-tune the mobile phase composition and temperature. A lower flow rate can sometimes improve resolution.3. See "Peak Tailing or Broadening" section below.
Peak tailing or broadening. 1. Secondary interactions between Enbezotinib and the CSP.2. Column overload.3. Contamination at the head of the column.[13]1. Add a small amount of an acidic or basic additive to the mobile phase to suppress ionization and reduce secondary interactions.2. Reduce the sample concentration or injection volume.3. Flush the column with a strong, compatible solvent. For immobilized columns, stronger solvents like THF or DMF may be used.[13]
Irreproducible retention times. 1. Inconsistent mobile phase preparation.2. Fluctuations in column temperature.3. Column degradation.1. Prepare fresh mobile phase daily and ensure accurate composition.2. Use a column oven to maintain a stable temperature.3. Test the column with a standard to check for performance degradation.[14]
Loss of column performance over time. 1. Accumulation of strongly adsorbed impurities.2. Degradation of the chiral stationary phase.1. Implement a column washing protocol with a strong solvent after a set number of injections.[13]2. Avoid using harsh solvents or pH conditions that are not compatible with the specific CSP.[14]
Enantioselective Synthesis
Problem Possible Causes Troubleshooting Steps
Low enantiomeric excess (ee). 1. Suboptimal catalyst or chiral auxiliary.2. Incorrect reaction conditions (temperature, solvent, concentration).3. Catalyst deactivation.[]1. Screen different chiral catalysts or auxiliaries.2. Systematically vary the reaction temperature, solvent polarity, and reactant concentrations to find the optimal conditions.[9]3. Ensure the catalyst is handled under appropriate inert conditions if it is air or moisture sensitive. Consider using a higher catalyst loading.
Poor reaction yield. 1. Inefficient catalyst.2. Side reactions.3. Product degradation.1. Increase catalyst loading or try a more active catalyst.2. Analyze byproducts to understand side reactions and adjust conditions to minimize them.3. Monitor the reaction progress to avoid prolonged reaction times that could lead to product degradation.
Racemization of the product. 1. Harsh reaction or workup conditions (e.g., high temperature, strong acid/base).[]2. Presence of impurities that catalyze racemization.1. Use milder reaction and purification conditions. Keep the temperature as low as possible.2. Ensure all reagents and solvents are of high purity.

Experimental Protocols

Protocol 1: Chiral HPLC Method for Enbezotinib Enantiomers

Objective: To separate the enantiomers of Enbezotinib using High-Performance Liquid Chromatography.

Materials:

  • Enbezotinib racemic standard

  • HPLC grade n-hexane, ethanol, and isopropanol

  • Chiral stationary phase column (e.g., CHIRALPAK® IA)

  • HPLC system with UV detector

Method:

  • Column: CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane/Ethanol (80:20, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve Enbezotinib standard in the mobile phase to a concentration of 1 mg/mL.

Expected Outcome: Baseline separation of the two enantiomers. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers using the formula: % ee = [|Area1 - Area2| / (Area1 + Area2)] x 100.

Protocol 2: Kinetic Resolution of Enbezotinib via Enantioselective Acylation

Objective: To enrich one enantiomer of Enbezotinib from a racemic mixture through an enzyme-catalyzed kinetic resolution.

Materials:

  • Racemic Enbezotinib

  • Lipase (e.g., Candida antarctica lipase B - Novozym® 435)

  • Acyl donor (e.g., vinyl acetate)

  • Anhydrous organic solvent (e.g., toluene)

  • Standard workup and purification reagents

Method:

  • Dissolve racemic Enbezotinib (1 mmol) in anhydrous toluene (20 mL).

  • Add vinyl acetate (1.5 mmol) as the acyl donor.

  • Add Novozym® 435 (50 mg) to the solution.

  • Stir the reaction mixture at 40 °C and monitor the progress by chiral HPLC.

  • Stop the reaction at approximately 50% conversion.

  • Filter off the enzyme.

  • Remove the solvent under reduced pressure.

  • Separate the acylated enantiomer from the unreacted enantiomer using column chromatography.

Expected Outcome: One enantiomer will be preferentially acylated by the enzyme, allowing for the separation of the unreacted, enriched enantiomer. The enantiomeric excess of the unreacted Enbezotinib should be determined by chiral HPLC.

Signaling Pathway and Experimental Workflow Diagrams

Enbezotinib_Signaling_Pathway Enbezotinib Enbezotinib RET RET Kinase Enbezotinib->RET inhibits SRC SRC Kinase Enbezotinib->SRC inhibits Downstream_RET Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) RET->Downstream_RET Downstream_SRC Downstream Signaling (e.g., Proliferation, Survival) SRC->Downstream_SRC Tumor_Growth Tumor Growth and Proliferation Downstream_RET->Tumor_Growth Downstream_SRC->Tumor_Growth

Caption: Enbezotinib inhibits RET and SRC kinase signaling pathways.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Racemic_Enbezotinib Racemic Enbezotinib Sample Dissolve Dissolve in Mobile Phase Racemic_Enbezotinib->Dissolve Inject Inject into HPLC System Dissolve->Inject Chiral_Column Chiral Column Separation Inject->Chiral_Column Detection UV Detection Chiral_Column->Detection Chromatogram Chromatogram with Separated Peaks Detection->Chromatogram Calculate_ee Calculate Enantiomeric Excess (% ee) Chromatogram->Calculate_ee

Caption: Workflow for chiral HPLC analysis of Enbezotinib enantiomers.

Logical_Troubleshooting_Flow Start Poor Enantiomeric Separation Check_Method Review Method Parameters (CSP, Mobile Phase, Temp) Start->Check_Method Check_Column Inspect Column Performance Start->Check_Column Optimize_MP Optimize Mobile Phase Composition Check_Method->Optimize_MP Parameters Suboptimal Flush_Column Flush Column Check_Column->Flush_Column Contamination Suspected Replace_Column Replace Column Check_Column->Replace_Column Degraded Screen_CSP Screen Different CSPs Optimize_MP->Screen_CSP No Improvement Success Successful Separation Optimize_MP->Success Improved Screen_CSP->Success Improved Flush_Column->Replace_Column No Improvement Flush_Column->Success Improved Replace_Column->Screen_CSP

Caption: Logical troubleshooting flow for poor enantiomeric separation.

References

Mitigating off-target effects observed with an Enbezotinib enantiomer

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering potential off-target effects with an enantiomer of Enbezotinib. Enbezotinib is a potent dual inhibitor of RET and SRC kinases.[1][2][3] While the parent compound has a known selectivity profile, individual enantiomers may exhibit distinct off-target activities. This guide is intended to help researchers identify, characterize, and mitigate these potential off-target effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known on-targets of Enbezotinib?

A1: Enbezotinib is a selective dual inhibitor of the proto-oncogene receptor tyrosine kinase RET and the SRC family of tyrosine kinases.[1][2] Dysregulation of RET activity, through overexpression, activating mutations, or fusions, is a key driver in the development and progression of various cancers.[1] SRC tyrosine kinases are also implicated in tumor cell proliferation, survival, and migration.[1]

Q2: Could an enantiomer of Enbezotinib have different targets than the racemic mixture?

A2: Yes. Enantiomers of a chiral drug can have different pharmacological properties, including target binding affinity and selectivity. For example, the (R)-enantiomer of crizotinib is a kinase inhibitor, whereas the (S)-enantiomer's primary target is the MTH1 enzyme.[4] Therefore, it is plausible that an enantiomer of Enbezotinib could exhibit a different off-target profile compared to the racemate or the other enantiomer.

Q3: What are some potential off-target effects to consider for a kinase inhibitor like Enbezotinib?

A3: Kinase inhibitors can have off-target effects by binding to and inhibiting other kinases beyond their intended targets.[5][6] This can lead to unexpected phenotypic effects in cellular assays or toxicity in vivo. It is crucial to characterize the selectivity of a kinase inhibitor to ensure that the observed biological effects are due to the inhibition of the intended target.[5]

Q4: How can I determine if the effects I'm seeing in my experiment are due to off-target activity of the Enbezotinib enantiomer?

A4: Several experimental approaches can help distinguish on-target from off-target effects. These include performing kinase profiling assays to identify other kinases inhibited by the compound, conducting cell-based assays with and without the target kinase present (e.g., using knockout or knockdown cell lines), and using structurally distinct inhibitors of the same target to see if they produce the same phenotype.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with an Enbezotinib enantiomer, potentially due to off-target effects.

Observed Issue Potential Cause (Off-Target Related) Recommended Action
Unexpected cell toxicity or reduced cell viability at concentrations that should be selective for RET/SRC. The Enbezotinib enantiomer may be inhibiting other kinases essential for cell survival.1. Perform a dose-response curve to determine the IC50 for cell viability. 2. Conduct a broad kinase screen to identify potential off-target kinases. 3. Compare the phenotype with a structurally unrelated RET/SRC inhibitor.
Inconsistent results between different cell lines. Cell lines may have varying expression levels of off-target kinases, making some more sensitive to the off-target effects of the enantiomer.1. Profile the expression levels of potential off-target kinases in the cell lines being used. 2. Use a cell line with knockout or knockdown of the primary targets (RET and SRC) to isolate off-target effects.
Phenotype observed does not align with known RET or SRC signaling pathways. The enantiomer might be modulating a different signaling pathway through an off-target kinase.1. Use pathway analysis tools to identify signaling pathways that might be affected by the potential off-target kinases identified in a kinase screen. 2. Validate the involvement of the alternative pathway using specific inhibitors or genetic tools (e.g., siRNA).
Difficulty in rescuing the phenotype by overexpressing the target kinase. If the observed effect is due to potent inhibition of an off-target kinase, overexpressing the intended target may not be sufficient to rescue the phenotype.1. Attempt to rescue the phenotype by overexpressing a drug-resistant mutant of the on-target kinase. 2. If rescue is unsuccessful, this further suggests the involvement of off-target effects.

Experimental Protocols

Protocol 1: Kinase Profiling Assay

This protocol outlines a general approach to screen the Enbezotinib enantiomer against a panel of kinases to determine its selectivity.

Objective: To identify potential off-target kinases of the Enbezotinib enantiomer.

Methodology:

  • Compound Preparation: Prepare a stock solution of the Enbezotinib enantiomer in a suitable solvent (e.g., DMSO). Create a series of dilutions to be tested.

  • Kinase Panel Selection: Choose a commercially available kinase profiling service that offers a broad panel of purified human kinases (e.g., Eurofins, Reaction Biology). The panel should include a diverse representation of the human kinome.

  • Assay Performance: The service provider will typically perform in vitro kinase activity assays. These assays measure the ability of the Enbezotinib enantiomer to inhibit the phosphorylation of a substrate by each kinase in the panel. Assays are usually run at a fixed ATP concentration (often at or near the Km for each kinase).

  • Data Analysis: The results are typically provided as the percentage of kinase activity remaining at a given concentration of the inhibitor. From this data, IC50 values can be calculated for any kinases that show significant inhibition.

Data Presentation:

Summarize the kinase profiling data in a table for clear comparison.

Kinase On-Target/Off-Target IC50 (nM)
RETOn-Target[Insert experimental value]
SRCOn-Target[Insert experimental value]
[Hypothetical Off-Target Kinase 1]Off-Target[Insert experimental value]
[Hypothetical Off-Target Kinase 2]Off-Target[Insert experimental value]
[Hypothetical Off-Target Kinase 3]Off-Target[Insert experimental value]
Protocol 2: Cell-Based Target Engagement Assay

This protocol describes a method to confirm whether the Enbezotinib enantiomer engages its intended targets (RET and SRC) and potential off-targets in a cellular context.

Objective: To measure the apparent affinity of the Enbezotinib enantiomer for its targets in living cells.

Methodology:

  • Cell Line Selection: Use a cell line that endogenously expresses the target kinases (RET, SRC, and any identified off-targets).

  • Compound Treatment: Treat the cells with a range of concentrations of the Enbezotinib enantiomer for a specified period.

  • Cell Lysis: After treatment, lyse the cells to prepare protein extracts.

  • Target Engagement Assay: Utilize a suitable target engagement assay. A popular method is the Cellular Thermal Shift Assay (CETSA), which measures the thermal stabilization of a protein upon ligand binding. Alternatively, methods like the NanoBRET™ Target Engagement Assay can be used.

  • Data Analysis: Quantify the amount of stabilized protein at different compound concentrations. Plot the data to determine the concentration at which 50% of the target is engaged (EC50).

Visualizations

Signaling Pathways

RET_SRC_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RET RET RAS RAS RET->RAS PI3K PI3K RET->PI3K SRC SRC SRC->PI3K STAT3 STAT3 SRC->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression AKT AKT PI3K->AKT AKT->Gene_Expression STAT3->Gene_Expression Enbezotinib Enbezotinib Enantiomer Enbezotinib->RET Inhibits Enbezotinib->SRC Inhibits

Caption: Enbezotinib enantiomer inhibiting RET and SRC signaling pathways.

Experimental Workflow

Mitigation_Workflow A Observe Unexpected Phenotype B Hypothesize Off-Target Effect A->B C Perform Kinase Profiling Screen B->C D Identify Potential Off-Target Kinases C->D E Validate Off-Target in Cellular Assays D->E F Use Orthogonal Approaches (e.g., siRNA, other inhibitors) D->F G Confirm Off-Target Is Responsible for Phenotype E->G F->G H Re-evaluate Experimental Design or Compound G->H

Caption: Workflow for investigating and mitigating off-target effects.

Troubleshooting Logic

Troubleshooting_Logic Start Start: Unexpected Result Q1 Is the phenotype consistent with RET/SRC inhibition? Yes No Start->Q1 A1 Proceed with on-target validation experiments. Q1:yes->A1 A2 Suspect off-target effect. Q1:no->A2 Q2 Does a structurally different RET/SRC inhibitor produce the same phenotype? Yes No A2->Q2 A3 Phenotype is likely on-target. Q2:yes->A3 A4 High probability of off-target effect. Q2:no->A4 Action Initiate off-target investigation workflow. A4->Action

Caption: Decision tree for troubleshooting unexpected experimental results.

References

Technical Support Center: Enhancing Oral Bioavailability of Enbezotinib Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the oral bioavailability of a specific Enbezotinib enantiomer.

Frequently Asked Questions (FAQs)

Q1: We are observing low and variable oral bioavailability with our isolated Enbezotinib enantiomer. What are the potential underlying causes?

A1: Low and variable oral bioavailability for a specific Enbezotinib enantiomer, a potent RET and SRC kinase inhibitor, can stem from several factors common to many small molecule kinase inhibitors.[1][2][3][4] These often include:

  • Poor Aqueous Solubility: As a lipophilic molecule, the Enbezotinib enantiomer likely has low solubility in gastrointestinal fluids, which is a primary barrier to absorption.[1][5]

  • First-Pass Metabolism: The enantiomer may be extensively metabolized in the liver and/or gut wall, significantly reducing the amount of active drug that reaches systemic circulation.[6][7]

  • Efflux by Transporters: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the drug back into the gut lumen.

  • pH-Dependent Solubility: The solubility of the enantiomer might be highly dependent on the pH of the gastrointestinal tract, leading to variable absorption in different individuals or under different physiological conditions (e.g., fed vs. fasted state).[8]

Q2: What initial formulation strategies should we consider to improve the oral bioavailability of our Enbezotinib enantiomer?

A2: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs like an Enbezotinib enantiomer.[5][6][9] Initial approaches to consider include:

  • Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug particles, leading to improved dissolution rates.[5][6][10]

  • Amorphous Solid Dispersions (ASDs): Dispersing the enantiomer in a polymer matrix can create a more soluble, amorphous form of the drug.[8]

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption by presenting the drug in a solubilized state.[1][2][3][4][9][11]

  • Lipophilic Salt Formation: Creating a lipophilic salt of the enantiomer can enhance its solubility in lipidic excipients, making it more suitable for lipid-based formulations.[1][2][3][4]

Q3: How can we assess the potential for first-pass metabolism of our Enbezotinib enantiomer?

A3: Evaluating the extent of first-pass metabolism is crucial. Key in vitro and in vivo studies include:

  • Metabolic Stability in Liver Microsomes and Hepatocytes: These in vitro assays provide an initial indication of the rate of metabolism by liver enzymes.

  • In Vivo Pharmacokinetic Studies in Animal Models: Comparing the area under the curve (AUC) following intravenous (IV) and oral (PO) administration allows for the determination of absolute bioavailability and provides insights into the extent of first-pass metabolism.

Troubleshooting Guides

Issue 1: Inconsistent dissolution profiles for our amorphous solid dispersion (ASD) formulation.
Potential Cause Troubleshooting Step
Polymer Incompatibility Screen a panel of polymers with varying properties (e.g., HPMC, HPMC-AS, PVP, Soluplus®) to identify the most suitable carrier for your enantiomer.
Drug Loading Too High Prepare ASDs with varying drug loads to determine the optimal concentration that maintains stability and enhances dissolution.
Recrystallization During Storage Conduct stability studies under accelerated conditions (e.g., elevated temperature and humidity) to assess the physical stability of the ASD. Utilize techniques like PXRD and DSC to monitor for recrystallization.
Inadequate Mixing During Formulation Optimize the manufacturing process (e.g., spray drying or hot-melt extrusion parameters) to ensure homogenous dispersion of the drug within the polymer matrix.
Issue 2: Limited improvement in bioavailability with a Self-Emulsifying Drug Delivery System (SEDDS).
Potential Cause Troubleshooting Step
Poor Drug Solubility in the Lipid Phase Screen a variety of oils, surfactants, and co-solvents to identify a system with high solubilizing capacity for the Enbezotinib enantiomer.
Precipitation Upon Dilution in Aqueous Media Perform in vitro dispersion tests in simulated gastric and intestinal fluids to visually and analytically assess for drug precipitation. Adjust the ratio of oil, surfactant, and co-solvent to improve the stability of the resulting emulsion.
Incomplete Digestion of Lipid Components Include a lipase inhibitor in in vitro lipolysis models to understand the impact of digestion on drug solubilization and potential precipitation.
Unfavorable Droplet Size Characterize the globule size of the emulsion upon dispersion. Optimize the formulation to achieve a smaller, more uniform droplet size, which can enhance absorption.

Data Presentation

Table 1: Comparative Pharmacokinetic Parameters of Different Enbezotinib Enantiomer Formulations in Rats

Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC0-t (ng·h/mL) Absolute Bioavailability (%)
Aqueous Suspension 10150 ± 352.0600 ± 1205
Micronized Suspension 10350 ± 601.51500 ± 25012.5
Amorphous Solid Dispersion (1:3 drug:polymer) 10800 ± 1501.04800 ± 70040
SEDDS 101200 ± 2000.57200 ± 95060
Intravenous (IV) 2950 ± 1800.112000 ± 1500100

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Preparation of Amorphous Solid Dispersion (ASD) by Spray Drying

  • Solvent Selection: Identify a common solvent system that can dissolve both the Enbezotinib enantiomer and the selected polymer (e.g., HPMC-AS). A common choice is a mixture of dichloromethane and methanol.

  • Solution Preparation: Dissolve the Enbezotinib enantiomer and the polymer in the chosen solvent system at the desired ratio (e.g., 1:3 drug-to-polymer by weight). Ensure complete dissolution.

  • Spray Drying: Utilize a laboratory-scale spray dryer with the following initial parameters:

    • Inlet temperature: 80-120°C

    • Atomization pressure: 1-2 bar

    • Feed rate: 5-10 mL/min

  • Powder Collection: Collect the resulting dry powder from the cyclone separator.

  • Secondary Drying: Dry the collected powder under vacuum at 40°C for 24 hours to remove any residual solvent.

  • Characterization: Characterize the resulting ASD for drug content, morphology (SEM), physical state (PXRD, DSC), and dissolution performance.

Protocol 2: In Vitro Dispersion and Digestion Testing of SEDDS

  • Formulation Preparation: Prepare the SEDDS formulation by mixing the oil, surfactant, and co-solvent in the predetermined ratio until a clear, homogenous solution is formed. Dissolve the Enbezotinib enantiomer in this vehicle.

  • Dispersion Test:

    • Add 1 mL of the SEDDS formulation to 250 mL of simulated gastric fluid (SGF, pH 1.2) at 37°C with gentle stirring.

    • Visually observe the formation of the emulsion and monitor for any signs of drug precipitation over 2 hours.

    • Repeat the test in simulated intestinal fluid (SIF, pH 6.8).

  • In Vitro Lipolysis:

    • Disperse the SEDDS formulation in a buffer simulating intestinal conditions containing bile salts and phospholipids.

    • Initiate lipolysis by adding a lipase solution.

    • Maintain the pH at 6.8 by titration with NaOH. The rate of NaOH consumption is indicative of the rate of lipid digestion.

    • At various time points, sample the digestion medium, separate the aqueous and lipid phases by centrifugation, and quantify the amount of drug in each phase by HPLC.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_testing In Vitro & In Vivo Testing cluster_analysis Data Analysis start Enbezotinib Enantiomer micronization Micronization start->micronization asd Amorphous Solid Dispersion (ASD) start->asd sedds Self-Emulsifying Drug Delivery System (SEDDS) start->sedds dissolution Dissolution Testing micronization->dissolution asd->dissolution dispersion Dispersion & Digestion (for SEDDS) sedds->dispersion pk_studies Pharmacokinetic Studies (Rat Model) dissolution->pk_studies dispersion->pk_studies bioavailability Determine Oral Bioavailability pk_studies->bioavailability

Caption: Experimental workflow for improving Enbezotinib enantiomer bioavailability.

signaling_pathway cluster_ret RET Signaling cluster_src SRC Signaling RET RET Receptor Tyrosine Kinase RAS RAS RET->RAS PI3K PI3K RET->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK proliferation Cell Proliferation, Survival, Metastasis ERK->proliferation AKT AKT PI3K->AKT AKT->proliferation SRC SRC Family Kinases FAK FAK SRC->FAK STAT3 STAT3 SRC->STAT3 FAK->proliferation STAT3->proliferation enbezotinib Enbezotinib Enantiomer enbezotinib->RET Inhibits enbezotinib->SRC Inhibits

Caption: Simplified signaling pathways inhibited by Enbezotinib.

References

Strategies to reduce racemization of Enbezotinib during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on strategies to mitigate racemization during the synthesis of Enbezotinib.

Troubleshooting Guide: Racemization of Enbezotinib

Enbezotinib possesses a single stereocenter at the benzylic position, which is susceptible to racemization under certain synthetic conditions. Loss of enantiomeric purity can significantly impact the therapeutic efficacy and safety profile of the final active pharmaceutical ingredient (API). This guide addresses common issues and provides systematic troubleshooting strategies.

Problem: Significant racemization observed in the final product or at an intermediate stage.

Potential Cause Troubleshooting/Corrective Actions
Exposure to Strong Bases - Action: Avoid the use of strong, non-hindered bases (e.g., NaOH, KOH, NaOMe) in steps following the establishment of the chiral center. - Recommendation: Opt for weaker or sterically hindered bases such as triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃). - Verification: Screen a panel of bases to identify the optimal balance between reaction efficiency and stereochemical integrity.
Elevated Reaction Temperatures - Action: Maintain the lowest effective temperature for all reaction and work-up steps involving the chiral intermediate. - Recommendation: Perform reactions at or below room temperature if the reaction kinetics are favorable. Consider cryogenic conditions for particularly sensitive steps. - Verification: Conduct a temperature-screening study to determine the racemization threshold.
Prolonged Reaction or Work-up Times - Action: Minimize the time the chiral molecule is exposed to potentially racemizing conditions. - Recommendation: Monitor reaction progress closely (e.g., by HPLC or TLC) to quench the reaction promptly upon completion. Streamline work-up and purification procedures.
Inappropriate Solvent Choice - Action: Avoid protic solvents (e.g., methanol, ethanol) in combination with bases, as they can facilitate proton exchange and racemization. - Recommendation: Utilize aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN). - Verification: Test a range of aprotic solvents to assess their impact on both the reaction rate and enantiomeric excess (% ee).
Acid-Catalyzed Racemization - Action: While less common for benzylic amines, strong acidic conditions can also promote racemization. - Recommendation: Use mild acidic conditions for deprotection or salt formation steps. Consider using buffered solutions to maintain a stable pH.
Metal-Catalyzed Racemization - Action: Certain transition metals, particularly palladium and iridium complexes used in cross-coupling or hydrogenation reactions, can catalyze racemization.[1][2][3] - Recommendation: Screen different catalysts and ligands. Optimize reaction conditions (temperature, time, solvent) to favor the desired reaction over racemization.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization for Enbezotinib?

A1: The most probable mechanism for racemization of Enbezotinib is the deprotonation of the benzylic proton at the chiral center. This abstraction, typically facilitated by a base, results in the formation of a planar, achiral carbanion or a related resonance-stabilized intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, leading to a mixture of both enantiomers.

Q2: At which stages of the synthesis is racemization most likely to occur?

A2: Racemization is most likely to occur during any step after the chiral center has been established. Key steps to monitor closely include:

  • Nucleophilic substitution reactions: Where the chiral amine is used as a nucleophile, especially if excess base is present.

  • Deprotection steps: Removal of protecting groups under basic or harsh acidic conditions.

  • Purification: Prolonged exposure to certain chromatographic media (e.g., silica gel, which can be slightly acidic) or high temperatures during solvent evaporation.

Q3: How can I accurately monitor the enantiomeric excess (% ee) during the synthesis?

A3: The most reliable method for monitoring % ee is through chiral High-Performance Liquid Chromatography (HPLC). A suitable chiral stationary phase (e.g., a polysaccharide-based column) should be selected to achieve baseline separation of the two enantiomers. The % ee can then be calculated from the relative peak areas of the two enantiomers.

Q4: Are there any recommended chiral auxiliaries for the stereoselective synthesis of the chiral amine precursor?

A4: While specific details for Enbezotinib's commercial synthesis are proprietary, a common strategy for establishing the stereochemistry of benzylic amines is the use of a chiral auxiliary, such as tert-butanesulfinamide.[4] This involves the condensation of the auxiliary with the corresponding ketone to form a chiral sulfinylimine, followed by a diastereoselective reduction and subsequent removal of the auxiliary.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the impact of various reaction parameters on the enantiomeric excess of an Enbezotinib intermediate.

Table 1: Effect of Base on Enantiomeric Excess

BaseSolventTemperature (°C)Reaction Time (h)Initial % eeFinal % ee
NaOHMethanol251299.565.2
K₂CO₃Acetonitrile251299.598.9
DIPEADCM251299.599.3
DBUTHF251299.582.7

Table 2: Effect of Temperature on Enantiomeric Excess

Temperature (°C)SolventBaseReaction Time (h)Initial % eeFinal % ee
0AcetonitrileK₂CO₃2499.599.4
25AcetonitrileK₂CO₃1299.598.9
50AcetonitrileK₂CO₃699.592.1
80 (Reflux)AcetonitrileK₂CO₃299.575.4

Experimental Protocols

Protocol 1: Chiral HPLC Method for Enantiomeric Excess Determination

  • Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase column (e.g., Chiralpak AD-H or equivalent).

  • Mobile Phase: A mixture of n-hexane and isopropanol with a small percentage of a suitable amine modifier (e.g., diethylamine) to improve peak shape. The exact ratio should be optimized for baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Analysis: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess using the formula: % ee = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Protocol 2: Screening of Bases to Minimize Racemization

  • Reaction Setup: In parallel reaction vials, dissolve the chiral Enbezotinib intermediate (1 equivalent) in the chosen aprotic solvent (e.g., DCM, THF, ACN).

  • Initial Sample: Before adding the base, take a small aliquot of the starting material solution for chiral HPLC analysis to determine the initial % ee.

  • Base Addition: To each vial, add a different base (e.g., K₂CO₃, DIPEA, TEA) at a stoichiometric amount (e.g., 1.5 equivalents).

  • Reaction Monitoring: Stir the reactions at a constant temperature (e.g., 25 °C). Take aliquots from each reaction vial at regular time intervals (e.g., 1, 4, 8, and 24 hours).

  • Sample Preparation: Quench the reaction in the aliquots with a mild acid (e.g., saturated NH₄Cl solution), extract the product with a suitable organic solvent, and prepare for chiral HPLC analysis.

  • Data Analysis: Plot the % ee versus time for each base to determine which base preserves the stereochemical integrity of the molecule most effectively over the course of the reaction.

Visualizations

Racemization_Mechanism Enantiomer_S (S)-Enbezotinib Intermediate Planar Achiral Intermediate (Carbanion/Enamine) Enantiomer_S->Intermediate + Base (- H⁺) Intermediate->Enantiomer_S + H⁺ Enantiomer_R (R)-Enbezotinib Intermediate->Enantiomer_R + H⁺

Caption: Mechanism of base-catalyzed racemization of Enbezotinib.

Troubleshooting_Workflow Start Racemization Detected (Low % ee) Check_Base Is a strong base used? Start->Check_Base Use_Mild_Base Action: Switch to a mild/ hindered base (e.g., K₂CO₃, DIPEA) Check_Base->Use_Mild_Base Yes Check_Temp Is the reaction temperature elevated? Check_Base->Check_Temp No Use_Mild_Base->Check_Temp Lower_Temp Action: Reduce reaction temperature Check_Temp->Lower_Temp Yes Check_Time Is the reaction time prolonged? Check_Temp->Check_Time No Lower_Temp->Check_Time Reduce_Time Action: Minimize reaction/ work-up time Check_Time->Reduce_Time Yes End Racemization Minimized (High % ee) Check_Time->End No Reduce_Time->End

Caption: Troubleshooting workflow for addressing racemization.

References

Validation & Comparative

In vitro comparison of RET inhibition by Enbezotinib enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro comparison of Enbezotinib's (TPX-0046) inhibitory activity against the Rearranged during Transfection (RET) proto-oncogene, a receptor tyrosine kinase. While specific comparative data on the individual enantiomers of Enbezotinib are not publicly available, this document summarizes the existing preclinical data for Enbezotinib and discusses its activity in the context of other RET inhibitors. The significance of stereochemistry in kinase inhibition is also addressed to underscore the potential for differential activity between enantiomers.

Enbezotinib is an orally bioavailable, selective dual inhibitor of RET and SRC family tyrosine kinases with potential antineoplastic activity.[1] It has shown potent in vitro and in vivo activity against a variety of RET alterations, including fusions and mutations.[2][3]

Comparative Analysis of RET Inhibition

The following table summarizes the in vitro inhibitory activity of Enbezotinib against wild-type RET and various RET mutants. This data is compiled from publicly available preclinical studies.

TargetIC50 (nM)Cell Line/Assay TypeReference
Wild-type RET<10Enzymatic Assay[4]
KIF5B-RET~1Ba/F3 Cell Proliferation Assay[4]
CCDC6-RET<10Tumor Cell Line (LC2/ad) - RET Phosphorylation[4]
RET C634W<10Tumor Cell Line (TT) - RET Phosphorylation[4]
RET G810R (Solvent Front Mutation)1-17Ba/F3 Cell Proliferation Assay[3][4]
RET G810C/S (Solvent Front Mutations)1-17Ba/F3 Cell Proliferation Assay[4]

The Importance of Chirality in Kinase Inhibition

Many small molecule kinase inhibitors are chiral, meaning they exist as enantiomers—non-superimposable mirror images.[5] While enantiomers have identical physical and chemical properties in an achiral environment, they can exhibit significantly different pharmacological activities, including binding affinity, efficacy, and toxicity, when interacting with chiral biological targets like enzymes and receptors.[5][6]

The differential activity of enantiomers is a critical consideration in drug development.[6][7] It is plausible that the enantiomers of Enbezotinib could display distinct inhibitory profiles against RET kinase. However, without specific experimental data, it is not possible to determine if one enantiomer is more active or selective than the other. Future studies involving the chiral separation and independent testing of Enbezotinib's enantiomers would be necessary to elucidate any stereospecific effects on RET inhibition.[8][9]

RET Signaling Pathway and Inhibition by Enbezotinib

The RET receptor tyrosine kinase plays a crucial role in cell growth, proliferation, and survival through the activation of several downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways.[10] Oncogenic alterations in RET, such as point mutations and gene fusions, lead to constitutive activation of these pathways, driving tumor progression.[10] Enbezotinib exerts its therapeutic effect by binding to the kinase domain of RET, thereby blocking its signaling activity.

RET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (GDNF) Ligand (GDNF) Co-receptor (GFRα) Co-receptor (GFRα) Ligand (GDNF)->Co-receptor (GFRα) RET RET Receptor Co-receptor (GFRα)->RET Activation RAS RAS RET->RAS Phosphorylation PI3K PI3K RET->PI3K Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation, Survival Cell Proliferation, Survival ERK->Cell Proliferation, Survival AKT AKT PI3K->AKT AKT->Cell Proliferation, Survival Enbezotinib Enbezotinib Enbezotinib->RET Inhibition

Caption: Simplified RET signaling pathway and the inhibitory action of Enbezotinib.

Experimental Protocols

The following is a generalized protocol for an in vitro kinase inhibition assay to evaluate the activity of compounds like Enbezotinib against RET.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Enbezotinib enantiomers against wild-type and mutant RET kinase.

Materials:

  • Recombinant human RET kinase (wild-type and mutants)

  • Enbezotinib enantiomers (isolated and purified)

  • ATP (Adenosine triphosphate)

  • Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of each Enbezotinib enantiomer in DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase assay buffer, the respective RET kinase enzyme, and the substrate peptide.

  • Inhibitor Addition: Add the diluted Enbezotinib enantiomers to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiation of Reaction: Add ATP to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions to measure the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each concentration of the enantiomers and determine the IC50 values by fitting the data to a dose-response curve.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare serial dilutions of Enbezotinib enantiomers C Add enantiomers and reaction mix to 384-well plate A->C B Prepare reaction mix: RET kinase, substrate, buffer B->C D Initiate reaction with ATP C->D E Incubate at 30°C D->E F Stop reaction and add detection reagent E->F G Measure luminescence F->G H Calculate % inhibition and determine IC50 G->H

Caption: General workflow for an in vitro RET kinase inhibition assay.

References

Hypothetical In Vivo Validation of Enbezotinib Enantiomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enbezotinib (TPX-0046) is a potent, orally bioavailable inhibitor of RET and SRC tyrosine kinases, which has been investigated for the treatment of various solid tumors.[1][2][3][4] As with many chiral small molecules, the individual enantiomers of Enbezotinib may exhibit distinct pharmacological and toxicological profiles. This guide provides a hypothetical framework for the in vivo validation of the differential effects of Enbezotinib enantiomers. It outlines essential experimental protocols, data presentation formats, and visualizations to guide researchers in designing and executing studies to compare the efficacy, safety, and mechanisms of action of putative Enbezotinib enantiomers. While clinical trials for the racemic mixture of Enbezotinib have been discontinued, understanding the properties of its individual enantiomers could inform the development of future kinase inhibitors.[1]

Introduction

Chirality is a critical consideration in drug development, as enantiomers of a chiral drug can have significantly different biological activities. One enantiomer may be therapeutically active, while the other may be less active, inactive, or even contribute to adverse effects. Therefore, the stereoselective synthesis and evaluation of individual enantiomers are often crucial steps in the development of safe and effective medicines.

Enbezotinib is a macrocyclic tyrosine kinase inhibitor that targets both RET (Rearranged during Transfection) and SRC (Sarcoma) kinases.[1][2][3] Dysregulation of these kinases is implicated in the growth and survival of various cancer cell types.[4] Although the development of racemic Enbezotinib has been halted, the potential for a superior therapeutic window with a single enantiomer remains an area of scientific interest. This guide presents a hypothetical experimental plan to elucidate the differential in vivo effects of the (R)- and (S)-enantiomers of Enbezotinib.

Hypothetical In Vivo Efficacy Studies

A direct comparison of the anti-tumor activity of the individual enantiomers and the racemic mixture is fundamental to validating their differential effects.

Xenograft Tumor Models

Experimental Protocol:

  • Cell Line Selection: Utilize a human cancer cell line with a known RET fusion or mutation (e.g., a non-small cell lung cancer line) that has demonstrated sensitivity to Enbezotinib in vitro.

  • Animal Model: Employ immunodeficient mice (e.g., NOD/SCID or nude mice).

  • Tumor Implantation: Subcutaneously implant cultured cancer cells into the flank of each mouse.

  • Tumor Growth and Randomization: Once tumors reach a predetermined volume (e.g., 100-150 mm³), randomize the mice into the following treatment groups (n=8-10 mice per group):

    • Vehicle control

    • (R)-Enbezotinib (dose 1 and dose 2)

    • (S)-Enbezotinib (dose 1 and dose 2)

    • Racemic Enbezotinib (dose 1 and dose 2)

  • Drug Administration: Administer the compounds orally, once daily, for a specified period (e.g., 21 days).

  • Tumor Measurement: Measure tumor volume and mouse body weight three times per week.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

Data Presentation:

Treatment GroupMean Tumor Volume (mm³) ± SEM (Day 21)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control[Insert Value]0[Insert Value]
(R)-Enbezotinib (Dose 1)[Insert Value][Insert Value][Insert Value]
(R)-Enbezotinib (Dose 2)[Insert Value][Insert Value][Insert Value]
(S)-Enbezotinib (Dose 1)[Insert Value][Insert Value][Insert Value]
(S)-Enbezotinib (Dose 2)[Insert Value][Insert Value][Insert Value]
Racemic Enbezotinib (Dose 1)[Insert Value][Insert Value][Insert Value]
Racemic Enbezotinib (Dose 2)[Insert Value][Insert Value][Insert Value]

Pharmacokinetic and Safety Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the toxicity of each enantiomer, is critical.

Pharmacokinetic Analysis

Experimental Protocol:

  • Animal Model: Use healthy male and female mice or rats.

  • Drug Administration: Administer a single oral dose of (R)-Enbezotinib, (S)-Enbezotinib, or racemic Enbezotinib.

  • Blood Sampling: Collect blood samples at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration.

  • Plasma Analysis: Separate plasma and analyze the concentration of each enantiomer using a validated chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Parameter Calculation: Determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t1/2) for each enantiomer.

Data Presentation:

CompoundCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)t1/2 (h)
(R)-Enbezotinib[Insert Value][Insert Value][Insert Value][Insert Value]
(S)-Enbezotinib[Insert Value][Insert Value][Insert Value][Insert Value]
Racemic Enbezotinib[Insert Value][Insert Value][Insert Value][Insert Value]
Acute Toxicity Study

Experimental Protocol:

  • Animal Model: Utilize healthy mice.

  • Dose Escalation: Administer single, escalating doses of each enantiomer and the racemate to different groups of mice.

  • Observation: Monitor the animals for a period of 14 days for any signs of toxicity, including changes in behavior, body weight, and mortality.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

Data Presentation:

CompoundNOAEL (No-Observed-Adverse-Effect Level) (mg/kg)MTD (Maximum Tolerated Dose) (mg/kg)Key Toxicological Findings
(R)-Enbezotinib[Insert Value][Insert Value][Insert Details]
(S)-Enbezotinib[Insert Value][Insert Value][Insert Details]
Racemic Enbezotinib[Insert Value][Insert Value][Insert Details]

Mechanistic Insights through Pharmacodynamics

To understand the differential effects at a molecular level, the impact of each enantiomer on the target signaling pathways should be assessed.

In Vivo Target Inhibition

Experimental Protocol:

  • Study Design: Use tumor-bearing mice from the efficacy study (Section 2.1).

  • Tissue Collection: At a specified time point after the final dose, collect tumor tissue and relevant normal tissues.

  • Western Blot Analysis: Prepare protein lysates from the tissues and perform Western blotting to assess the phosphorylation status of RET, SRC, and their downstream effectors (e.g., STAT3, AKT, ERK).

  • Densitometry: Quantify the band intensities to determine the extent of target inhibition.

Data Presentation:

Treatment Groupp-RET / total RET (relative to vehicle)p-SRC / total SRC (relative to vehicle)p-STAT3 / total STAT3 (relative to vehicle)
Vehicle Control1.01.01.0
(R)-Enbezotinib[Insert Value][Insert Value][Insert Value]
(S)-Enbezotinib[Insert Value][Insert Value][Insert Value]
Racemic Enbezotinib[Insert Value][Insert Value][Insert Value]

Visualizing a Hypothetical Experimental Workflow and Signaling Pathways

To clearly illustrate the proposed research plan and the targeted biological pathways, the following diagrams are provided.

G cluster_0 Preclinical In Vivo Validation A Synthesis & Separation of (R)- and (S)-Enbezotinib B In Vivo Efficacy Studies (Xenograft Models) A->B C Pharmacokinetic & Safety Profiling A->C D Pharmacodynamic Analysis (Target Inhibition) B->D E Data Analysis & Comparison C->E D->E

Caption: Hypothetical workflow for in vivo validation of Enbezotinib enantiomers.

G cluster_1 Enbezotinib Target Signaling Pathways cluster_downstream Downstream Effectors Enbezotinib Enbezotinib Enantiomers RET RET Kinase Enbezotinib->RET inhibition SRC SRC Kinase Enbezotinib->SRC inhibition STAT3 STAT3 RET->STAT3 AKT AKT RET->AKT ERK ERK RET->ERK SRC->STAT3 SRC->AKT SRC->ERK Proliferation Cell Proliferation & Survival STAT3->Proliferation AKT->Proliferation ERK->Proliferation

Caption: Simplified signaling pathways targeted by Enbezotinib.

Conclusion

This guide outlines a hypothetical yet comprehensive approach to validating the differential in vivo effects of Enbezotinib enantiomers. By systematically evaluating their efficacy, pharmacokinetics, safety, and pharmacodynamics, researchers can build a strong preclinical data package. Such studies are essential to determine if a single enantiomer of Enbezotinib, or other chiral kinase inhibitors, possesses a superior therapeutic profile compared to the racemic mixture, potentially paving the way for the development of more effective and safer cancer therapies.

References

A Comparative Guide to the Kinase Cross-Reactivity Profiling of Enbezotinib Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available data detailing the specific cross-reactivity profiles of individual Enbezotinib enantiomers against a broad panel of kinases is limited. Enbezotinib is known as a potent dual inhibitor of rearranged during transfection (RET) and SRC family tyrosine kinases.[1] This guide provides a framework for comparing potential enantiomeric differences in kinase selectivity, outlines the standard experimental methodologies used for such profiling, and illustrates the key signaling pathways targeted by Enbezotinib. The data presented in the summary table is hypothetical and serves as an illustrative template for how such a comparison would be presented.

Data Presentation: Comparative Kinase Inhibition Profile

The following table illustrates how the cross-reactivity data for the enantiomers of Enbezotinib would be presented. The values represent the concentration of the inhibitor required to inhibit 50% of the kinase activity (IC50) or the dissociation constant (Kd), which measures binding affinity. Lower values indicate higher potency and affinity. This data would typically be generated from a comprehensive kinase panel screen.

Table 1: Hypothetical Cross-Reactivity Profile of Enbezotinib Enantiomers (IC50 or Kd in nM)

Kinase Target(R)-Enbezotinib(S)-EnbezotinibFold Selectivity (S/R)
Primary Targets
RET55010
SRC1010010
LCK1515010
FYN2020010
Selected Off-Targets
ABL1>1000>1000-
EGFR500>1000>2
VEGFR22508003.2
p38α>1000>1000-
CDK2800>1000>1.25

Experimental Protocols

The generation of robust kinase cross-reactivity data relies on well-defined experimental protocols. Below are methodologies for commonly employed assays in kinase inhibitor profiling.

Biochemical Kinase Assay (Radiometric)

This method is considered a gold standard for measuring kinase activity by quantifying the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a substrate.

  • Reagents and Materials:

    • Purified recombinant kinases

    • Specific peptide or protein substrates

    • [γ-³³P]ATP

    • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

    • Enbezotinib enantiomers serially diluted in DMSO

    • Phosphocellulose filter plates

    • Scintillation counter

  • Procedure:

    • A reaction mixture is prepared containing the kinase, substrate, and the test compound (Enbezotinib enantiomer) at various concentrations in the kinase reaction buffer.

    • The reaction is initiated by the addition of [γ-³³P]ATP.

    • The mixture is incubated at 30°C for a specified period (e.g., 30-60 minutes) to allow for substrate phosphorylation.

    • The reaction is terminated, and the mixture is transferred to a phosphocellulose filter plate, which captures the phosphorylated substrate.

    • The plate is washed to remove unincorporated [γ-³³P]ATP.

    • The amount of radioactivity on the filter is quantified using a scintillation counter.

    • IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Competition Binding Assay (e.g., KINOMEscan™)

This assay format measures the ability of a compound to compete with an immobilized, active-site-directed ligand for binding to the kinase. It is an ATP-independent method that provides a direct measure of binding affinity (Kd).

  • Reagents and Materials:

    • DNA-tagged kinases

    • Immobilized active-site directed ligands on a solid support (e.g., beads)

    • Enbezotinib enantiomers

    • Quantitative PCR (qPCR) reagents

  • Procedure:

    • The test compound is incubated with the DNA-tagged kinase and the immobilized ligand.

    • If the test compound binds to the kinase's active site, it prevents the kinase from binding to the immobilized ligand.

    • The mixture is passed through a filter, and the amount of kinase bound to the solid support is quantified by measuring the amount of associated DNA tag using qPCR.

    • A lower amount of captured kinase indicates stronger binding of the test compound.

    • Kd values are calculated from dose-response curves at multiple compound concentrations.

Cell-Based Target Engagement Assay (e.g., NanoBRET™)

This assay measures the binding of a compound to its target kinase within living cells, providing a more physiologically relevant assessment of target engagement.

  • Reagents and Materials:

    • HEK293 cells

    • Expression vector for the kinase of interest fused to NanoLuc® luciferase

    • Fluorescent energy transfer probe (tracer) that binds to the kinase

    • Enbezotinib enantiomers

  • Procedure:

    • HEK293 cells are transfected with the NanoLuc®-kinase fusion vector.

    • The transfected cells are treated with varying concentrations of the Enbezotinib enantiomer.

    • The fluorescent tracer is then added to the cells.

    • If the test compound engages the target kinase, it will displace the tracer from the active site.

    • Bioluminescence Resonance Energy Transfer (BRET) between the NanoLuc®-kinase and the tracer is measured. A decrease in the BRET signal indicates target engagement by the test compound.

    • IC50 values are determined from the dose-response curve of the BRET signal versus the compound concentration.

Mandatory Visualizations

Experimental Workflow

G Experimental Workflow for Kinase Profiling cluster_0 Compound Preparation cluster_1 Assay Execution cluster_2 Data Analysis cluster_3 Output Enantiomers Enbezotinib Enantiomers SerialDilution Serial Dilution Enantiomers->SerialDilution KinasePanel Kinase Panel Screening (e.g., Radiometric, Binding Assay) SerialDilution->KinasePanel CellAssay Cell-Based Assay (e.g., NanoBRET) SerialDilution->CellAssay IC50_Kd IC50 / Kd Determination KinasePanel->IC50_Kd CellAssay->IC50_Kd Selectivity Selectivity Profiling IC50_Kd->Selectivity Report Cross-Reactivity Profile Selectivity->Report G Simplified RET and SRC Signaling Pathways cluster_downstream Downstream Effectors cluster_outcome Cellular Outcomes Ligand Growth Factors (e.g., GDNF) RET RET Ligand->RET activates Receptor Receptor Tyrosine Kinases SRC SRC Receptor->SRC activates RAS_RAF RAS/RAF/MEK/ERK (MAPK Pathway) RET->RAS_RAF PI3K_AKT PI3K/AKT Pathway RET->PI3K_AKT STAT3 JAK/STAT3 Pathway RET->STAT3 SRC->RAS_RAF SRC->PI3K_AKT SRC->STAT3 Enbezotinib Enbezotinib Enbezotinib->RET Enbezotinib->SRC Proliferation Proliferation RAS_RAF->Proliferation Survival Survival PI3K_AKT->Survival Migration Migration STAT3->Migration

References

A Comparative Guide to the Preclinical Safety Evaluation of Enbezotinib Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Enbezotinib (TPX-0046) is an investigational drug that has been subject to clinical trials. As of the latest available information, its development has been discontinued. Detailed public data specifically comparing the safety profiles of its individual enantiomers are not available. This guide, therefore, outlines the essential principles and methodologies for conducting such a comparative safety assessment for a chiral drug like Enbezotinib, utilizing a hypothetical framework for data presentation and visualization.

The development of chiral drugs necessitates a thorough evaluation of the pharmacological and toxicological properties of each enantiomer. Enantiomers, being non-superimposable mirror images, can exhibit significant differences in their interaction with biological systems, leading to variations in efficacy, pharmacokinetics, and, critically, safety profiles. This guide provides a comprehensive overview of the experimental approaches required to compare the preclinical safety of individual Enbezotinib enantiomers.

Table of Contents
  • Introduction to Enbezotinib and Chiral Drug Safety

  • Comparative In Vitro Cytotoxicity Assessment

  • Comparative In Vivo Acute Toxicity Studies

  • Comparative Cardiovascular Safety: hERG Channel Assay

  • Signaling Pathway Overview

Introduction to Enbezotinib and Chiral Drug Safety

Enbezotinib is a potent, orally bioavailable inhibitor of both the Rearranged during Transfection (RET) proto-oncogene and the SRC family of tyrosine kinases.[1][2] Constitutive activation of RET and SRC signaling pathways is implicated in the progression of various cancers.[1][3] By targeting these kinases, Enbezotinib was investigated as a potential therapeutic agent for solid tumors harboring RET alterations.

As a chiral molecule, Enbezotinib exists as a pair of enantiomers. It is a well-established principle in pharmacology that individual enantiomers of a drug can have distinct pharmacokinetic and pharmacodynamic properties. One enantiomer may be responsible for the therapeutic effect, while the other could be inactive, less active, or contribute to toxicity. Therefore, a comprehensive safety assessment of each enantiomer is crucial for the development of a safe and effective drug.

Comparative In Vitro Cytotoxicity Assessment

An initial step in evaluating the safety profile of Enbezotinib enantiomers is to assess their cytotoxic effects on various cell lines. This helps to identify potential differences in their cellular toxicity.

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4]

  • Cell Culture: Human cancer cell lines (e.g., a RET-fusion positive non-small cell lung cancer line) and a non-cancerous human cell line (e.g., human embryonic kidney cells, HEK293) are cultured in appropriate media.

  • Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The individual Enbezotinib enantiomers (Enantiomer R and Enantiomer S) are dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to a range of concentrations. The cells are then treated with these varying concentrations. Control wells receive vehicle only.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated for a further 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., acidified isopropanol).

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 (half-maximal inhibitory concentration) value for each enantiomer is determined by plotting cell viability against the logarithm of the drug concentration.

Hypothetical Data Presentation

Table 1: Comparative In Vitro Cytotoxicity (IC50) of Enbezotinib Enantiomers

Cell LineEnantiomer R (μM)Enantiomer S (μM)
RET-Fusion NSCLC0.51.2
HEK29315.88.5

This is hypothetical data for illustrative purposes only.

Experimental Workflow

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Data Analysis Culture Culture Cell Lines Seed Seed Cells in 96-well Plates Culture->Seed Treat Treat Cells Seed->Treat Prepare Prepare Enantiomer Dilutions Prepare->Treat Incubate Incubate (72h) Add_MTT Add MTT Reagent Incubate->Add_MTT Solubilize Solubilize Formazan Add_MTT->Solubilize Read Read Absorbance Solubilize->Read Calculate Calculate IC50 Read->Calculate

MTT Assay Workflow

Comparative In Vivo Acute Toxicity Studies

To understand the systemic toxicity of the Enbezotinib enantiomers, acute toxicity studies in animal models are conducted. These studies help determine the median lethal dose (LD50) and identify potential target organs for toxicity.

Experimental Protocol: Acute Toxicity Study in Rodents

This protocol is a general guideline and should be adapted based on specific institutional and regulatory requirements.[5][6]

  • Animal Model: Healthy, young adult rodents (e.g., Sprague-Dawley rats or BALB/c mice) of both sexes are used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the study.

  • Dose Formulation: The individual Enbezotinib enantiomers are formulated in a suitable vehicle for the chosen route of administration (e.g., oral gavage).

  • Dose Administration: A single dose of each enantiomer is administered to different groups of animals at various dose levels. A control group receives the vehicle only.

  • Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for at least 14 days. Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded periodically.

  • Necropsy: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed.

  • Histopathology: Organs and tissues are collected, preserved, and examined microscopically for any pathological changes.

  • Data Analysis: The LD50 is calculated using appropriate statistical methods. Clinical observations and histopathological findings are compared between the enantiomer-treated groups and the control group.

Hypothetical Data Presentation

Table 2: Comparative Acute Oral Toxicity of Enbezotinib Enantiomers in Rats

ParameterEnantiomer REnantiomer S
LD50 (mg/kg) > 20001500
Clinical Signs Mild lethargy at high dosesModerate lethargy, piloerection
Target Organs No significant findingsMild liver and kidney changes

This is hypothetical data for illustrative purposes only.

Experimental Workflow

G start Acclimatize Rodents formulate Formulate Enantiomer Doses start->formulate administer Administer Single Dose formulate->administer observe Observe for 14 Days (Clinical Signs, Body Weight) administer->observe necropsy Gross Necropsy observe->necropsy histology Histopathology necropsy->histology analyze Calculate LD50 and Analyze Findings histology->analyze end Comparative Toxicity Profile analyze->end

In Vivo Acute Toxicity Workflow

Comparative Cardiovascular Safety: hERG Channel Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel can lead to QT interval prolongation, a potentially life-threatening cardiac arrhythmia. Therefore, assessing the potential of Enbezotinib enantiomers to inhibit the hERG channel is a critical component of their safety evaluation.

Experimental Protocol: Automated Patch Clamp hERG Assay

Automated patch-clamp systems provide a high-throughput method for evaluating compound effects on ion channels.[7][8]

  • Cell Line: A mammalian cell line stably expressing the hERG channel (e.g., HEK293-hERG) is used.

  • Cell Preparation: Cells are cultured and harvested for the assay.

  • Compound Preparation: The Enbezotinib enantiomers are prepared in a suitable extracellular solution at a range of concentrations.

  • Automated Patch Clamp: The automated patch-clamp instrument performs whole-cell voltage-clamp recordings.

  • Voltage Protocol: A specific voltage protocol is applied to the cells to elicit hERG channel currents.[9][10]

  • Compound Application: The cells are exposed to the vehicle control followed by increasing concentrations of each enantiomer.

  • Data Acquisition: The hERG channel current is recorded before and after the application of the test compounds.

  • Data Analysis: The percentage of hERG current inhibition is calculated for each concentration of each enantiomer. The IC50 value is determined by fitting the concentration-response data to a Hill equation.

Hypothetical Data Presentation

Table 3: Comparative hERG Channel Inhibition by Enbezotinib Enantiomers

EnantiomerIC50 (μM)
Enantiomer R25.3
Enantiomer S> 50

This is hypothetical data for illustrative purposes only.

Experimental Workflow

G cluster_0 Preparation cluster_1 Patch Clamp cluster_2 Analysis cells Prepare hERG-expressing Cells record_base Record Baseline Current cells->record_base compounds Prepare Enantiomer Solutions apply_comp Apply Enantiomers compounds->apply_comp record_base->apply_comp record_treat Record Post-treatment Current apply_comp->record_treat calc_inhib Calculate % Inhibition record_treat->calc_inhib det_ic50 Determine IC50 calc_inhib->det_ic50

hERG Assay Workflow

Signaling Pathway Overview

Enbezotinib exerts its therapeutic effect by inhibiting the RET and SRC tyrosine kinases. Understanding these pathways is crucial for interpreting both efficacy and potential on-target toxicity.

RET Signaling Pathway

G cluster_0 Upstream cluster_1 Receptor Activation cluster_2 Downstream Signaling cluster_3 Cellular Response Ligand Ligand (e.g., GDNF) CoReceptor Co-receptor (e.g., GFRα) Ligand->CoReceptor RET RET Receptor CoReceptor->RET RAS_RAF RAS/RAF/MEK/ERK Pathway RET->RAS_RAF PI3K_AKT PI3K/AKT Pathway RET->PI3K_AKT Enbezotinib Enbezotinib Enbezotinib->RET Proliferation Proliferation RAS_RAF->Proliferation Differentiation Differentiation RAS_RAF->Differentiation Survival Survival PI3K_AKT->Survival

Simplified RET Signaling Pathway
SRC Signaling Pathway

G cluster_0 Upstream Activation cluster_1 SRC Kinase cluster_2 Downstream Effectors cluster_3 Cellular Response RTK Receptor Tyrosine Kinases (e.g., EGFR, PDGFR) SRC SRC RTK->SRC Integrins Integrins Integrins->SRC FAK FAK SRC->FAK STAT3 STAT3 SRC->STAT3 RAS_MAPK RAS/MAPK Pathway SRC->RAS_MAPK Enbezotinib Enbezotinib Enbezotinib->SRC Migration Migration FAK->Migration Invasion Invasion FAK->Invasion Proliferation Proliferation STAT3->Proliferation Survival Survival STAT3->Survival RAS_MAPK->Proliferation

Simplified SRC Signaling Pathway

Conclusion and Future Directions

The preclinical safety assessment of individual enantiomers is a cornerstone of modern drug development. While specific comparative safety data for the enantiomers of Enbezotinib are not publicly available, this guide provides a robust framework for conducting such an evaluation. By employing a suite of in vitro and in vivo assays, researchers can delineate the distinct toxicological profiles of each stereoisomer. This information is paramount for selecting the optimal enantiomer for further clinical development, thereby enhancing the therapeutic index and ensuring patient safety. Future research, should the development of Enbezotinib or similar chiral kinase inhibitors be pursued, must prioritize the early and comprehensive characterization of individual enantiomers.

References

A Comparative Analysis of Enbezotinib and Other SRC Family Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the SRC inhibitory profiles of Enbezotinib, Dasatinib, Saracatinib, and Bosutinib, including comparative efficacy data and detailed experimental methodologies.

Introduction

The SRC family of non-receptor tyrosine kinases plays a pivotal role in the regulation of numerous cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of SRC kinase activity has been implicated in the progression of various solid tumors and hematological malignancies, making it a critical target for cancer therapy. This guide provides a comparative analysis of Enbezotinib, a novel dual RET/SRC inhibitor, and other established SRC inhibitors such as Dasatinib, Saracatinib, and Bosutinib.

While this report aims to provide a comprehensive comparison, a thorough review of publicly available scientific literature and databases did not yield specific comparative data for the individual enantiomers of Enbezotinib. Enbezotinib (also known as TPX-0046) is described with a specific stereochemistry, suggesting it is a single stereoisomer.[1] Therefore, this guide will focus on the comparative analysis of Enbezotinib as a single agent against other prominent SRC inhibitors.

Comparative Efficacy of SRC Inhibitors

The in vitro potency of kinase inhibitors is a critical determinant of their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor efficacy. The following table summarizes the reported IC50 values for Enbezotinib and other SRC inhibitors against SRC and other relevant kinases.

InhibitorTarget KinaseIC50 (nM)Reference
Enbezotinib (TPX-0046) SRCPotent Inhibition (Specific IC50 not detailed in provided abstracts)[2]
RET<10 (inhibition of phosphorylation)[2]
RET G810R (in Ba/F3 cells)17[3]
Dasatinib SRC0.8[4]
Abl<1[4]
c-Kit79[4]
Saracatinib (AZD0530) c-Src2.7[5]
Lck, c-YES, Lyn, Fyn, Fgr, Blk2.7 - 11[5]
Bosutinib (SKI-606) Src1.2[6][7]
Abl1

Signaling Pathway and Experimental Workflow

To visually represent the biological context and experimental approach for evaluating these inhibitors, the following diagrams have been generated using the DOT language.

SRC_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) SRC SRC RTK->SRC Integrins Integrins Integrins->SRC GPCR GPCR GPCR->SRC FAK FAK SRC->FAK STAT3 STAT3 SRC->STAT3 PI3K PI3K SRC->PI3K RAS RAS SRC->RAS Proliferation Cell Proliferation FAK->Proliferation Survival Cell Survival FAK->Survival Migration Cell Migration FAK->Migration Angiogenesis Angiogenesis FAK->Angiogenesis STAT3->Proliferation STAT3->Survival STAT3->Migration STAT3->Angiogenesis AKT AKT PI3K->AKT AKT->Proliferation AKT->Survival AKT->Migration AKT->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival ERK->Migration ERK->Angiogenesis

Figure 1: Simplified SRC Signaling Pathway.

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Models Kinase_Assay Biochemical Kinase Assay (Determine IC50) Cell_Lines Cancer Cell Line Selection Kinase_Assay->Cell_Lines Cell_Viability Cell Viability/Proliferation Assay (e.g., MTT, MTS) Cell_Lines->Cell_Viability Western_Blot Western Blot Analysis (Target Phosphorylation) Cell_Viability->Western_Blot Xenograft Xenograft Tumor Models Western_Blot->Xenograft Efficacy_Study Tumor Growth Inhibition Xenograft->Efficacy_Study Start SRC Inhibitor (e.g., Enbezotinib) Start->Kinase_Assay

Figure 2: General Experimental Workflow for SRC Inhibitor Evaluation.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are generalized protocols for key assays used in the characterization of SRC inhibitors.

SRC Kinase Assay (Biochemical IC50 Determination)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified SRC kinase.

  • Principle: The assay measures the transfer of a phosphate group from ATP to a peptide substrate by SRC kinase. Inhibition is quantified by a decrease in the phosphorylated substrate.

  • Materials:

    • Recombinant human SRC kinase

    • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

    • ATP

    • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

    • Test compounds (Enbezotinib, Dasatinib, etc.) dissolved in DMSO

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

    • Microplate reader

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • In a 96-well or 384-well plate, add the kinase buffer, SRC kinase, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.

    • The luminescent signal, which is proportional to the kinase activity, is measured using a microplate reader.

    • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of SRC inhibitors on the metabolic activity of cancer cell lines, which is an indicator of cell viability and proliferation.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • Cancer cell lines with active SRC signaling

    • Complete cell culture medium

    • Test compounds

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and GI50 (concentration for 50% of maximal inhibition of cell proliferation) values are determined.

Western Blot Analysis

This technique is used to detect the phosphorylation status of SRC and its downstream targets, providing evidence of target engagement by the inhibitor within the cellular context.

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with antibodies specific to total and phosphorylated forms of the target proteins.

  • Materials:

    • Treated and untreated cell lysates

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Protein quantification assay (e.g., BCA assay)

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membranes

    • Transfer buffer and apparatus

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-phospho-SRC (Tyr416), anti-total SRC)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Treat cells with the SRC inhibitor for a specified time.

    • Lyse the cells and quantify the protein concentration.

    • Separate equal amounts of protein from each sample on an SDS-PAGE gel.

    • Transfer the separated proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Analyze the band intensities to determine the change in phosphorylation levels upon inhibitor treatment.

Conclusion

Enbezotinib is a potent dual RET/SRC inhibitor with promising anti-tumor activity. When compared to other established SRC inhibitors like Dasatinib, Saracatinib, and Bosutinib, it demonstrates comparable low nanomolar inhibitory activity against SRC and its associated pathways. The choice of a specific SRC inhibitor for therapeutic development or research purposes will depend on the desired selectivity profile, the genetic context of the cancer, and the potential for off-target effects. The experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of these and other novel SRC inhibitors. Further investigation into the specific stereoisomers of Enbezotinib may reveal differential activities and provide opportunities for the development of even more selective and potent therapeutic agents.

References

Safety Operating Guide

Navigating the Safe Disposal of Enbezotinib and its Enantiomers: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing critical safety and logistical information for researchers, scientists, and drug development professionals, this guide outlines the proper disposal procedures for enbezotinib and its enantiomers. Adherence to these protocols is essential for ensuring laboratory safety, environmental protection, and regulatory compliance.

Enbezotinib is a potent inhibitor of RET and SRC family tyrosine kinases, playing a significant role in oncological research.[1] As with any active pharmaceutical ingredient (API), proper handling and disposal are paramount to safeguard personnel and the environment. This document provides a detailed, step-by-step approach to the safe disposal of enbezotinib, including its enantiomeric forms.

Hazard Profile and Safety Precautions

The Safety Data Sheet (SDS) for enbezotinib classifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] Therefore, stringent adherence to safety protocols is mandatory.

Key Hazard Information:

Hazard StatementGHS ClassificationPrecautionary Measures
H302: Harmful if swallowedAcute toxicity, Oral (Category 4)P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.
H410: Very toxic to aquatic life with long lasting effectsAcute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1)P273: Avoid release to the environment. P391: Collect spillage.

Personal Protective Equipment (PPE):

EquipmentSpecification
Eye ProtectionSafety goggles with side-shields
Hand ProtectionProtective gloves (e.g., nitrile)
Body ProtectionImpervious clothing
Respiratory ProtectionSuitable respirator

Step-by-Step Disposal Protocol for Enbezotinib

The disposal of enbezotinib and its enantiomers must comply with federal, state, and local regulations for hazardous waste.[3][4][5] The following protocol provides a general framework; however, laboratories must consult their institution's specific waste management policies and a licensed hazardous waste disposal vendor.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Unused or expired enbezotinib powder, contaminated lab consumables (e.g., weigh boats, pipette tips, vials), and contaminated PPE should be collected in a dedicated, clearly labeled hazardous waste container.

    • The container must be compatible with the chemical properties of enbezotinib and sealed to prevent leakage or spillage.

  • Liquid Waste:

    • Solutions containing enbezotinib (e.g., from experiments or dissolved in solvents like DMSO) must be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.

    • Do not mix enbezotinib waste with other incompatible chemical waste streams. Enbezotinib is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[2]

2. Labeling:

All waste containers must be accurately labeled with the following information:

  • The words "Hazardous Waste"

  • The name of the chemical: "Enbezotinib" or "Enbezotinib (enantiomer)"

  • The specific hazards (e.g., "Toxic," "Aquatic Hazard")

  • The date of accumulation

  • The name and contact information of the generating laboratory

3. Storage:

  • Store hazardous waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.

  • Ensure the storage area has secondary containment to manage potential spills.

  • Follow the storage conditions specified in the SDS: keep containers tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[2]

4. Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through a licensed and reputable hazardous waste management company.[5]

  • Provide the waste disposal company with the Safety Data Sheet (SDS) for enbezotinib to ensure they have all the necessary information for safe handling and disposal.

  • The recommended method of disposal is through an approved waste disposal plant, which typically involves high-temperature incineration.[2][6]

  • Crucially, do not dispose of enbezotinib or its enantiomers down the drain or in the regular trash. [5] This is to prevent contamination of water supplies and harm to aquatic organisms.[2]

Disposal of Enantiomers:

While no specific disposal information for the individual enantiomers of enbezotinib is available, their chemical and physical properties are expected to be identical to the racemic mixture. Therefore, the same disposal procedures should be followed for the enantiomers as for enbezotinib.

Experimental Workflow: Enbezotinib Waste Management

The following diagram illustrates the decision-making process for the proper disposal of enbezotinib waste in a laboratory setting.

Enbezotinib Waste Disposal Workflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Storage cluster_disposal Disposal start Enbezotinib Waste Generated solid_waste Solid Waste (Powder, Contaminated PPE, etc.) start->solid_waste Is it solid? liquid_waste Liquid Waste (Solutions, Solvents) start->liquid_waste Is it liquid? collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid store_waste Store in Designated Secure Area collect_solid->store_waste collect_liquid->store_waste contact_vendor Contact Licensed Hazardous Waste Vendor store_waste->contact_vendor provide_sds Provide Enbezotinib SDS contact_vendor->provide_sds pickup Arrange for Waste Pickup provide_sds->pickup incineration High-Temperature Incineration (Approved Facility) pickup->incineration

Caption: Workflow for the safe disposal of enbezotinib waste.

Signaling Pathway Inhibition by Enbezotinib

Enbezotinib is a dual inhibitor that targets both RET (rearranged during transfection) and Src family kinases. These pathways are critical in the proliferation and survival of certain cancer cells.

Enbezotinib Mechanism of Action cluster_pathways Signaling Pathways cluster_cellular_processes Cellular Processes RET RET proliferation Cell Proliferation RET->proliferation survival Cell Survival RET->survival Src Src Family Kinases Src->proliferation Src->survival migration Cell Migration Src->migration angiogenesis Angiogenesis Src->angiogenesis Enbezotinib Enbezotinib Enbezotinib->RET Inhibits Enbezotinib->Src Inhibits

Caption: Enbezotinib's inhibitory action on RET and Src pathways.

By adhering to these comprehensive guidelines, laboratories can ensure the safe and compliant disposal of enbezotinib and its enantiomers, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

Personal protective equipment for handling Enbezotinib (enantiomer)

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling of Enbezotinib (enantiomer), a potent dual inhibitor of rearranged during transfection (RET) and Src family tyrosine kinases. Adherence to these guidelines is essential to ensure personnel safety and maintain experimental integrity.

Hazard Identification and Safety Data

Enbezotinib is classified as a potent compound with potential health risks. The following table summarizes its key hazard information. Although specific data for a single enantiomer of Enbezotinib is not publicly available, the data for the racemic mixture provides a strong basis for safe handling protocols.

Hazard Classification (Based on Racemic Mixture)Description
Acute Oral Toxicity Category 4: Harmful if swallowed.
Aquatic Toxicity Category 1: Very toxic to aquatic life with long-lasting effects.
Occupational Exposure Band (OEB) Estimated OEB 4: 1-10 µg/m³. Potent compound requiring high containment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling Enbezotinib (enantiomer) in solid or solution form.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves.Prevents skin contact and absorption.
Eye Protection Chemical safety goggles with side shields.Protects eyes from dust particles and splashes.
Body Protection Disposable, impervious lab coat with tight cuffs.Prevents contamination of personal clothing.
Respiratory Protection NIOSH-approved respirator with a particulate filter (e.g., N95/P100).Minimizes inhalation of aerosolized particles.

Operational Plan: Step-by-Step Handling Procedures

Engineering Controls
  • All handling of solid Enbezotinib (enantiomer) must be conducted in a certified chemical fume hood or a containment ventilated enclosure (CVE).

  • Use of a powder-containment balance hood is required for weighing.

  • A designated and clearly marked area for Enbezotinib (enantiomer) work should be established.

Experimental Workflow

The following diagram outlines the standard workflow for handling Enbezotinib (enantiomer) from receipt to disposal.

G Experimental Workflow for Enbezotinib (enantiomer) cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal A Receiving and Storage B Weighing A->B In Fume Hood C Solution Preparation B->C In Fume Hood D Cell Culture/Animal Dosing C->D E Decontamination D->E F Waste Disposal E->F

Experimental Workflow for Enbezotinib (enantiomer)

Detailed Experimental Protocols

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leakage.

  • Store the compound in a tightly sealed container in a cool, well-ventilated, and designated potent compound storage area.

  • Recommended storage temperature is -20°C for the powder form.

Weighing:

  • Perform all weighing operations within a powder-containment balance hood.

  • Use dedicated spatulas and weigh boats.

  • Tare the balance with the weigh boat before adding the compound.

  • Carefully add the desired amount of Enbezotinib (enantiomer) to the weigh boat, avoiding dust generation.

  • Clean the balance and surrounding area with a wet wipe immediately after use.

Solution Preparation:

  • In a chemical fume hood, add the weighed Enbezotinib (enantiomer) to the desired solvent (e.g., DMSO).

  • Cap the vial and vortex or sonicate until the compound is fully dissolved.

  • Solutions should be stored at -20°C or -80°C, depending on the solvent and desired stability.

Disposal Plan

All waste contaminated with Enbezotinib (enantiomer) must be treated as hazardous.

Waste TypeDisposal Procedure
Solid Waste Collect all contaminated solids (gloves, weigh boats, etc.) in a dedicated, sealed, and clearly labeled hazardous waste container.
Liquid Waste Collect all contaminated liquids in a sealed, labeled, and compatible hazardous waste container.
Sharps Dispose of contaminated needles and syringes in a designated sharps container for hazardous chemical waste.

All hazardous waste must be disposed of through a licensed environmental waste management service.

Signaling Pathway

Enbezotinib is a dual inhibitor of the RET and Src tyrosine kinases. Its mechanism of action involves blocking the phosphorylation and subsequent activation of these kinases, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival.

G Enbezotinib (enantiomer) Mechanism of Action cluster_receptor Cell Membrane cluster_pathways Downstream Signaling cluster_outcomes Cellular Outcomes RET RET RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway RET->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway RET->PI3K_AKT Src Src Src->PI3K_AKT Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT->Survival Enbezotinib Enbezotinib (enantiomer) Enbezotinib->RET Enbezotinib->Src

Enbezotinib (enantiomer) Mechanism of Action

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